molecular formula C₆H₁₄ClNO₃ B1140325 L-Daunosamine, Hydrochloride CAS No. 105497-63-0

L-Daunosamine, Hydrochloride

货号: B1140325
CAS 编号: 105497-63-0
分子量: 183.63
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-Daunosamine, Hydrochloride, also known as L-Daunosamine, Hydrochloride, is a useful research compound. Its molecular formula is C₆H₁₄ClNO₃ and its molecular weight is 183.63. The purity is usually 95%.
BenchChem offers high-quality L-Daunosamine, Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Daunosamine, Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNTUORJIVKDRG-VKYWDCQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cornerstone of Anthracyclines: A Technical Guide to the Discovery and Isolation of L-Daunosamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a pivotal amino sugar moiety integral to the structure and potent anticancer activity of anthracycline antibiotics like daunorubicin and doxorubicin.[1][2] Its unique chemical architecture, particularly the amino group at the C-3 position, is crucial for the DNA intercalation and topoisomerase II inhibition that underpins the therapeutic efficacy of these life-saving drugs.[3] This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and chemical isolation of L-daunosamine, culminating in the stable hydrochloride salt. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to work with this critical monosaccharide.

Discovery and Historical Context: Unraveling a Novel Amino Sugar

The story of L-daunosamine is inextricably linked to the pioneering era of antibiotic discovery in the mid-20th century. In the 1950s, a concerted effort by Farmitalia Research Laboratories to screen soil microorganisms for anticancer compounds led to a landmark discovery.[1] A strain of Streptomyces peucetius, isolated from a soil sample near the Castel del Monte in Italy, was found to produce a red-pigmented substance with significant activity against murine tumors.[1]

Simultaneously, French researchers made a similar discovery, and a collaborative effort led to the naming of the compound "daunorubicin."[1] This name ingeniously combines "Dauni," a nod to the pre-Roman tribe of the Italian region of discovery, with the French word "rubis" (ruby), describing its vibrant color.[1]

Subsequent structural elucidation of daunorubicin in the 1960s revealed the presence of a previously unknown amino sugar, which was named L-daunosamine.[1] This 3-amino-2,3,6-trideoxy-hexose was a significant finding in carbohydrate chemistry.[1] The discovery that this sugar moiety was essential for the antitumor properties of the anthracycline spurred intensive investigation into its biosynthesis and chemical synthesis.[1]

Biosynthesis: Nature's Intricate Pathway to L-Daunosamine

L-Daunosamine is not a free-standing molecule in nature but is synthesized as a part of the complex secondary metabolism of Streptomyces species and attached to the anthracycline aglycone.[1][4] The biosynthesis of its activated form, thymidine diphosphate (TDP)-L-daunosamine, begins with D-glucose-1-phosphate and is orchestrated by a dedicated cluster of genes (dnm genes).[4][5]

The key enzymatic steps in the biosynthesis of dTDP-L-daunosamine are:

  • Thymidylylation and Dehydration: The enzymes dnmL (transferase) and dnmM (dehydratase) catalyze the initial steps to form the intermediate thymidine diphosphate-4-keto-6-deoxy-D-glucose (TKDG).[5]

  • Epimerization: The epimerase dnmU converts TKDG to its L-epimer, thymidine diphosphate-4-keto-6-deoxy-L-glucose (TKLG).[5]

  • Amination and Hydration: The enzymes dnmJ (aminotransferase) and dnmT (hydratase) are responsible for introducing a keto and an amino group at the C-3 position of the TKLG intermediate.[5]

  • Ketoreduction: Finally, the ketoreductase dnmV reduces the ketone at the C-4 position to a hydroxyl group, yielding the final product, dTDP-L-daunosamine.[5]

This activated sugar is then transferred by a glycosyltransferase to the aglycone, daunomycinone, to form daunorubicin.[4][6]

L-Daunosamine Biosynthesis Pathway D-Glucose-1-Phosphate D-Glucose-1-Phosphate TDP-D-Glucose TDP-D-Glucose D-Glucose-1-Phosphate->TDP-D-Glucose dnmL TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose dnmM TDP-4-keto-3-hydroxy-6-deoxy-L-glucose TDP-4-keto-3-hydroxy-6-deoxy-L-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-3-hydroxy-6-deoxy-L-glucose dnmU TDP-3-amino-4-keto-6-deoxy-L-glucose TDP-3-amino-4-keto-6-deoxy-L-glucose TDP-4-keto-3-hydroxy-6-deoxy-L-glucose->TDP-3-amino-4-keto-6-deoxy-L-glucose dnmJ (aminotransferase) TDP-L-Daunosamine TDP-L-Daunosamine TDP-3-amino-4-keto-6-deoxy-L-glucose->TDP-L-Daunosamine dnmV (ketoreductase) Daunorubicin Daunorubicin TDP-L-Daunosamine->Daunorubicin Glycosyltransferase Daunomycinone Daunomycinone Daunomycinone->Daunorubicin

Caption: Biosynthetic pathway of L-Daunosamine and its incorporation into Daunorubicin.

Isolation from Natural Sources: A Step-by-Step Technical Protocol

The isolation of L-daunosamine from natural sources, primarily from the fermentation broth of Streptomyces peucetius, requires the initial extraction of the parent anthracycline followed by acid hydrolysis to cleave the glycosidic bond.

Fermentation and Extraction of Anthracyclines

A detailed protocol for the fermentation of Streptomyces and extraction of anthracyclines is beyond the scope of this guide. However, the general principle involves culturing the microorganism in a suitable nutrient medium, followed by solvent extraction of the produced anthracyclines from the fermentation broth and mycelium.

Acid Hydrolysis for L-Daunosamine Liberation

Objective: To cleave the glycosidic bond between the L-daunosamine moiety and the aglycone (daunomycinone) in anthracyclines like daunorubicin.

Materials:

  • Purified anthracycline (e.g., Daunorubicin Hydrochloride)

  • 2 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Centrifuge

  • pH meter or pH strips

  • Reaction vial with a screw cap

Protocol:

  • Accurately weigh a known amount of the anthracycline and place it in a reaction vial.

  • Add 5 mL of 2 M HCl to the vial.[7]

  • Securely cap the vial and incubate at a controlled temperature (e.g., 80-100°C) for a specified time (typically 1-2 hours). The exact conditions may need optimization depending on the specific anthracycline.

  • After incubation, allow the vial to cool to room temperature.[7]

  • Carefully neutralize the solution by adding 2 M NaOH dropwise while monitoring the pH. Adjust the final pH to approximately 7.0.[7]

  • During neutralization, the water-insoluble aglycone will precipitate out of the solution.

  • Centrifuge the neutralized solution at 4000 rpm for 10 minutes to pellet the precipitated aglycone.[7]

  • Carefully collect the supernatant, which contains the liberated L-daunosamine hydrochloride.[7]

Acid_Hydrolysis_Workflow cluster_hydrolysis Acid Hydrolysis Anthracycline Anthracycline Add_2M_HCl Add 2M HCl Anthracycline->Add_2M_HCl Incubate Incubate (e.g., 80-100°C) Add_2M_HCl->Incubate Cool Cool to Room Temp Incubate->Cool Neutralize Neutralize with 2M NaOH to pH 7.0 Cool->Neutralize Centrifuge Centrifuge (4000 rpm, 10 min) Neutralize->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Precipitated_Aglycone Precipitated_Aglycone Centrifuge->Precipitated_Aglycone

Caption: Workflow for the acid hydrolysis of anthracyclines to liberate L-daunosamine.

Purification of L-Daunosamine Hydrochloride

The resulting supernatant can be further purified using chromatographic techniques such as ion-exchange chromatography or reversed-phase chromatography to isolate pure L-daunosamine hydrochloride.

Chemical Synthesis of L-Daunosamine Hydrochloride

While isolation from natural sources is a common method, chemical synthesis offers a route to produce L-daunosamine and its derivatives with high purity and allows for the creation of novel analogs. Several synthetic routes have been developed, often starting from readily available chiral precursors like L-rhamnose or D-glucose.[8][9] A general synthetic strategy often involves:

  • Starting Material Selection: L-rhamnose is a common starting material for the synthesis of L-daunosamine and its diastereomers.[9]

  • Functional Group Manipulations: A series of protection, deoxygenation, and stereochemical inversion steps are employed to construct the desired stereochemistry of L-daunosamine.[9]

  • Introduction of the Amino Group: The amino group at C-3 is typically introduced via an azide intermediate, which is then reduced.[9]

  • Final Deprotection and Salt Formation: Removal of protecting groups and treatment with hydrochloric acid yields the final L-daunosamine hydrochloride.

A patent by Grethe et al. describes a process for synthesizing alkyl L-daunosaminides from L-fucal or 6-deoxy-L-idal, which can then be converted to L-daunosamine hydrochloride.[8]

Characterization and Quality Control

The identity and purity of isolated or synthesized L-daunosamine hydrochloride are confirmed using a suite of analytical techniques.

Analytical TechniquePurposeKey Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. Due to its lack of a strong chromophore, pre-column derivatization with a reagent like phenyl isothiocyanate (PITC) is often employed for UV detection.[7]A single, sharp peak at the expected retention time for the derivatized L-daunosamine.
Mass Spectrometry (MS) Determination of molecular weight and structural confirmation.The experimentally determined m/z value should match the calculated value for the protonated molecule. For dTDP-L-daunosamine, the [M-H]⁻ ion has been reported at m/z 530.09494.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the detailed chemical structure and stereochemistry.¹H and ¹³C NMR spectra provide information on the connectivity and chemical environment of each atom. Coupling constants in the ¹H NMR spectrum are crucial for determining the relative stereochemistry of the protons on the pyranose ring.[9]

Table 1: Analytical Techniques for the Characterization of L-Daunosamine.

Conclusion and Future Perspectives

L-Daunosamine remains a cornerstone in the field of medicinal chemistry, particularly in the development of anticancer therapeutics. A thorough understanding of its discovery, biosynthesis, and methods for its isolation and synthesis is crucial for researchers working on the next generation of anthracycline analogs with improved efficacy and reduced cardiotoxicity. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals dedicated to advancing cancer chemotherapy.

References

  • Arcamone, F., et al. (1969). Doxorubicin, a new antitumor antibiotic from Streptomyces peucetius var. caesius. Biotechnology and Bioengineering, 11(6), 1101-1110.
  • Grimm, A., et al. (1994). Characterization of a gene cluster for the biosynthesis of the ansa macrolide antibiotic rifamycin B by Amycolatopsis mediterranei. Molecular and General Genetics MGG, 242(3), 340-348.
  • Lomovskaya, N., et al. (1999). The Streptomyces peucetius dpsY and dnrX genes govern early and late steps of daunorubicin and doxorubicin biosynthesis. Journal of Bacteriology, 181(1), 305-318.
  • Otten, S. L., et al. (1995). Cloning and expression of daunorubicin biosynthesis genes from Streptomyces peucetius and S. peucetius subsp. caesius. Journal of Bacteriology, 177(22), 6688-6692.
  • Strohl, W. R., et al. (1997). The Daunorubicin- and Doxorubicin-Producing Organisms. In: Strohl, W.R. (eds) Biotechnology of Antibiotics. Drugs and the Pharmaceutical Sciences, vol 82. Marcel Dekker, New York, NY.
  • Weiss, R. B. (1992). The anthracyclines: will we ever find a better doxorubicin?. Seminars in oncology, 19(6), 670-686.
  • Grethe, G., et al. (1981). U.S. Patent No. 4,301,276. Washington, DC: U.S.
  • Kirschning, A., et al. (2001). Chemical Synthesis of Deoxysugars. In: Levy, A., Zaks, A. (eds) Glycochemistry. Topics in Current Chemistry, vol 215. Springer, Berlin, Heidelberg.
  • Majumdar, S., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology, 16(12), 2644–2654.
  • Wikipedia. (2023). Doxorubicin. Retrieved from [Link]

  • Wikipedia. (2023). Biosynthesis of doxorubicin. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biosynthesis of L-Daunosamine in Streptomyces peucetius

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biosynthetic pathway of L-daunosamine, a critical deoxyamino sugar component of the anthracycline antibiotics daunorubicin and doxorubicin, produced by Streptomyces peucetius. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and metabolic engineering.

Introduction: The Significance of L-Daunosamine in Anthracycline Bioactivity

The sugar moiety of anthracyclines, such as L-daunosamine in daunorubicin and doxorubicin, plays a pivotal role in their anticancer activity. These compounds are fixtures in chemotherapy regimens for treating a variety of cancers, including acute leukemia and solid tumors. The L-daunosamine residue is crucial for the molecule's interaction with DNA and topoisomerase II, the primary mechanism of its cytotoxic action. Understanding the biosynthesis of this unique sugar is therefore fundamental for efforts to engineer novel, more effective, or less toxic anthracycline derivatives.

The biosynthesis of L-daunosamine in Streptomyces peucetius is a multi-step enzymatic process that begins with the precursor D-glucose-1-phosphate. A dedicated cluster of genes, designated as the dnm genes, orchestrates this transformation. This guide will dissect this pathway, detailing the function of each enzyme, the sequence of intermediates, and the experimental methodologies used to elucidate these processes.

The L-Daunosamine Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The synthesis of TDP-L-daunosamine is a complex process involving a series of enzymatic reactions, including transferase, dehydratase, epimerase, aminotransferase, and ketoreductase activities. The pathway is initiated from the primary metabolite D-glucose-1-phosphate and culminates in the activated sugar donor, TDP-L-daunosamine, ready for glycosylation of the aglycone core.

The core enzymatic steps are as follows:

  • Formation of TDP-D-glucose: The pathway commences with the conversion of D-glucose-1-phosphate to TDP-D-glucose. This reaction is catalyzed by TDP-D-glucose synthase.

  • Dehydration to TDP-4-keto-6-deoxy-D-glucose: The second step involves the dehydration of TDP-D-glucose at the C4 and C6 positions to yield TDP-4-keto-6-deoxy-D-glucose. This reaction is carried out by the NAD+-dependent enzyme TDP-D-glucose 4,6-dehydratase, encoded by the dnmL gene.

  • Epimerization to TDP-4-keto-6-deoxy-L-mannose: The intermediate TDP-4-keto-6-deoxy-D-glucose then undergoes epimerization at the C3 and C5 positions to form TDP-4-keto-6-deoxy-L-mannose. This step is catalyzed by TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, the product of the dnmM gene.

  • Transamination to TDP-3-amino-4-keto-6-deoxy-L-mannose: An amino group is introduced at the C3 position in a reaction catalyzed by an aminotransferase, encoded by the dnmJ gene, using an amino acid donor.

  • Reduction to TDP-L-daunosamine: The final step is the reduction of the C4-keto group to a hydroxyl group, yielding the final product, TDP-L-daunosamine. This stereospecific reduction is catalyzed by a ketoreductase, encoded by the dnmV gene.

The genes responsible for this pathway, including dnmL, dnmM, dnmU, dnmJ, and dnmV, are clustered together in the S. peucetius genome, facilitating their coordinated regulation and expression.

Below is a diagrammatic representation of the L-daunosamine biosynthetic pathway.

L-Daunosamine Biosynthesis Pathway cluster_0 Biosynthesis of TDP-L-daunosamine D-Glucose-1-Phosphate D-Glucose-1-Phosphate TDP-D-Glucose TDP-D-Glucose D-Glucose-1-Phosphate->TDP-D-Glucose DnmL (TDP-D-glucose synthase) TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose DnmM (TDP-D-glucose 4,6-dehydratase) TDP-4-keto-3-amino-2,3,6-trideoxy-L-mannose TDP-4-keto-3-amino-2,3,6-trideoxy-L-mannose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-3-amino-2,3,6-trideoxy-L-mannose DnmJ (Aminotransferase) TDP-L-daunosamine TDP-L-daunosamine TDP-4-keto-3-amino-2,3,6-trideoxy-L-mannose->TDP-L-daunosamine DnmV (Ketoreductase) DnmU (Epimerase)

Caption: The enzymatic pathway for the biosynthesis of TDP-L-daunosamine.

Key Enzymes and Their Mechanistic Insights

A deeper understanding of the enzymes in the L-daunosamine pathway is critical for any metabolic engineering efforts. Below, we detail the functions and characteristics of the primary enzymes involved.

TDP-D-glucose 4,6-dehydratase (DnmL)

This enzyme catalyzes the initial committed step in the biosynthesis of many 6-deoxy sugars. It is an NAD+-dependent enzyme that proceeds through a complex mechanism involving oxidation, dehydration, and reduction steps all within a single active site. The reaction involves the transient oxidation of the C4 hydroxyl group, which facilitates the elimination of water from the C5 and C6 positions.

Table 1: Kinetic Parameters of TDP-D-glucose 4,6-dehydratase from S. peucetius

SubstrateK'm (µM)V'max (nmol min⁻¹ mg⁻¹)
NAD+20.1180
TDP-D-glucose34.7201
TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (DnmM)

The function of DnmM is to invert the stereochemistry at both the C3 and C5 positions of the sugar ring. This epimerization is a crucial step in directing the intermediate towards the L-series of sugars.

Aminotransferase (DnmJ)

The introduction of the amino group at C3 is a defining step in the formation of an amino sugar. DnmJ is a pyridoxal phosphate (PLP)-dependent aminotransferase that transfers an amino group from a donor, typically an amino acid like glutamate, to the C3 keto group of the sugar intermediate.

Ketoreductase (DnmV) and Epimerase (DnmU)

The final steps in the pathway involve the reduction of the C4 keto group and potentially further epimerization to yield the final product, TDP-L-daunosamine. DnmV is an NADPH-dependent ketoreductase that stereospecifically reduces the C4 ketone. The precise role and timing of DnmU's epimerase activity in the latter stages of the pathway have been a subject of investigation. Gene inactivation studies have confirmed that dnmU and dnmV are essential for daunosamine biosynthesis.

Experimental Protocols for Pathway Elucidation

The characterization of the L-daunosamine biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols that form the foundation of research in this area.

Gene Inactivation and Complementation

A standard approach to determine the function of a gene within a biosynthetic pathway is to create a targeted gene knockout and observe the resulting phenotype.

Protocol: Gene Knockout in S. peucetius via Homologous Recombination

  • Construct the Gene Replacement Vector:

    • Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the target gene (e.g., dnmJ) from S. peucetius genomic DNA using high-fidelity PCR.

    • Clone the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance, apr) in a non-replicative E. coli vector.

  • Introduce the Vector into S. peucetius :

    • Transform the gene replacement vector into E. coli ET12567/pUZ8002 for conjugation.

    • Conjugate the vector from E. coli into S. peucetius by mixing the donor and recipient strains on a suitable agar medium (e.g., R2YE) and incubating.

  • Select for Double-Crossover Mutants:

    • Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants.

    • Isolate individual colonies and screen for the desired double-crossover event by replica plating to identify clones that are sensitive to the antibiotic resistance marker on the vector backbone.

  • Confirm the Knockout by PCR and Southern Blot:

    • Use primers that bind outside the flanking regions and within the resistance cassette to confirm the gene replacement by PCR.

    • Perform Southern blot analysis on genomic DNA from the wild-type and mutant strains to verify the correct integration event.

  • Metabolite Analysis:

    • Cultivate the wild-type and mutant strains under production conditions.

    • Extract the metabolites and analyze by HPLC or LC-MS to determine the effect of the gene knockout on daunorubicin production and to identify any accumulated intermediates.

For complementation, the wild-type gene is cloned into an integrative or replicative shuttle vector and introduced into the mutant strain. Restoration of daunorubicin production confirms the function of the inactivated gene.

Gene Knockout Workflow cluster_1 Experimental Workflow for Gene Function Analysis A Construct Gene Replacement Vector B Conjugation into S. peucetius A->B C Select for Double Crossover B->C D PCR and Southern Blot Confirmation C->D F Construct Complementation Vector C->F E Metabolite Analysis (HPLC/LC-MS) D->E G Introduce into Mutant Strain F->G H Analyze for Restored Production G->H

Caption: A typical workflow for gene knockout and complementation studies.

In Vitro Reconstitution of the Pathway

To gain deeper mechanistic insights and to produce novel sugar moieties, the enzymatic pathway can be reconstituted in vitro. This involves the expression and purification of the individual biosynthetic enzymes and then combining them in a single reaction vessel with the necessary substrates and cofactors.

Protocol: One-Pot, Two-Step In Vitro Synthesis of TDP-L-daunosamine

  • Enzyme Expression and Purification:

    • Clone the coding sequences of the required enzymes (e.g., DnmL, DnmM, DnmJ, DnmU, DnmV) into suitable E. coli expression vectors, often with an affinity tag (e.g., His-tag) for purification.

    • Overexpress the proteins in an appropriate E. coli strain (e.g., BL21(DE3)) by induction with IPTG.

    • Purify the recombinant proteins to near homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

  • Step I: Synthesis of the Aminated Intermediate:

    • In a reaction buffer, combine TDP-D-glucose, NAD+, the amino donor (e.g., glutamate), and PLP.

    • Add the purified enzymes DnmL, DnmM, and DnmJ.

    • Incubate the reaction mixture to allow for the conversion of the initial substrate to the aminated intermediate.

  • Step II: Final Reduction to TDP-L-daunosamine:

    • To the same reaction mixture, add NADPH and the purified enzymes DnmU and DnmV.

    • Continue the incubation to facilitate the final reduction and epimerization steps.

  • Analysis of the Product:

    • Monitor the reaction progress and analyze the final product by HPLC, LC-MS, or NMR spectroscopy.

This in vitro system allows for the detailed study of each enzymatic step, the identification of bottlenecks, and the potential for "glycodiversification" by substituting enzymes from other pathways to create novel sugar donors.

Conclusion and Future Perspectives

The biosynthesis of L-daunosamine in Streptomyces peucetius is a well-characterized yet complex pathway that is essential for the production of the clinically important anticancer agents daunorubicin and doxorubicin. A thorough understanding of the enzymes and their mechanisms provides a solid foundation for the metabolic engineering of S. peucetius to improve antibiotic titers and to generate novel anthracycline analogs with potentially enhanced therapeutic properties. Future research will likely focus on the intricate regulatory networks that control the expression of the dnm gene cluster and the interplay between the sugar and polyketide biosynthetic pathways to optimize the overall production of these valuable secondary metabolites.

References

  • Madduri, K., & Hutchinson, C. R. (1995). Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes. Journal of Bacteriology, 177(13), 3879–3884. [Link]

  • Dickens, M. L., & Strohl, W. R. (1996). Functional characterization and transcriptional analysis of a gene cluster governing early and late steps in daunorubicin biosynthesis in Streptomyces peucetius. Journal of Bacteriology, 178(11), 3389–3395. [Link]

  • Lomovskaya, N., Doi-Katayama, Y., Filippini, S., Nastro, C., Fonstein, L., Gallo, M., Colombo, A. L., & Hutchinson, C. R. (1998). The Streptomyces peucetius dpsY and dnrX

Technical Guide: The Daunosamine Moiety—An In-Depth Analysis of its Pivotal Function in Doxorubicin's Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical examination of the daunosamine sugar moiety, a critical component of the anthracycline antibiotic doxorubicin. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a surface-level description to explore the intricate roles of daunosamine in DNA interaction, cellular pharmacokinetics, mechanisms of resistance, and dose-limiting cardiotoxicity. We will dissect the structure-activity relationships that make this sugar a key determinant of doxorubicin's therapeutic efficacy and a primary target for the rational design of next-generation chemotherapeutics.

The Architectural Cornerstone: Doxorubicin's Amphipathic Structure

Doxorubicin's molecular structure is a masterful example of functional design, consisting of two principal components: a tetracyclic aglycone called doxorubicinone and an amino sugar, L-daunosamine, attached via a glycosidic bond at the C7 position.[1][2] This architecture creates a distinct amphipathic molecule, where the planar aglycone region is hydrophobic and the daunosamine sugar is hydrophilic.[3]

The daunosamine itself is a 3-amino-2,3,6-trideoxy-L-lyxo-hexose.[4] Its significance lies in the positively charged amino group at the 3' position, which is critical for anticancer activity.[3] At a physiological pH of 7.4, this amino group is protonated, allowing for crucial electrostatic interactions that govern the drug's mechanism of action.[3]

Caption: Chemical structure of Doxorubicin highlighting the Daunosamine moiety.

The Binding Paradigm: Daunosamine's Essential Role in DNA Intercalation

The primary cytotoxic mechanism of doxorubicin involves the inhibition of macromolecular biosynthesis through its interaction with DNA.[3] This process is a sophisticated interplay between the drug's two core components. The planar aromatic chromophore of the aglycone intercalates, or inserts itself, between adjacent base pairs of the DNA double helix.[3]

However, this intercalation is neither random nor passively achieved. The daunosamine moiety acts as both an anchor and a rudder, steering and stabilizing the entire complex. Crystallographic evidence confirms that while the aglycone stacks between base pairs, the six-membered daunosamine sugar settles into the minor groove of the DNA.[3][5] Here, its protonated 3'-amino group forms a network of high-energy hydrogen bonds with the negatively charged phosphate backbone and flanking DNA base pairs.[6][7]

This stabilization is not merely an accessory function; it is mission-critical. It correctly orients the aglycone for optimal intercalation and significantly increases the binding affinity of the drug to DNA. The interaction is so profound that it induces major structural alterations in the DNA, causing a partial transition from the typical B-DNA conformation to an A-DNA form, a distortion that is believed to be a key factor in preventing DNA replication and repair.[6] The critical nature of an unmodified amino group is confirmed by studies where its modification, for instance by N-trifluoroacetylation, compromises optimal DNA interaction and reduces antitumor activity.[6]

DNA_Intercalation Doxorubicin-DNA Interaction Model cluster_DNA DNA Double Helix cluster_Doxorubicin Doxorubicin MajorGroove Major Groove BasePairs MinorGroove Minor Groove PhosphateBackbone Phosphate Backbone Aglycone Planar Aglycone Aglycone->BasePairs Intercalates (Hydrophobic Interaction) Daunosamine Daunosamine Sugar Daunosamine->MinorGroove Positions in Minor Groove Daunosamine->PhosphateBackbone Electrostatic Binding (H-Bonds from NH3+)

Caption: Doxorubicin intercalation and minor groove binding.

Cellular Ingress and Egress: Daunosamine's Impact on Uptake and Resistance

The daunosamine moiety significantly influences doxorubicin's pharmacokinetic profile, including its ability to enter cancer cells and its susceptibility to efflux-based resistance mechanisms.

Cellular Uptake

As an amphipathic compound, doxorubicin must traverse the lipid bilayer of the cell membrane. The hydrophilic nature of the daunosamine sugar, balanced against the hydrophobic aglycone, is a key factor in this process. While increased lipophilicity can enhance cell penetration, the polarity of the daunosamine is essential for solubility and interaction with the aqueous cellular environment.[3]

Multidrug Resistance (MDR)

A primary challenge in doxorubicin therapy is the development of multidrug resistance (MDR), frequently caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[8] These membrane proteins function as efflux pumps, actively expelling doxorubicin from the cell and reducing its intracellular concentration to sub-therapeutic levels.

The daunosamine moiety is a key recognition site for these pumps. Consequently, chemical modification at this site has become a cornerstone of strategies to overcome MDR. Studies have shown that analogues with substitutions on the 3'-amino group can evade P-gp recognition, restoring cytotoxicity in resistant cell lines.[9][10] For example, attaching alkylating groups or creating formamidine derivatives at this position can produce compounds that are not cross-resistant with the parent drug.[9][11]

Experimental Protocol: Comparative Cellular Uptake via Flow Cytometry

This protocol outlines a method to quantify and compare the intracellular accumulation of doxorubicin versus a novel daunosamine-modified analogue. The intrinsic fluorescence of anthracyclines makes them ideal for analysis by flow cytometry.

Objective: To determine if a daunosamine-modified doxorubicin analogue exhibits altered cellular uptake in a drug-resistant cancer cell line overexpressing P-gp.

Methodology:

  • Cell Culture: Culture P-gp-overexpressing cells (e.g., MES-SA/Dx5) and their sensitive parent line (MES-SA) to 70-80% confluency.

  • Drug Treatment: Seed cells into 6-well plates. After 24 hours, treat triplicate wells with equimolar concentrations (e.g., 10 µM) of Doxorubicin, the novel analogue, or vehicle control (DMSO).

  • Incubation: Incubate cells for a defined period (e.g., 2 hours) at 37°C and 5% CO2.

  • Cell Harvest: Wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Detach cells using trypsin-EDTA.

  • Staining (Optional): For viability, resuspend cells in PBS containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer equipped with a 488 nm laser for excitation.

    • Detect doxorubicin's fluorescence in the appropriate channel (e.g., PE or PE-Texas Red channel, ~590 nm).

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population.

    • Quantify the geometric mean fluorescence intensity (MFI) for each sample.

    • Normalize the MFI of treated cells to the MFI of vehicle-control cells.

    • Compare the normalized MFI between doxorubicin and the analogue in both sensitive and resistant cell lines. A higher MFI for the analogue in the resistant line would suggest circumvention of P-gp efflux.

Uptake_Workflow start Seed Sensitive & Resistant Cells treat Treat with Doxorubicin, Analogue, or Vehicle start->treat incubate Incubate (2h, 37°C) treat->incubate harvest Wash and Harvest Cells incubate->harvest stain Stain with Viability Dye harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Mean Fluorescence Intensity acquire->analyze end Compare Uptake Profile analyze->end

Caption: Experimental workflow for cellular uptake analysis.

The Cardiotoxicity Conundrum: A Double-Edged Sword

The clinical utility of doxorubicin is severely limited by a cumulative, dose-dependent cardiotoxicity, which can lead to life-threatening cardiomyopathy. The daunosamine moiety is deeply implicated in this adverse effect through its interaction with iron.

Doxorubicin chelates ferric iron (Fe³⁺), forming drug-iron complexes. The daunosamine sugar influences the redox potential of these complexes, which catalyze the generation of reactive oxygen species (ROS) via the Haber-Weiss and Fenton reactions.[12] This oxidative stress leads to lipid peroxidation of cardiac cell membranes and mitochondrial damage, culminating in cardiomyocyte apoptosis.

Evidence for the daunosamine's role comes from comparative studies with its analogues. Epirubicin, the 4'-epimer of doxorubicin (meaning it differs only in the stereochemistry of the 4'-hydroxyl group on the daunosamine), exhibits significantly lower cardiotoxicity.[3][13] This subtle structural change alters the molecule's interaction with iron, reducing its ability to sustain lipid peroxidation.[12] Furthermore, epirubicin is more lipophilic and has a lower pKa, affecting its cellular distribution and metabolism, which contributes to its improved safety profile.[3]

Data Summary: Doxorubicin vs. Epirubicin
FeatureDoxorubicinEpirubicinImplication
Daunosamine Structure 4'-OH in axial position4'-OH in equatorial positionAlters molecular shape and polarity.[3]
Lipophilicity LowerHigherEnhanced ability to penetrate cells.[3]
pKa ~7.2-7.4LowerLess ionized at physiological pH.[3]
Cardiotoxicity High, dose-limitingSignificantly lowerThe 4'-epimer configuration reduces ROS generation.[3][12]
Metabolism SlowerFaster glucuronidationLeads to a shorter terminal half-life.[3]

The Future Blueprint: Rational Drug Design Centered on Daunosamine

The daunosamine moiety is far from a simple carrier for the aglycone; it is an active, multifaceted determinant of doxorubicin's biological profile. This understanding has positioned it as a prime target for medicinal chemists aiming to design superior anthracyclines.

Key Strategies for Modification:

  • Enhancing Potency: Modifications can dramatically increase cytotoxicity. For example, converting the 3'-amino group into a pyrroline ring system yields an analogue (2-pyrrolinodoxorubicin) that is 500-1000 times more potent in vitro.[14][15]

  • Overcoming Resistance: As detailed, substitutions at the 3' position are a proven strategy to evade P-gp-mediated efflux and restore activity in resistant tumors.[9][11]

  • Reducing Cardiotoxicity: The success of epirubicin demonstrates that even minor stereochemical changes to the daunosamine can uncouple antineoplastic efficacy from cardiotoxicity.[3][13]

  • Altering DNA Specificity: Substitutions at other positions, such as a bromine atom at C2', can modulate the DNA sequence specificity of the drug, potentially allowing for more targeted DNA damage.[16]

Modern approaches are expanding beyond traditional synthesis. The use of combinatorial biosynthesis and enzymatic pathways to generate novel nucleotide-activated sugars offers a powerful platform for the "glycodiversification" of anthracyclines, promising a new generation of compounds with fine-tuned properties.[17][18]

Drug_Development_Logic cluster_Goals Development Goals cluster_Outcomes Molecular & Clinical Outcomes center Daunosamine Moiety Modification goal1 Increase Potency center->goal1 Strategy: 3'-Ring Formation goal2 Overcome MDR center->goal2 Strategy: 3'-Amine Substitution goal3 Reduce Cardiotoxicity center->goal3 Strategy: 4'-Epimerization goal4 Alter DNA Specificity center->goal4 Strategy: 2'-Substitution out1 Stronger DNA Binding/ Inhibition of Topo II goal1->out1 out2 Evade P-gp Efflux Pumps goal2->out2 out out goal3->out out4 Target Different DNA Sequences goal4->out4 -3 Reduced ROS Generation

Caption: Logic map for daunosamine-centric drug development.

References

  • Nagy, A., et al. (1996). High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin. Proceedings of the National Academy of Sciences, 93(6), 2464-2469. [Link]

  • Taylor & Francis. (n.d.). Daunosamine – Knowledge and References. Taylor & Francis Online. [Link]

  • Nagy, A., et al. (1996). High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin. PubMed. [Link]

  • Zweier, J. L., et al. (1990). Role of daunosamine and hydroxyacetyl side chain in reaction with iron and lipid peroxidation by anthracyclines. PubMed. [Link]

  • Studzian, K., et al. (2007). Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety. PubMed. [Link]

  • Neamati, N., et al. (2014). Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications. PubMed. [Link]

  • Mohideen, F. I., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology, 16(12), 2639-2648. [Link]

  • Borg, M., et al. (2019). Chemical structure of Doxorubicin in its neutral form. ResearchGate. [Link]

  • Acton, E. M., et al. (1984). Doxorubicin analogues incorporating chemically reactive substituents. PubMed. [Link]

  • Grynkiewicz, G., et al. (2002). Synthesis and biological properties of oxazolinodaunorubicin--a new derivative of daunorubicin with a modified daunosamine moiety. PubMed. [Link]

  • Denel, M., et al. (2017). Structural modifications in the sugar moiety as a key to improving the anticancer effectiveness of doxorubicin. PubMed. [Link]

  • Walczak, R. J., et al. (2014). Proposed structures for rhodomycin D, daunorubicin, doxorubicin and their derivatives. ResearchGate. [Link]

  • Han, L., et al. (2011). Biosynthetic pathway of doxorubicin and modifications required for... ResearchGate. [Link]

  • Studzian, K., et al. (2007). Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety. ResearchGate. [Link]

  • Mohideen, F. I., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Publications. [Link]

  • Carvalho, F. S., et al. (2021). Daunorubicin and doxorubicin chemical structure. ResearchGate. [Link]

  • Wang, A. H., et al. (1996). Substitutions at C2' of daunosamine in the anticancer drug daunorubicin alter its DNA-binding sequence specificity. PubMed. [Link]

  • Karimi-Shahri, M., et al. (2022). Doxorubicin intercalation into DNA. ResearchGate. [Link]

  • Saglam, A. S., & Amaro, R. E. (2024). Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations. bioRxiv. [Link]

  • Gjetja, B., & Hu, Y. (2014). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. International Journal of Nanomedicine, 9, 4047-4059. [Link]

  • Wikipedia. (n.d.). Daunosamine. Wikipedia. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of L-Daunosamine, Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of L-Daunosamine, Hydrochloride (CAS: 19196-51-1). As a critical amino sugar moiety in anthracycline antibiotics like doxorubicin and daunorubicin, understanding its behavior in various conditions is paramount for researchers, scientists, and drug development professionals.[1] The hydrochloride salt form enhances the stability and water-solubility of the parent daunosamine, making it more suitable for pharmaceutical research and formulation.[2]

Physicochemical Properties

L-Daunosamine, systematically known as 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a derivative of a hexosamine.[3] The hydrochloride salt is typically a white to off-white crystalline powder.[2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₃[4]
Molecular Weight 183.63 g/mol [2][5]
IUPAC Name (2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride[5]
Melting Point 175-178 °C (decomposes)[6][7]
Appearance White to off-white crystalline powder[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its formulation potential, bioavailability, and analytical tractability. L-Daunosamine, Hydrochloride's solubility is dictated by its polar amino sugar structure and its salt form.

Qualitative Solubility

Experimental observations indicate a clear polarity-dependent solubility profile. The hydrochloride salt enhances aqueous solubility compared to the free base, a common strategy in pharmaceutical development.

SolventSolubilityRationale
Water Slightly soluble / Soluble[5][6][7]
Methanol Slightly soluble[5][6][7]
DMSO Soluble[6]
Nonpolar Solvents Insoluble[5]
Factors Influencing Solubility
  • pH: The solubility of amino sugars is highly pH-dependent. In acidic to neutral pH, the primary amine (pKa typically ~7.5-8.5) is protonated, enhancing water solubility. At alkaline pH, the free base is formed, which is generally less water-soluble.

  • Temperature: For most solids, solubility in liquids increases with temperature. This relationship should be determined empirically for specific formulation activities.

Experimental Workflow: Equilibrium Solubility Determination

The following diagram and protocol outline a robust method for determining the equilibrium solubility of L-Daunosamine, Hydrochloride in an aqueous buffer. This workflow ensures that equilibrium is truly reached and that the analysis is accurate.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep_buffer Prepare aqueous buffer (e.g., pH 5.0 Citrate) slurry Add excess solid to buffer to create a slurry prep_buffer->slurry prep_sample Weigh excess L-Daunosamine HCl prep_sample->slurry agitate Agitate at constant temperature (e.g., 25°C, 24-48h) slurry->agitate check Periodically sample supernatant and analyze concentration agitate->check check->agitate [Concentration increasing] centrifuge Centrifuge to pellet undissolved solid check->centrifuge [Concentration plateaued, equilibrium reached] filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter analyze Analyze concentration (e.g., HPLC with derivatization) filter->analyze

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 1: Determination of Aqueous Solubility
  • Preparation: Prepare a buffer solution at the desired pH (e.g., 0.1 M citrate buffer, pH 5.0).

  • Slurry Formation: Add an excess amount of L-Daunosamine, Hydrochloride to a known volume of the buffer in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25°C). Allow the mixture to agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Remove the vial and allow it to stand for 1 hour for solids to settle. For a more robust separation, centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes).[1]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Analysis: Accurately dilute the filtered sample and quantify the concentration of L-Daunosamine, Hydrochloride using a validated analytical method, such as HPLC with pre-column derivatization.[1]

Stability Profile

The chemical stability of L-Daunosamine, Hydrochloride is a critical quality attribute. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

pH-Dependent Stability (Hydrolysis)

Hydrolytic stability is a major concern for many pharmaceutical compounds. For L-Daunosamine, Hydrochloride, pH is the most critical factor.

  • Acidic Conditions (pH 2-4): The compound is stable, with minimal degradation (≤5%) observed.[5] The protonated amino group stabilizes the molecule.

  • Neutral to Alkaline Conditions (pH > 7): Rapid hydrolysis and decomposition occur.[5] Deprotonation of the amino group can catalyze degradation pathways. For researchers, this means aqueous stock solutions should be buffered to a slightly acidic pH (e.g., pH 5.0-6.5 using citrate or phosphate buffers) to ensure stability.[5]

G A L-Daunosamine HCl in Solution B Stable A->B pH 2-4 C Rapid Hydrolysis / Decomposition A->C pH > 7 D Degradation Products C->D

Caption: pH-Dependent Stability of L-Daunosamine HCl.

Other Stress Conditions

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[8][9]

Stress ConditionStability OutcomeRationale & Mitigation
Temperature Generally stable at recommended storage temperatures.[8]
Oxidation Susceptible to oxidation.The amino group can be a site for oxidation.[9] Store under an inert atmosphere for long-term bulk storage; use of antioxidants in formulation may be considered.
Photostability Susceptible to degradation upon light exposure.Many complex organic molecules can be degraded by UV or visible light.[10] Store in airtight, light-protected containers.[5]
Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol is designed to assess the hydrolytic stability of L-Daunosamine, Hydrochloride.

  • Stock Solution: Prepare a stock solution of L-Daunosamine, Hydrochloride (e.g., 1 mg/mL) in deionized water or a suitable organic solvent like methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution with deionized water.

    • Control: Dilute the stock solution with the initial solvent (unstressed sample).

  • Incubation: Incubate all samples at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect samples from light.

  • Neutralization: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all samples (including the time-zero and unstressed controls) by a stability-indicating HPLC method. The analysis of anthracyclines and their degradation products often involves C18 reverse-phase columns.[1]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks (degradants).

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and stability of L-Daunosamine, Hydrochloride.

  • Structural Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry.[5]

    • Mass Spectrometry (MS): ESI-MS in positive ion mode can verify the molecular weight of the molecule.[5]

  • Purity and Stability Analysis:

    • HPLC: Due to the lack of a strong native chromophore, HPLC analysis requires a pre-column derivatization step.[1] Reacting the primary amine with a reagent like phenyl isothiocyanate (PITC) forms a derivative with strong UV absorbance (e.g., at 254 nm), enabling sensitive quantification.[1] This method is crucial for purity assessment and for quantifying the compound in stability studies.

Practical Recommendations for Handling and Storage

To maintain the integrity of L-Daunosamine, Hydrochloride, strict adherence to proper handling and storage procedures is essential.

  • Storage: Store at -20°C in a freezer.[5][7]

  • Containers: Use airtight and light-protected containers to prevent hydrolysis, oxidation, and photodegradation.[5]

  • Handling:

    • Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[5][11]

    • For preparing aqueous solutions for experiments, use a slightly acidic buffer (pH 5.0-6.5) to maximize stability.[5]

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • L-Daunosamine HCl. (n.d.). ChemBK. Retrieved from [Link]

  • L-Daunosamine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 27). ResearchGate. Retrieved from [Link]

  • Development of an Amino Sugar-Based Supramolecular Hydrogelator with Reduction Responsiveness. (2021, July 22). JACS Au - ACS Publications. Retrieved from [Link]

  • An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). PMC - PubMed Central. Retrieved from [Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing. Retrieved from [Link]

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The Unseen Anchor: A Technical Guide to the Role of L-Daunosamine in DNA Intercalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The clinical efficacy of anthracycline antibiotics, a cornerstone of chemotherapy, is fundamentally linked to their ability to intercalate into DNA and poison topoisomerase II. While the planar aglycone chromophore is responsible for the physical insertion between base pairs, this action is critically dependent on its appended aminosugar, L-daunosamine. This technical guide provides an in-depth examination of the multifaceted role of L-daunosamine, moving beyond its simplistic function as a solubility enhancer. We will dissect the stereochemical and electrostatic contributions of the sugar moiety to DNA binding, detail the biophysical methodologies used to probe these interactions, and analyze structure-activity relationship data. This document is intended for medicinal chemists, molecular pharmacologists, and drug development professionals seeking a granular, mechanism-centric understanding of how this "unseen anchor" governs the potent biological activity of an entire class of anticancer agents.

Introduction: The Symbiotic Relationship of Aglycone and Sugar

The prevailing mechanism of action for anthracyclines like doxorubicin and daunorubicin involves the disruption of DNA replication and transcription.[1][2][3] This is achieved through the physical intercalation of the drug's planar tetracyclic ring system into the DNA double helix, which in turn stabilizes the DNA-topoisomerase II cleavage complex, leading to cytotoxic double-strand breaks.[1][3] However, the aglycone alone is a poor DNA binder and lacks significant biological activity. The covalent attachment of the aminosugar L-daunosamine is an absolute requirement for high-affinity binding and potent cytotoxicity.[4] The sugar moiety, far from being passive, engages in a symbiotic relationship with the aglycone; it positions the intercalating portion correctly and anchors it within the DNA minor groove, transforming a simple fluorophore into a potent therapeutic agent.[4] Understanding this synergy is critical for the rational design of next-generation anthracyclines with improved efficacy and reduced toxicity.

Molecular Mechanics: How L-Daunosamine Orchestrates High-Affinity Binding

Upon intercalation of the aglycone, the L-daunosamine sugar settles into the DNA minor groove.[4][5] Its specific orientation and functional groups are responsible for the majority of the binding energy that stabilizes the entire drug-DNA complex.

Key Structural Contributions:

  • The C3' Amino Group: At physiological pH, this primary amine is protonated, carrying a positive charge. This allows for a powerful electrostatic interaction with the negatively charged phosphate backbone of the DNA. This ionic bond is the single most important contribution of the sugar to the overall binding affinity and is essential for the drug's biological activity.[6] Blocking this amino group results in a dramatic loss of cytotoxicity and a significantly reduced DNA-binding affinity.[7]

  • Minor Groove Fit: The specific L-lyxo stereochemistry of daunosamine allows for a snug, shape-complementary fit within the minor groove.[6][8] This precise positioning is crucial for orienting the C3' amino group for optimal interaction with the phosphate backbone.

  • Hydrogen Bonding: The C4' and C9 hydroxyl groups can form critical hydrogen bonds with adjacent base pairs and the sugar-phosphate backbone, providing additional layers of stability to the complex.

Daunosamine_DNA_Interaction cluster_drug Anthracycline Molecule cluster_dna DNA Helix Aglycone Aglycone (Intercalates) Daunosamine L-Daunosamine (Minor Groove) Aglycone->Daunosamine C7 Glycosidic Bond NH3 C3'-NH3+ Daunosamine->NH3 MinorGroove Minor Groove Wall Daunosamine->MinorGroove van der Waals & H-Bonds Phosphate Phosphate Backbone (-) NH3->Phosphate Electrostatic Attraction

Figure 1: L-Daunosamine anchoring the anthracycline aglycone to the DNA.

Experimental Validation: Protocols for Probing the Sugar's Role

A suite of biophysical techniques is essential to quantitatively and qualitatively assess the contribution of L-daunosamine to DNA binding. The causality behind these experimental choices is to isolate and measure the specific impact of the sugar moiety on binding affinity and kinetics.

Quantifying Binding Affinity: Fluorescence Spectroscopy

The intrinsic fluorescence of the anthracycline chromophore is quenched upon intercalation into DNA. This phenomenon provides a robust signal for monitoring the binding event. By comparing the binding of a complete anthracycline (e.g., daunorubicin) with its corresponding aglycone (daunomycinone), one can directly quantify the energetic contribution of L-daunosamine.

Protocol: Equilibrium Binding Analysis via Fluorescence Titration

  • Reagent Preparation:

    • Prepare a 10 µM solution of daunorubicin in a standard binding buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0).

    • Prepare a highly concentrated stock solution (~2 mM) of calf thymus DNA in the same buffer and determine its concentration accurately via UV absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).

  • Instrumentation Setup:

    • Set a fluorometer with the excitation wavelength at 480 nm and the emission wavelength at 590 nm. Set slits to maintain a good signal-to-noise ratio without saturating the detector.

  • Titration Procedure:

    • Place 2 mL of the drug solution into a quartz cuvette and record the initial fluorescence (F₀).

    • Add small aliquots (e.g., 2-5 µL) of the concentrated DNA stock solution to the cuvette.

    • After each addition, mix thoroughly by gentle inversion and allow the system to equilibrate for 2-3 minutes. Record the fluorescence (F).

    • Continue additions until the fluorescence signal is saturated (i.e., no further significant change is observed).

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the fractional fluorescence change ((F₀-F)/F₀) against the total DNA concentration.

    • Fit the resulting binding isotherm to the Scatchard equation or a non-linear regression model to derive the association constant (Kₐ) and the binding site size (n).

Table 1: Representative DNA Binding Affinities

CompoundL-Daunosamine MoietyTypical Association Constant (Kₐ) (M⁻¹)
DaunorubicinPresent1.0 x 10⁶ - 3.0 x 10⁶
Daunomycinone (Aglycone)Absent1.0 x 10⁴ - 3.0 x 10⁴

This self-validating system clearly demonstrates that the presence of L-daunosamine enhances the binding affinity by approximately two orders of magnitude.

Visualizing Complex Formation: Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides a straightforward qualitative visualization of the drug-DNA interaction. The migration of a DNA fragment through a gel is retarded upon ligand binding. This method is particularly useful for comparing the relative binding affinities of different anthracycline analogs.

EMSA_Workflow cluster_protocol EMSA Protocol cluster_results Expected Outcome Start 1. Radiolabel or Fluorescently Tag a Short DNA Oligonucleotide Incubate 2. Incubate DNA Probe with Increasing Drug Concentrations Start->Incubate Load 3. Load Samples onto a Native Polyacrylamide Gel Incubate->Load Run 4. Perform Electrophoresis Load->Run Visualize 5. Autoradiography or Fluorescence Imaging Run->Visualize Results Lane 1 (DNA Only) Lane 2 (+ Low Drug) Lane 3 (+ High Drug) Free DNA Shifted Band Free DNA Shifted Band Free DNA

Figure 2: Workflow for visualizing drug-DNA binding via EMSA.

Structure-Activity Relationships (SAR): The Consequences of Modifying Daunosamine

Decades of medicinal chemistry efforts have unequivocally proven the criticality of the L-daunosamine structure for biological activity.

  • Epimerization: Changing the stereochemistry of the C4' hydroxyl group from the axial position (as in doxorubicin) to the equatorial position (epirubicin) slightly alters the drug's lipophilicity and cellular uptake but maintains potent activity, suggesting some conformational flexibility is tolerated.[9]

  • Substitution: Adding bulky substituents, such as a bromine atom at the C2' position, can alter the conformation of the sugar in the minor groove and modulate the drug's DNA sequence specificity.[8]

  • Disaccharides: In some novel analogs, the daunosamine is separated from the aglycone by another sugar. The orientation and type of this linking sugar can dramatically influence the drug's ability to poison topoisomerase II, highlighting the importance of the precise positioning of the terminal aminosugar.[10][11]

  • Amine Modification: As previously noted, modifications that remove the positive charge at C3', such as N-acetylation, lead to a near-total loss of activity. However, creating analogs where the primary amine is modified to a trisubstituted amidino group has been explored as a strategy to enhance the formation of covalent DNA adducts, potentially leading to different mechanisms of cytotoxicity.[12]

Conclusion and Future Directions

L-daunosamine is an indispensable component of anthracycline antibiotics, acting as a molecular anchor that ensures high-affinity, stable DNA intercalation. Its protonated amino group provides the primary electrostatic force for binding, while its specific stereochemistry guarantees an optimal fit within the DNA minor groove. The experimental protocols detailed herein provide a robust framework for quantifying these crucial interactions. The extensive body of SAR data confirms that even minor modifications to this sugar can profoundly impact biological activity.

Future efforts in anthracycline development will continue to leverage this knowledge. The strategic modification of the daunosamine moiety—or its replacement with novel amino sugars—remains a promising avenue for creating analogs with enhanced tumor targeting, altered DNA sequence specificity, and potentially reduced cardiotoxicity, a major dose-limiting side effect of this drug class. A deep and mechanistic understanding of the role of L-daunosamine is, therefore, not just of academic interest but is a foundational principle for the design of safer and more effective chemotherapeutics.

References

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  • Temperini, C., Cirsia, M., D'Annessa, I., & Ughetto, G. (2005). Role of the amino sugar in the DNA binding of disaccharide anthracyclines: crystal structure of the complex MAR70/d(CGATCG). PubMed. [Link]

  • Tabassum, S., & Fayyaz, M. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. PubMed. [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Patsnap. [Link]

  • University of California, Davis. (n.d.). Doxorubicin. LibreTexts Chemistry. [Link]

  • Zunino, F., et al. (2001). Role of the sugar moiety in the pharmacological activity of anthracyclines: Development of a novel series of disaccharide analogs. ResearchGate. [Link]

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  • Pang, B., et al. (2016). DNA damage independent inhibition of NF-κB transcription by anthracyclines. Proceedings of the National Academy of Sciences. [Link]

  • Arcamone, F., et al. (2000). Configurational requirements of the sugar moiety for the pharmacological activity of anthracycline disaccharides. Biochemical Pharmacology. [Link]

  • Temperini, C., et al. (2005). Role of the amino sugar in the DNA binding of disaccharide anthracyclines: crystal structure of the complex MAR70/d(CGATCG). Sci-Hub. [Link]

  • Read, M. A., & Neidle, S. (2000). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. Springer Nature Experiments. [Link]

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  • Niazi, A., et al. (2014). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules. [Link]

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  • Wang, A. H., et al. (1987). Interactions between an anthracycline antibiotic and DNA: molecular structure of daunomycin complexed to d(CpGpTpApCpG) at 1.2-A resolution. Biochemistry. [Link]

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  • Kufe, D. W., et al. (Eds.). (2003). Intercalating Drugs that Target Topoisomerases. Holland-Frei Cancer Medicine. 6th edition. [Link]

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L-Daunosamine: From Natural Origins to Microbial Cell Factories - A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a pivotal structural component of the anthracycline class of chemotherapeutic agents, including the widely used drugs doxorubicin and daunorubicin. The presence and stereochemistry of this amino sugar are critical for the biological activity of these potent anti-cancer compounds, influencing their DNA intercalation and topoisomerase II inhibition. This technical guide provides a comprehensive overview of the natural sources of L-daunosamine and delves into the intricate mechanisms of its microbial biosynthesis. Furthermore, we explore advanced metabolic engineering strategies for the enhanced production of L-daunosamine in both native producers and heterologous hosts, offering detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of L-Daunosamine in Anthracycline Chemotherapeutics

The anthracycline antibiotics, produced by various species of Streptomyces, represent a cornerstone of cancer chemotherapy. Their clinical efficacy is intrinsically linked to their unique molecular architecture, which features a tetracyclic aglycone appended to one or more sugar moieties. Among these, L-daunosamine is of paramount importance. Its amino group and specific stereochemical configuration are crucial for the molecule's interaction with its biological targets. The development of semi-synthetic anthracyclines with modified sugar moieties has underscored the critical role of L-daunosamine in modulating both the efficacy and toxicity of these drugs. Consequently, a thorough understanding of L-daunosamine's natural origins and biosynthesis is fundamental for the development of novel anthracycline analogs and for optimizing the industrial production of existing drugs.

Natural Sources of L-Daunosamine

The primary natural sources of L-daunosamine are microorganisms, specifically bacteria of the genus Streptomyces. These Gram-positive, filamentous bacteria are renowned for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

  • Streptomyces peucetius : This species is the most well-known producer of L-daunosamine-containing anthracyclines, namely daunorubicin and doxorubicin.[1] The biosynthetic gene cluster for doxorubicin in S. peucetius has been extensively studied, providing a blueprint for understanding and engineering L-daunosamine production.[2]

  • Streptomyces coeruleorubidus : This species is also a known producer of daunorubicin and related glycosides, and thus a natural source of L-daunosamine.[2]

  • Other Actinomycetes : Various other strains of Actinomycetes have been identified as producers of anthracyclines and, by extension, L-daunosamine.

Interestingly, L-daunosamine has also been reported as a component of birch juice, suggesting its presence in the plant kingdom, although its biosynthesis and physiological role in plants are not well understood.[3]

The Microbial Biosynthesis of L-Daunosamine: A Molecular Roadmap

The biosynthesis of L-daunosamine proceeds via a multi-enzyme pathway that converts a common primary metabolite, glucose-1-phosphate, into the activated sugar nucleotide, dTDP-L-daunosamine. This activated form is the substrate for glycosyltransferases that attach the amino sugar to the aglycone backbone of anthracyclines. The pathway is encoded by a set of genes typically found within the larger anthracycline biosynthetic gene cluster in Streptomyces. In S. peucetius, these are the dnm genes.[2]

The key enzymatic steps are as follows:

  • Formation of dTDP-D-glucose : The pathway initiates with the conversion of glucose-1-phosphate and dTTP to dTDP-D-glucose, catalyzed by glucose-1-phosphate thymidylyltransferase (DnmL).

  • Dehydration : dTDP-D-glucose 4,6-dehydratase (DnmM) then catalyzes the dehydration of dTDP-D-glucose to yield dTDP-4-keto-6-deoxy-D-glucose.

  • Epimerization : A C-5 epimerase (DnmU) is proposed to convert the intermediate to its L-configuration.

  • Amination : The crucial amino group is introduced at the C-3 position by a PLP-dependent aminotransferase (DnmJ). This step has been identified as a potential bottleneck in the pathway.[4]

  • Ketoreduction : Finally, a C-4 ketoreductase (DnmV) reduces the keto group to a hydroxyl group, yielding the final product, dTDP-L-daunosamine.[2]

G G1P Glucose-1-Phosphate dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc DnmL (Glucose-1-phosphate thymidylyltransferase) dTDP_4k6d_Glc dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_4k6d_Glc DnmM (dTDP-D-glucose 4,6-dehydratase) dTDP_4k6d_L_Rha dTDP-4-keto-6-deoxy-L-mannose dTDP_4k6d_Glc->dTDP_4k6d_L_Rha DnmU (C5-Epimerase) dTDP_3amino dTDP-3-amino-4-keto-2,3,6-trideoxy-L-lyxo-hexose dTDP_4k6d_L_Rha->dTDP_3amino DnmJ (Aminotransferase) dTDP_daunosamine dTDP-L-Daunosamine dTDP_3amino->dTDP_daunosamine DnmV (Ketoreductase)

Caption: Biosynthetic pathway of dTDP-L-daunosamine in Streptomyces peucetius.

Microbial Production of L-Daunosamine: Strategies for Enhanced Yields

The native production of L-daunosamine as part of the anthracycline complex in Streptomyces is often limited by complex regulatory networks and feedback inhibition. To overcome these limitations, metabolic engineering strategies have been employed in both the native producers and in heterologous hosts like Escherichia coli.

Engineering Streptomyces peucetius

Enhancing the production of doxorubicin, and consequently the precursor L-daunosamine, in S. peucetius has been a major focus of industrial biotechnology.

  • Classical Strain Improvement : Random mutagenesis using UV irradiation and chemical mutagens, followed by high-throughput screening, has historically been a successful approach.

  • Rational Metabolic Engineering :

    • Overexpression of Pathway Genes : Increasing the expression of key biosynthetic genes, particularly those encoding rate-limiting enzymes, can boost flux through the pathway.

    • Deregulation of Biosynthesis : Overexpressing positive regulatory genes or deleting negative regulators can unlock the full productive potential of the strain.

    • Precursor Supply Enhancement : Engineering central carbon metabolism to increase the intracellular pools of glucose-1-phosphate and other precursors can drive the biosynthesis of L-daunosamine.

StrategyStrainDoxorubicin Titer (mg/L)Fold ImprovementReference
Wild-TypeS. peucetius ATCC 27952~1.8-[5]
Overexpression of dnrI (regulator)Recombinant S. peucetius~11.46~6.4[6]
UV and ARTP Mutagenesis + Medium OptimizationS. peucetius 33-241100~611[7]
Gene knockout and overexpressionS. peucetius ΔU1/drrC1461~811[3]
Heterologous Production in Escherichia coli

E. coli is an attractive host for the production of L-daunosamine due to its rapid growth, well-characterized genetics, and extensive metabolic engineering toolbox. The heterologous expression of the L-daunosamine biosynthetic pathway from S. peucetius in E. coli has been demonstrated, paving the way for a dedicated microbial cell factory for this valuable amino sugar.

Key Metabolic Engineering Strategies in E. coli :

  • Pathway Construction and Optimization : The genes from the S. peucetius dnm cluster are cloned into E. coli expression vectors. Codon optimization for E. coli expression is often necessary.

  • Enhancing Precursor Supply :

    • Overexpression of genes involved in glycolysis and the pentose phosphate pathway to increase the availability of glucose-1-phosphate.

    • Engineering central metabolism to channel more carbon towards sugar nucleotide biosynthesis.

  • Cofactor Engineering : Ensuring a sufficient supply of cofactors such as dTTP and NADPH is critical for the efficient functioning of the biosynthetic enzymes.

  • Host Strain Engineering : Deletion of genes encoding for competing pathways or for the degradation of intermediates can improve the final titer of L-daunosamine.

G cluster_ecoli Engineered E. coli Host cluster_precursor Precursor & Cofactor Engineering Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase (overexpressed) dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc dnmL dTDP_daunosamine dTDP-L-Daunosamine dTDP_Glc->dTDP_daunosamine dnmM, dnmU, dnmJ, dnmV Central_Metabolism Central Carbon Metabolism Central_Metabolism->G6P dTTP_pool dTTP Pool Central_Metabolism->dTTP_pool NADPH_pool NADPH Pool Central_Metabolism->NADPH_pool

Caption: Heterologous production of L-daunosamine in E. coli.

Experimental Protocols

Fermentation of Streptomyces peucetius for Doxorubicin Production

This protocol provides a general guideline for the lab-scale fermentation of S. peucetius. Optimization of media components and culture conditions is crucial for maximizing yield.

Materials:

  • Streptomyces peucetius strain

  • Seed medium (e.g., TSB medium)

  • Production medium (e.g., containing soluble starch, soybean meal, NaCl, and CaCO3)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate a seed culture of S. peucetius from a spore stock or mycelial fragment into the seed medium.

  • Incubate at 28-30°C with shaking at 200-250 rpm for 48 hours.

  • Transfer an appropriate volume (e.g., 5-10% v/v) of the seed culture to the production medium.

  • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

  • Monitor the production of doxorubicin (and infer L-daunosamine production) by taking samples periodically for HPLC analysis.

Heterologous Expression of the L-Daunosamine Pathway in E. coli

This protocol outlines the general steps for expressing the L-daunosamine biosynthetic genes in E. coli.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression plasmids containing the dnm genes

  • LB medium

  • Appropriate antibiotics

  • IPTG (or other inducer)

Procedure:

  • Transform the E. coli host with the expression plasmids.

  • Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation for subsequent analysis of L-daunosamine production.

Purification of dTDP-L-Daunosamine by Anion Exchange Chromatography

This protocol is based on the purification of the activated sugar nucleotide.[4]

Materials:

  • Cell lysate containing dTDP-L-daunosamine

  • Strong anion exchange column (e.g., Sepharose Q)

  • Buffer A (e.g., 20 mM NH4HCO2, pH 3.5)

  • Buffer B (e.g., 1 M NH4HCO2, pH 6.7)

  • FPLC or HPLC system

Procedure:

  • Clarify the cell lysate by centrifugation to remove cell debris.

  • Load the supernatant onto the anion exchange column equilibrated with Buffer A.

  • Wash the column with Buffer A to remove unbound proteins and other molecules.

  • Elute the bound dTDP-L-daunosamine with a linear gradient of Buffer B.

  • Collect fractions and analyze for the presence of dTDP-L-daunosamine using mass spectrometry or HPLC.

  • Pool the fractions containing pure dTDP-L-daunosamine and lyophilize.

HPLC Analysis of L-Daunosamine

Due to the lack of a strong chromophore, L-daunosamine requires derivatization for sensitive UV detection by HPLC.

Materials:

  • L-daunosamine standard

  • Sample containing L-daunosamine

  • Phenyl isothiocyanate (PITC) for derivatization

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Derivatization : React the L-daunosamine standard and samples with PITC to form the PTC-daunosamine derivative.

  • HPLC Analysis :

    • Equilibrate the C18 column with the mobile phase.

    • Inject the derivatized standard and samples.

    • Detect the PTC-daunosamine derivative at 254 nm.

    • Quantify the amount of L-daunosamine in the sample by comparing the peak area to a standard curve.

Future Perspectives

The field of synthetic biology and metabolic engineering continues to advance at a rapid pace, offering exciting new possibilities for the production of L-daunosamine and other valuable natural product precursors. The development of novel genetic tools, high-throughput screening methods, and predictive metabolic models will undoubtedly lead to the creation of more efficient and robust microbial cell factories. Furthermore, the elucidation of the L-daunosamine biosynthetic pathway provides a foundation for chemoenzymatic synthesis and the generation of novel anthracycline analogs with improved therapeutic profiles. The continued exploration of both natural biodiversity and synthetic biological approaches will be crucial in harnessing the full potential of L-daunosamine and its derivatives in the fight against cancer.

References

  • Park, J. W., Hong, S. K., & Kim, E. S. (2005). Doxorubicin productivity improvement by the recombinant Streptomyces peucetius with high-copy regulatory genes cultured in the optimized media composition. Journal of Microbiology and Biotechnology, 15(1), 66-71.
  • He, S., & Thorson, J. S. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology, 17(12), 3331–3340. [Link]

  • Wang, Y., Lu, C., Zhang, Y., Jin, W., & Kong, J. (2018). Enhanced doxorubicin production by Streptomyces peucetius using a combination of classical strain mutation and medium optimization. 3 Biotech, 8(7), 312. [Link]

  • Wikipedia contributors. (2023, December 1). Daunosamine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Niraula, N., Kim, S. H., Sohng, J. K., & Kim, E. S. (2022). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. Microorganisms, 10(7), 1383. [Link]

  • Horton, D., Priebe, W., Sznaidman, M. L., & Varela, O. (1993). Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. The Journal of Antibiotics, 46(11), 1720–1730. [Link]

  • Wikipedia contributors. (2023, November 29). Streptomyces peucetius. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Lomovskaya, N., Doi-Katayama, Y., Filippini, S., Nastro, C., Fonstein, L., Gallo, M., Colombo, A. L., & Hutchinson, C. R. (1998). Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene. Journal of Bacteriology, 180(22), 5914–5921. [Link]

  • Malla, S., Niraula, N. P., Liou, K., & Sohng, J. K. (2010). Enhancement of doxorubicin production by expression of structural sugar biosynthesis and glycosyltransferase genes in Streptomyces peucetius. Applied Microbiology and Biotechnology, 87(4), 1477–1487.
  • Olano, C., Méndez, C., & Salas, J. A. (2010). Post-PKS tailoring of the anthracycline aglycone.
  • Madduri, K., Kennedy, J., Rivola, G., Inventi-Solari, A., Filippini, S., Zanuso, G., Colombo, A. L., Hutchinson, C. R., & C. R. Hutchinson. (1998). Production of the antitumor drug epirubicin (4'-epidoxorubicin) and its precursor by a genetically engineered strain of Streptomyces peucetius.
  • Wohlert, S. E., & Van Lanen, S. G. (2012). Biosynthesis of deoxysugars. In Comprehensive Natural Products II (pp. 391-432). Elsevier.
  • Siitonen, V., Selvaraj, B., Niiranen, L., Lindqvist, Y., & Mäntsälä, P. (2018).
  • Chen, H., He, X., & Liu, W. (2012). Engineering of bacterial deoxysugar pathways for the synthesis of novel glycosides. Applied Microbiology and Biotechnology, 93(5), 1835–1846.
  • Zhang, C., Chen, Y., & Zhao, G. (2018). Microbial production of L-amino acids: genetic and metabolic engineering progress and prospects. Journal of Industrial Microbiology & Biotechnology, 45(7), 501–513.
  • Lee, S. Y., Kim, H. U., Park, J. H., Park, J. M., & Kim, T. Y. (2012). Metabolic engineering of Escherichia coli for the production of chemicals. Biotechnology and Bioengineering, 109(1), 11-23.
  • Niraula, N. P., Kim, S. H., Sohng, J. K., & Kim, E. S. (2022). Biotechnological doxorubicin production: Pathway and regulation engineering of strains for enhanced production. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]

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  • Bio-Rad. (n.d.). Preparative Anion Exchange Chromatography for the Purification of DNA Oligonucleotides. Retrieved from [Link]

  • Malla, S., Niraula, N. P., Liou, K., & Sohng, J. K. (2010). Enhancement of doxorubicin production by expression of structural sugar biosynthesis and glycosyltransferase genes in Streptomyces peucetius. Applied Microbiology and Biotechnology, 87(4), 1477-1487. [Link]

Sources

Methodological & Application

Preparation of doxorubicin analogs with modified daunosamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Doxorubicin Analogs Through Daunosamine Moiety Modification

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (DOX) remains a cornerstone of chemotherapy, but its clinical utility is hampered by dose-limiting cardiotoxicity and the emergence of multidrug resistance (MDR).[1][2] The daunosamine sugar moiety, critical for the drug's interaction with DNA and topoisomerase II, presents a strategic target for chemical modification to address these limitations.[3][4] This guide provides a comprehensive overview of synthetic strategies for modifying the daunosamine sugar of doxorubicin. We delve into the rationale behind these modifications, contrasting direct chemical alteration of the parent drug with de novo glycosylation approaches. A detailed, field-tested protocol for the high-yield synthesis of a super-potent pyrrolino-doxorubicin analog is provided, alongside methodologies for purification and characterization. This document serves as a practical resource for medicinal chemists and pharmacologists aiming to develop next-generation anthracyclines with improved therapeutic indices.

Introduction: The Rationale for Targeting the Daunosamine Moiety

Doxorubicin's mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to catastrophic DNA strand breaks in rapidly dividing cancer cells. The C3'-amino group of the daunosamine sugar is pivotal, forming a critical hydrogen bond within the DNA minor groove that stabilizes the drug-DNA complex. However, this same interaction is implicated in the off-target effects, including cardiotoxicity.

Recent advances in chemical synthesis have demonstrated that modifying the daunosamine moiety can profoundly alter the pharmacological profile of doxorubicin.[1] Strategic modifications can:

  • Enhance Potency: Alterations can increase the drug's affinity for its target or improve cellular uptake.

  • Overcome Resistance: Structural changes can create analogs that are poor substrates for efflux pumps like P-glycoprotein, a primary driver of MDR.[2][5]

  • Reduce Cardiotoxicity: Modifications can decrease the formation of reactive oxygen species (ROS) in cardiac tissue, a key mechanism of doxorubicin-induced heart damage.[1][6]

The C3' position is a particularly fruitful site for modification. Replacing the primary amino group has led to analogs with significantly altered biological activity.[1] For instance, the conversion to certain heterocyclic systems has produced derivatives with 500-1000 times the in vitro potency of the parent drug.[7][8]

Overview of Synthetic Strategies

Two primary pathways exist for creating doxorubicin analogs with modified daunosamine sugars: direct modification of the doxorubicin molecule and de novo synthesis involving the glycosylation of the aglycone. The choice of strategy depends on the desired modification, scalability, and available starting materials.

Synthetic_Strategies cluster_0 Strategy 1: Direct Modification cluster_1 Strategy 2: De Novo Glycosylation Start Doxorubicin Analog Synthesis Dox Doxorubicin (Parent Drug) Start->Dox Simpler, fewer steps Aglycone Doxorubicin Aglycone (Doxorubicinone) Start->Aglycone More versatile, allows complex sugar mods Mod Chemical Reaction (e.g., N-Alkylation, Acylation) Dox->Mod Analog1 Final Doxorubicin Analog Mod->Analog1 Glycosylation Glycosidic Bond Formation Aglycone->Glycosylation Sugar Modified Sugar Synthon (Glycosyl Donor) Sugar->Glycosylation Deprotection Deprotection & Final Steps Glycosylation->Deprotection Analog2 Final Doxorubicin Analog Deprotection->Analog2

Figure 1: High-level overview of the two primary synthetic routes for generating daunosamine-modified doxorubicin analogs.

Strategy 1: Direct Modification of Doxorubicin This is the most straightforward approach, using doxorubicin itself as the starting material. The C3'-amino group is a reactive handle for various chemical transformations, including:

  • N-Alkylation: Introducing alkyl groups to modulate lipophilicity.

  • N-Acylation: Forming amides, such as conjugating fatty acids to improve drug delivery.[9]

  • Reductive Amination: Creating secondary or tertiary amines.

  • Cyclization: A highly effective strategy where the daunosamine nitrogen is incorporated into a new ring system, as seen in the synthesis of 2-pyrrolinodoxorubicin.[7][8]

Strategy 2: De Novo Glycosylation This more complex route is necessary when the desired sugar modification cannot be achieved on the intact doxorubicin molecule. It involves the chemical synthesis of a modified sugar "donor" which is then coupled to the doxorubicin aglycone (doxorubicinone).[10][11] A key challenge is achieving the correct stereochemistry (α-anomer) of the glycosidic bond, which is crucial for biological activity.[12] This approach often utilizes advanced techniques and protecting group chemistry, for example, using 3-azido sugars as precursors to the 3-amino functionality.[10][11][13]

Detailed Protocol: Synthesis of 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin

This protocol describes a convenient, high-yield conversion of doxorubicin into a highly potent analog, 2-pyrrolinodoxorubicin, which has been reported to be 500-1000 times more active in vitro than doxorubicin.[7][8] The method relies on the reaction of doxorubicin with 4-iodobutyraldehyde.[7][14]

3.1. Materials and Reagents

  • Doxorubicin Hydrochloride (DOX·HCl)

  • 4-Iodobutyraldehyde (or its diethyl acetal precursor, 1,1-diethoxy-4-iodobutane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

3.3. Synthetic Procedure

Workflow Start Start: Doxorubicin·HCl Step1 1. Free Base Preparation (DOX·HCl + TEA in DMF) Start->Step1 Step2 2. Reaction (Add 4-iodobutyraldehyde) Step1->Step2 Step3 3. Monitoring (TLC analysis) Step2->Step3 Step4 4. Quench & Extraction (Water, DCM) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. Characterization (HPLC, MS, NMR) Step5->Step6 End Final Product: 2-Pyrrolinodoxorubicin Step6->End

Figure 2: Step-by-step workflow for the synthesis, purification, and characterization of 2-pyrrolinodoxorubicin.

Step 1: Preparation of Doxorubicin Free Base

  • To a solution of Doxorubicin Hydrochloride (100 mg, 0.17 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (26 µL, 0.19 mmol, 1.1 eq) dropwise.

  • Stir the resulting deep red solution at room temperature for 15 minutes. This neutralizes the hydrochloride salt to form the more reactive free amine.

Step 2: Reaction with 4-Iodobutyraldehyde

  • Add a 30-fold excess of 4-iodobutyraldehyde (approx. 5.1 mmol) to the reaction mixture.[7][8][14] Note: If starting from the acetal, it must first be hydrolyzed to the aldehyde under acidic conditions and extracted before use.

  • Stir the reaction mixture at room temperature, protected from light, for 12-24 hours.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by TLC.

  • Prepare a TLC chamber with a mobile phase of DCM:MeOH (e.g., 9:1 v/v).

  • Spot the starting material (DOX) and the reaction mixture on the TLC plate. The product is more lipophilic and will have a higher Rƒ value than doxorubicin. The reaction is complete when the doxorubicin spot is no longer visible.

Step 4: Work-up and Extraction

  • Once the reaction is complete, pour the mixture into deionized water (100 mL).

  • Extract the aqueous phase with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a red solid.

3.4. Purification

  • Purify the crude solid by silica gel column chromatography.

  • Pack the column with silica gel in DCM.

  • Load the crude product onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

  • Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Evaporate the solvent to yield the purified 2-pyrrolinodoxorubicin as a red powder. A yield of over 85% can be expected.[7][8][14]

3.5. Characterization The identity and purity of the final compound must be rigorously confirmed.

  • HPLC: Assess the purity of the final product. A reverse-phase C18 column with a suitable gradient of acetonitrile and water (with 0.1% TFA) is typically used. Purity should exceed 95%.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized analog. Electrospray ionization (ESI-MS) should show the expected [M+H]⁺ ion.

  • NMR Spectroscopy (¹H-NMR): Confirm the structure. Key diagnostic signals include the appearance of new peaks corresponding to the pyrroline ring and the disappearance of the C3'-NH₂ proton signals.

Data Summary and Expected Results

The modification of the daunosamine moiety leads to significant changes in both physicochemical and biological properties.

PropertyDoxorubicin (Parent Drug)2-Pyrrolinodoxorubicin (Analog)Reference
Molecular Formula C₂₇H₂₉NO₁₁C₃₁H₃₃NO₁₀-
Molecular Weight 543.5 g/mol 579.6 g/mol -
Synthetic Yield N/A>85%[7][8]
Appearance Red-orange crystalline powderRed powder-
Relative Potency (in vitro) 1x500-1000x[7][8]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent side reactions and achieve high yields.[7][14]

  • Purity of Reagents: The purity of the starting doxorubicin and the reactive aldehyde is critical. Impurities can lead to a complex mixture of byproducts that are difficult to separate.

  • Light Sensitivity: Anthracyclines are light-sensitive. All reactions and handling should be performed with protection from direct light (e.g., by wrapping flasks in aluminum foil).

  • Safety Precautions: Doxorubicin and its analogs are potent cytotoxic agents. Always handle these compounds in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Follow institutional guidelines for the disposal of cytotoxic waste.

Conclusion

Modification of the daunosamine sugar is a validated and highly effective strategy for generating novel doxorubicin analogs with potentially superior therapeutic properties. The direct conversion of doxorubicin to 2-pyrrolinodoxorubicin serves as an exemplary case, demonstrating how a straightforward, high-yield chemical modification can dramatically increase cytotoxic potency. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore this rich area of medicinal chemistry, paving the way for the development of safer and more effective cancer therapies.

References

  • Nagy, A., et al. (1996). High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin. Proceedings of the National Academy of Sciences, 93(6), 2464–2469. [Link]

  • Acton, E. M., et al. (1984). Doxorubicin analogues incorporating chemically reactive substituents. Journal of Medicinal Chemistry, 27(5), 638–645. [Link]

  • Denel, M., et al. (2017). Structural modifications in the sugar moiety as a key to improving the anticancer effectiveness of doxorubicin. Life Sciences, 178, 64–72. [Link]

  • Kovaleva, M., et al. (2021). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. International Journal of Molecular Sciences, 22(19), 10563. [Link]

  • Priebe, W., et al. (2005). New Strategies Towards Synthesis of Doxorubicin Analogues. Polish Journal of Chemistry, 79(2), 237-253. [Link]

  • Nagy, A., et al. (1996). High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin. PubMed. [Link]

  • Priebe, W., et al. (2005). New Strategies Towards Synthesis of Doxorubicin Analogues. Semantic Scholar. [Link]

  • Wang, A. H., et al. (1996). Substitutions at C2' of daunosamine in the anticancer drug daunorubicin alter its DNA-binding sequence specificity. Journal of Molecular Biology, 263(3), 385–399. [Link]

  • Brel, V., et al. (2020). Simple methods of modification of daunorubicin on the daunosamine nitrogen atom. Medicinal Chemistry Research, 29, 2185–2194. [Link]

  • Alqahtani, S., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4471. [Link]

  • Lukawska, M., et al. (2010). Synthesis and biological properties of oxazolinodaunorubicin--a new derivative of daunorubicin with a modified daunosamine moiety. Investigational New Drugs, 28(5), 600–608. [Link]

  • Priebe, W., et al. (2005). New Strategies Towards Synthesis of Doxorubicin Analogs. BazTech. [Link]

  • Priebe, W., et al. (2003). Methods for preparing doxorubicin derivatives.
  • Bennett, C. S., et al. (2018). Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs. ACS Chemical Biology, 13(7), 1736–1742. [Link]

  • Li, F., et al. (2016). Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles. Journal of Visualized Experiments, (114), 54338. [Link]

  • Li, F., et al. (2022). Preparation & Characterization Of Lipophilic Doxorubicin Pro-Drug Micelles. YouTube. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Comprehensive Physico-chemical Characterization of Liposomal Doxorubicin. [Link]

  • Malla, S., et al. (2023). Enhancement of doxorubicin production by expression of structural sugar biosynthesis and glycosyltransferase genes in Streptomyces peucetius. ResearchGate. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Comprehensive Physico-chemical Characterization of Liposomal Doxorubicin. [Link]

  • Cielecka-Piontek, J., et al. (2022). Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples. Molecules, 27(25), 8869. [Link]

  • Ciesielska, E., et al. (2005). Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety. ResearchGate. [Link]

  • Taylor & Francis Online. Daunosamine – Knowledge and References. [Link]

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Application Notes & Protocols: Strategic Use of L-Daunosamine Hydrochloride in the Design of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is the cornerstone amino sugar moiety of the anthracycline class of antibiotics, which includes the potent chemotherapeutic agents daunorubicin and doxorubicin.[1][2] Its unique structure is not merely a passive component but is intrinsically linked to the biological activity and therapeutic efficacy of these drugs.[3] The positively charged amino group at the 3'-position is critical for the molecule's interaction with DNA, stabilizing the drug-DNA complex and contributing to its anticancer effects.[4] However, the clinical utility of classic anthracyclines is hampered by significant cardiotoxicity and the emergence of multidrug resistance. This has spurred extensive research into creating novel analogues by modifying the daunosamine sugar, a strategy known as "glycodiversification." This document provides a comprehensive guide for researchers on the strategic incorporation of L-daunosamine hydrochloride in the development of next-generation anticancer agents with potentially improved therapeutic indices. We detail the mechanistic rationale, synthetic protocols, and in vitro evaluation methods essential for this line of research.

Introduction: The Central Role of L-Daunosamine

The story of L-daunosamine is inseparable from the discovery of anthracyclines in the 1950s by researchers at Farmitalia Research Laboratories.[1] Isolated from a soil sample near Italy's Castel del Monte, a strain of Streptomyces peucetius was found to produce a red-pigmented antibiotic with remarkable antitumor activity.[1] Structural elucidation revealed a tetracyclic aglycone linked to a previously unknown amino sugar, which was named daunosamine.[1]

This amino sugar is a fundamental building block in the biosynthesis of these potent anticancer drugs.[2] L-Daunosamine hydrochloride, the salt form, offers enhanced solubility and stability, making it a practical starting material for complex chemical syntheses in pharmaceutical research.[1]

Mechanistic Imperatives: Why Daunosamine Matters

The anticancer activity of anthracyclines is multifaceted, but the daunosamine moiety plays a direct and crucial role in the primary mechanisms of action.[5]

  • DNA Intercalation and Binding: The planar aromatic aglycone of the anthracycline molecule intercalates between DNA base pairs, disrupting DNA replication and transcription.[1][4] The six-membered daunosamine sugar resides in the DNA minor groove, where its protonated 3'-amino group forms ionic bonds with the negatively charged phosphate backbone of DNA.[4] This interaction is critical for anchoring the drug to the DNA, stabilizing the intercalated complex and contributing significantly to the overall cytotoxic effect.

  • Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during replication.[1] The drug stabilizes the transient DNA-topoisomerase II complex, which prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.[5][6] The daunosamine sugar helps position and orient the entire molecule at the enzyme-DNA interface.

  • Modulation of Biological Properties: Modifications to the daunosamine ring can profoundly impact the drug's properties. For instance, epirubicin, a stereoisomer of doxorubicin with a different orientation of the hydroxyl group on the daunosamine ring, exhibits a different pharmacological profile, including reduced cardiotoxicity.[4] This highlights that even subtle stereochemical changes to the sugar can lead to significant differences in biological activity and safety.[3][4]

Below is a diagram illustrating the core mechanism of action.

Anthracycline_Mechanism Anthracycline Anthracycline (Aglycone + L-Daunosamine) Intercalation Aglycone Intercalates between Base Pairs Anthracycline->Intercalation Enters Nucleus DNA Nuclear DNA DNA->Intercalation Complex Stable Drug-DNA Complex Intercalation->Complex MinorGroove Daunosamine Binds to Minor Groove MinorGroove->Complex TernaryComplex Ternary Complex Formed (Drug-DNA-Topo II) Complex->TernaryComplex ReplicationBlock Replication & Transcription Blocked Complex->ReplicationBlock TopoII Topoisomerase II TopoII->TernaryComplex DSB DNA Double-Strand Breaks TernaryComplex->DSB Prevents Re-ligation Apoptosis Apoptosis (Cancer Cell Death) ReplicationBlock->Apoptosis DSB->Apoptosis Synthetic_Workflow Start L-Daunosamine HCl Protect Step 1: Protection (e.g., N-Trifluoroacetylation, O-Acetylation) Start->Protect Donor Protected Glycosyl Donor Protect->Donor Couple Step 2: Glycosylation (e.g., NIS/AgOTf promotion) Donor->Couple Aglycone Anticancer Aglycone Aglycone->Couple Conjugate Protected Conjugate Couple->Conjugate Deprotect Step 3: Deprotection & Salt Formation Conjugate->Deprotect Final Novel Anticancer Agent (Hydrochloride Salt) Deprotect->Final

Caption: General synthetic workflow for novel daunosamine analogues.

Protocol 1: Preparation of a Protected L-Daunosamine Glycosyl Donor

Objective: To convert L-daunosamine hydrochloride into a reactive glycosyl donor (e.g., a glycosyl chloride) by protecting the amino and hydroxyl groups to prevent unwanted side reactions during glycosylation. A common strategy involves N-trifluoroacetylation and O-acetylation. [7] Materials:

  • L-Daunosamine Hydrochloride

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Acetyl chloride or Acetic Anhydride

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • N-Protection: Suspend L-daunosamine hydrochloride in anhydrous DCM and pyridine at 0°C under an inert atmosphere (e.g., Argon).

  • Add trifluoroacetic anhydride dropwise and stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • O-Protection: Dissolve the crude N-protected intermediate in anhydrous DCM. Add pyridine followed by acetyl chloride dropwise at 0°C.

  • Stir for 2-4 hours, monitoring by TLC.

  • Work up the reaction as described in step 4-5.

  • Purify the resulting fully protected daunosamine derivative by silica gel column chromatography.

  • Activation (Optional): The protected sugar can be converted to a more reactive glycosyl donor, such as a glycosyl chloride or bromide, using standard methods if required for the subsequent glycosylation step.

Protocol 2: Glycosylation of an Aglycone with the Daunosamine Donor

Objective: To couple the protected daunosamine donor to the hydroxyl group of a target aglycone. This is the key step in forming the novel glycoside.

Materials:

  • Protected L-daunosamine donor (from Protocol 1)

  • Target aglycone (with an available hydroxyl group)

  • Glycosylation promoter (e.g., N-Iodosuccinimide (NIS) and Silver trifluoromethanesulfonate (AgOTf))

  • Activated molecular sieves (4 Å)

  • Anhydrous DCM or other suitable aprotic solvent

Procedure:

  • Add the aglycone, protected daunosamine donor, and freshly activated molecular sieves to a flame-dried flask under an inert atmosphere.

  • Dissolve the mixture in anhydrous DCM and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to the appropriate temperature (e.g., -20°C to 0°C).

  • Add the glycosylation promoters (e.g., NIS and a catalytic amount of AgOTf) portion-wise.

  • Stir the reaction in the dark and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a quenching agent (e.g., saturated sodium thiosulfate solution to consume excess NIS).

  • Filter the mixture through celite to remove molecular sieves and salts.

  • Wash the filtrate with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via silica gel column chromatography to isolate the protected glycoside conjugate.

Protocol 3: Deprotection and Final Product Isolation

Objective: To remove all protecting groups to yield the biologically active compound and convert it to a stable hydrochloride salt.

Materials:

  • Protected glycoside conjugate (from Protocol 2)

  • Sodium methoxide in methanol (for deacetylation)

  • Aqueous base (e.g., dilute NaOH or K₂CO₃) for removal of the trifluoroacetyl group.

  • HCl solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

  • Methanol, Diethyl Ether

Procedure:

  • O-Deprotection: Dissolve the protected conjugate in methanol and treat with a catalytic amount of sodium methoxide solution. Stir at room temperature and monitor by TLC until the O-acetyl groups are removed.

  • Neutralize the reaction with a suitable resin (e.g., Amberlite IR-120 H⁺) or dilute acid, filter, and concentrate.

  • N-Deprotection: Dissolve the intermediate in a suitable solvent system and treat with a mild aqueous base to hydrolyze the N-trifluoroacetyl group. Monitor carefully by TLC.

  • After completion, neutralize the reaction and perform an appropriate workup (e.g., extraction) to isolate the fully deprotected compound.

  • Salt Formation: Dissolve the final purified product in a minimal amount of a suitable solvent like methanol. Add a stoichiometric amount of HCl solution (e.g., in diethyl ether) dropwise.

  • The hydrochloride salt will typically precipitate out of the solution. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization and In Vitro Evaluation

Structural Verification

The identity and purity of all intermediates and the final product must be rigorously confirmed using standard analytical techniques.

Technique Purpose Expected Information
¹H & ¹³C NMR Structural ElucidationConfirms proton and carbon environments, stereochemistry of the glycosidic bond (α or β), and successful removal of protecting groups.
HRMS Molecular WeightProvides the exact mass of the molecule, confirming its elemental composition. [2]
FTIR Functional GroupsIdentifies characteristic functional groups (e.g., -OH, -NH₂, C=O).
HPLC Purity AssessmentDetermines the purity of the final compound.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the novel agent against various cancer cell lines and compare its potency to a reference compound like doxorubicin.

Materials:

  • Cancer cell lines (e.g., HL-60 human leukemia, HepG2 human liver cancer) [1]* Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Novel L-daunosamine conjugate, Doxorubicin HCl (positive control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well microplates, multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of the novel compound and the control drug (doxorubicin) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Evaluation_Workflow Start Synthesized Novel Agent Characterization Structural Characterization (NMR, MS, HPLC) Start->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity IC50 IC₅₀ Value Determination Cytotoxicity->IC50 CellLines Cancer Cell Lines (e.g., HL-60, HepG2) CellLines->Cytotoxicity Comparison Compare with Parent Drug (e.g., Doxorubicin) IC50->Comparison Conclusion Assess Potency & Selectivity Comparison->Conclusion

Caption: Workflow for the characterization and in vitro evaluation.

Data Presentation: Comparative Cytotoxicity

Results should be summarized in a clear format for easy comparison.

Compound IC₅₀ (µM) vs. HL-60 IC₅₀ (µM) vs. HepG2 IC₅₀ (µM) vs. Resistant Cell Line
Novel Agent 1[Experimental Value][Experimental Value][Experimental Value]
Novel Agent 2[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Control)[Experimental Value][Experimental Value][Experimental Value]

Conclusion

L-Daunosamine hydrochloride is more than just a historical footnote in the development of chemotherapy; it remains a highly relevant and strategically important building block for the creation of novel anticancer agents. By leveraging the synthetic protocols and evaluation methods outlined in this guide, researchers can systematically explore the "glycodiversification" of anthracycline-like scaffolds. The goal is to engineer new molecules with enhanced efficacy against resistant cancers and a wider therapeutic window, ultimately addressing the long-standing clinical limitations of this powerful class of drugs.

References

  • Title: Daunosamine – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine Source: PubMed URL: [Link]

  • Title: Role of daunosamine and hydroxyacetyl side chain in reaction with iron and lipid peroxidation by anthracyclines Source: PubMed URL: [Link]

  • Title: The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine Source: MD Anderson Cancer Center URL: [Link]

  • Title: What is the mechanism of action of anthracyclines, such as doxorubicin (Adriamycin) and daunorubicin, in cancer treatment? Source: Dr.Oracle URL: [Link]

  • Title: In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: Synthesis and biological properties of oxazolinodaunorubicin--a new derivative of daunorubicin with a modified daunosamine moiety Source: PubMed URL: [Link]

  • Title: Synthesis of L-Daunosamine and L-Ristosamine Source: Amanote Research URL: [Link]

  • Title: Design and synthesis of novel anticancer and antifibrosis compounds Source: King's College London URL: [Link]

  • Title: Substitutions at C2' of daunosamine in the anticancer drug daunorubicin alter its DNA-binding sequence specificity Source: PubMed URL: [Link]

  • Title: The Anticancer Drug Daunomycin Directly Affects Gene Expression and DNA Structure Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety Source: OUCI URL: [Link]

Sources

Application Notes and Protocols for the Chemoenzymatic Synthesis of L-Daunosamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a pivotal structural component of the anthracycline class of chemotherapeutics, including the widely used drugs doxorubicin and daunorubicin.[1][2][3][4] The nature of this amino sugar is critical for the DNA intercalation and topoisomerase II inhibition mechanisms of these drugs, and modifications to its structure can profoundly impact efficacy, toxicity, and drug resistance profiles.[3][5][6] This guide provides a comprehensive framework for the chemoenzymatic synthesis of L-daunosamine derivatives, a strategy that harnesses the precision of enzymatic reactions for the core biosynthesis and the versatility of chemical methods for diversification. By combining an in vitro reconstituted enzymatic pathway to produce activated dTDP-L-daunosamine with subsequent enzymatic glycosylation and chemical modifications, researchers can generate novel anthracycline analogues and other glycosylated compounds for drug discovery and development.

Introduction: The Significance of L-Daunosamine

The sugar moiety of natural products plays a crucial role in their biological activity.[3] In anthracyclines, the L-daunosamine sugar is essential for the molecule's interaction with DNA and its overall pharmacological profile.[7] For instance, the 3'-amino group is critical for activity, and subtle stereochemical changes, such as the epimerization of the 4'-hydroxyl group to convert doxorubicin to epirubicin, result in a therapeutic with a different clinical profile and reduced cardiotoxicity.[3][5] The development of novel L-daunosamine derivatives is therefore a key strategy in the search for next-generation anticancer agents with improved therapeutic indices.[6][8][9]

Chemoenzymatic synthesis offers a powerful alternative to purely chemical or biological methods. It leverages the stereospecificity and regioselectivity of enzymes to construct complex chiral molecules like L-daunosamine, avoiding the need for extensive protecting group chemistry.[10][11] This enzymatically synthesized building block can then be chemically modified or coupled to various aglycones to create a library of derivatives, a process sometimes referred to as glycorandomization.[1][12][13][14]

This document details a three-stage workflow:

  • Enzymatic Synthesis: In vitro reconstitution of the biosynthetic pathway for dTDP-L-daunosamine, the activated sugar donor.

  • Enzymatic Glycosylation: Transfer of the L-daunosamine moiety to an acceptor aglycone using a glycosyltransferase.

  • Chemical Derivatization: Modification of the appended L-daunosamine to generate novel analogues.

Part 1: Enzymatic Synthesis of dTDP-L-Daunosamine

The biosynthesis of dTDP-L-daunosamine begins with D-glucose-1-phosphate and involves a series of enzymatic transformations.[15][16] An in vitro reconstituted pathway allows for the efficient production of this key intermediate.[2][3][5]

Workflow Overview

The enzymatic synthesis is best performed as a one-pot, two-step reaction to manage unstable intermediates and improve yield.[2] The first step involves the conversion of dTDP-D-glucose to an aminopentose intermediate, and the second step completes the synthesis to dTDP-L-daunosamine.

chemoenzymatic_synthesis cluster_enzymatic Part 1: Enzymatic Synthesis of dTDP-L-Daunosamine dTDP_Glc dTDP-D-Glucose Intermediate dTDP-3-amino-2,3,6-trideoxy- D-erythro-hexopyranos-4-ulose dTDP_Glc->Intermediate Step 1: EvaA, DnmJ (3.5h @ 24°C) dTDP_Daun dTDP-L-Daunosamine Intermediate->dTDP_Daun Step 2: DnmU, DnmV, NADPH (16h @ 24°C) glycosylation_workflow cluster_glycosylation Part 2: Enzymatic Glycosylation dTDP_Daun dTDP-L-Daunosamine Product Glycosylated Product (L-Daunosamine Derivative) dTDP_Daun->Product Aglycone Acceptor Aglycone (e.g., ε-rhodomycinone) Aglycone->Product label_edge Glycosyltransferase (e.g., DnrS) Buffer, 37°C chemical_derivatization cluster_derivatization Part 3: Chemical Derivatization Product Glycosylated Product (with 3'-NH₂ group) Derivative Final N-Acyl or N-Alkyl Derivative Product->Derivative Reagent Acylating or Alkylating Reagent Reagent->Derivative label_edge Organic Solvent, Base (if needed)

Sources

Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Production and Purification of L-Daunosamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a pivotal amino sugar moiety integral to the structure and therapeutic efficacy of the anthracycline class of chemotherapy drugs, including the widely used doxorubicin and daunorubicin.[1][2][3][4] The hydrochloride salt of L-daunosamine is often utilized to enhance its stability and solubility, making it a crucial intermediate in pharmaceutical synthesis.[1] This guide provides an in-depth exploration of the methodologies for the large-scale production and purification of L-Daunosamine Hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into both robust chemical synthesis routes and innovative biocatalytic strategies, followed by detailed protocols for purification to achieve the high purity required for pharmaceutical applications.

Introduction: The Significance of L-Daunosamine in Oncology

The sugar component of anthracyclines is not merely a passive structural element; it plays a critical role in the mechanism of action, which involves intercalation into DNA and inhibition of topoisomerase II, thereby disrupting cancer cell replication.[1] The amino group at the C-3' position of daunosamine is particularly important for the biological activity of these drugs.[5] Consequently, the efficient and scalable synthesis of high-purity L-daunosamine hydrochloride is a cornerstone of anthracycline production and the development of novel, potentially less cardiotoxic analogues.[2] This document serves as a practical guide to navigate the complexities of its large-scale synthesis and purification.

Large-Scale Production Methodologies

The industrial-scale production of L-daunosamine can be approached through two primary avenues: traditional chemical synthesis and increasingly attractive enzymatic (biocatalytic) methods. The choice of methodology often depends on factors such as cost, scalability, stereochemical control, and environmental impact.

Chemical Synthesis of L-Daunosamine

Chemical synthesis offers the advantage of well-established and scalable reactions. A common and efficient strategy involves the transformation of readily available monosaccharides like L-rhamnose or D-mannose.

L-rhamnose is an attractive starting material due to its inherent stereochemistry, which can be strategically manipulated to yield L-daunosamine. Short and efficient routes have been developed for the synthesis of daunosamine and its diastereomers from L-rhamnose, providing various glycosyl donors for subsequent coupling reactions.[6]

Protocol 1: Exemplary Chemical Synthesis of an L-Daunosamine Derivative from L-Rhamnose

This protocol is a conceptual representation based on established chemical transformations and should be optimized for specific laboratory and scale-up conditions.

Step 1: Protection of Hydroxyl Groups

  • Dissolve L-rhamnose in a suitable solvent (e.g., pyridine).

  • Add a protecting group reagent (e.g., acetic anhydride or a silylating agent) to selectively protect the hydroxyl groups, leaving the C-3 hydroxyl available for subsequent modification.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Work up the reaction mixture to isolate the protected rhamnose derivative.

Step 2: Introduction of the Amino Group Precursor at C-3

  • Activate the C-3 hydroxyl group of the protected rhamnose (e.g., by converting it to a triflate).

  • Displace the leaving group with an azide source (e.g., sodium azide) in an appropriate solvent (e.g., DMF). This SN2 reaction inverts the stereochemistry at C-3.

  • Purify the resulting azido-sugar by column chromatography.

Step 3: Reduction and Deprotection

  • Reduce the azide group to an amine using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C or treatment with triphenylphosphine followed by water).

  • Remove the protecting groups under appropriate conditions (e.g., acid or base hydrolysis for acyl groups, or fluoride-based reagents for silyl groups).

  • The crude L-daunosamine is obtained after work-up.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude L-daunosamine in a suitable organic solvent (e.g., methanol or ethanol).

  • Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

  • Collect the precipitated L-Daunosamine Hydrochloride by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Enzymatic Synthesis and Biocatalysis

Biocatalytic methods offer several advantages over traditional chemical synthesis, including high stereoselectivity, milder reaction conditions, and reduced environmental impact.[7][8] The biosynthesis of L-daunosamine proceeds via its activated nucleotide form, dTDP-L-daunosamine, from D-glucose-1-phosphate.[9][10]

The entire enzymatic pathway for dTDP-L-daunosamine synthesis can be reconstituted in vitro using a cocktail of purified enzymes.[2][11] This approach allows for precise control over the reaction and facilitates the production of the target molecule without the complexities of cellular metabolism.[8]

The biosynthesis of dTDP-L-daunosamine from D-glucose-1-phosphate involves a series of enzymatic steps catalyzed by genes from the daunorubicin (dnr) biosynthetic cluster.[4][9]

Table 1: Key Enzymes in the Biosynthesis of dTDP-L-Daunosamine

GeneEnzyme FunctionRole in Pathway
dnmLTransferaseInitiates the pathway from D-glucose-1-phosphate.[9]
dnmMDehydrataseWorks in conjunction with dnmL to form an intermediate.[9]
dnmUEpimeraseConverts the intermediate to its L-configuration.[9]
dnmTHydrataseModifies the sugar ring at the C-3 position.[9]
dnmJAminotransferaseIntroduces the crucial amino group at C-3.[9]
dnmVKetoreductaseReduces the ketone at C-4 to a hydroxyl group.[9]

Protocol 2: Conceptual One-Pot, Two-Step In Vitro Enzymatic Synthesis of dTDP-L-Daunosamine

This protocol is based on published in vitro reconstitution studies and requires access to purified enzymes.[11]

Step I: Synthesis of the 3-Amino Intermediate

  • Prepare a reaction buffer (e.g., 50 mM Bis-Tris Propane, pH 7.5).

  • Combine dTDP-4-keto-6-deoxy-D-glucose, L-glutamate (as the amino donor), and pyridoxal phosphate (PLP) as a cofactor.

  • Add the purified enzymes EvaA (a dehydratase) and DnmJ (an aminotransferase).

  • Incubate the reaction mixture at a controlled temperature (e.g., 24 °C) for several hours.[11]

Step II: Reduction to form dTDP-L-Daunosamine

  • To the same reaction vessel, add a buffered solution containing NADPH as a cofactor.

  • Introduce the purified enzymes DnmU (epimerase) and DnmV (ketoreductase).

  • Continue the incubation for an extended period (e.g., 16 hours) at the same temperature.[11]

  • Terminate the reaction by heat denaturation of the enzymes.

  • Remove the precipitated proteins by centrifugation.

The resulting supernatant contains dTDP-L-daunosamine, which can then be hydrolyzed to yield L-daunosamine.

Enzymatic_Synthesis_of_L_Daunosamine cluster_step1 Step I: Amination cluster_step2 Step II: Reduction cluster_hydrolysis Final Step dTDP_4_keto_6_deoxy_D_glucose dTDP-4-keto-6-deoxy-D-glucose Intermediate_9 dTDP-3-amino-4-keto-6-deoxy-L-glucose dTDP_4_keto_6_deoxy_D_glucose->Intermediate_9 EvaA, DnmJ L-glutamate, PLP dTDP_L_daunosamine dTDP-L-daunosamine Intermediate_9->dTDP_L_daunosamine DnmU, DnmV NADPH L_Daunosamine_HCl L-Daunosamine Hydrochloride dTDP_L_daunosamine->L_Daunosamine_HCl Acid Hydrolysis & HCl Salt Formation

Caption: A simplified workflow for the one-pot, two-step enzymatic synthesis of L-Daunosamine Hydrochloride.

Purification of L-Daunosamine Hydrochloride

Achieving high purity is critical for any pharmaceutical intermediate.[12] The primary methods for purifying L-Daunosamine Hydrochloride are chromatography and crystallization.

Purification by Column Chromatography

Ion-exchange chromatography is a powerful technique for purifying amino sugars like L-daunosamine. The positively charged amino group at physiological pH allows it to bind to a cation-exchange resin.

Protocol 3: Purification of L-Daunosamine Hydrochloride by Cation-Exchange Chromatography

Step 1: Column Preparation

  • Select a suitable cation-exchange resin (e.g., Amberlite IRC series).

  • Pack a chromatography column with the resin and equilibrate it with a low ionic strength buffer at a slightly acidic pH (e.g., pH 4.5).[13]

Step 2: Sample Loading and Washing

  • Adjust the pH of the crude L-daunosamine solution to the equilibration buffer pH.

  • Load the solution onto the column.

  • Wash the column with the equilibration buffer to remove unbound impurities.

Step 3: Elution

  • Elute the bound L-daunosamine using a buffer with increasing ionic strength or a higher pH. A common method is to use a salt gradient (e.g., 0-1 M NaCl).

  • Collect fractions and monitor for the presence of L-daunosamine using a suitable analytical technique (e.g., TLC with ninhydrin staining or HPLC).

Step 4: Desalting and Concentration

  • Pool the fractions containing pure L-daunosamine.

  • Desalt the pooled fractions if necessary (e.g., by size-exclusion chromatography or reverse osmosis).

  • Concentrate the solution under reduced pressure. The resulting L-daunosamine can then be converted to the hydrochloride salt as described in Protocol 1.

Purification by Crystallization

Crystallization is a highly effective method for obtaining high-purity crystalline solids and is widely used in pharmaceutical manufacturing.[14] The principle involves dissolving the crude product in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of a crystalline solid, leaving impurities behind in the solution.

Protocol 4: Crystallization of L-Daunosamine Hydrochloride

This protocol is adapted from general procedures for crystallizing anthracycline hydrochlorides.[13][15]

Step 1: Dissolution

  • Dissolve the crude L-Daunosamine Hydrochloride in a minimal amount of a suitable solvent in which it is highly soluble, such as methanol or ethanol.[13] Gentle heating may be applied to facilitate dissolution.

Step 2: Addition of an Anti-Solvent

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a pre-filtered "anti-solvent" (a solvent in which L-Daunosamine Hydrochloride is poorly soluble) to the solution with gentle stirring.[16] Common anti-solvents for hydrochlorides include chlorinated hydrocarbons (e.g., methylene chloride) or ethers (e.g., diethyl ether).[13]

Step 3: Crystal Formation

  • Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Allow the mixture to stand at a controlled temperature (e.g., room temperature or 4 °C) for a period to allow for crystal growth. The rate of cooling can influence crystal size and purity.

Step 4: Isolation and Drying

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum at a temperature below 35°C to remove residual solvents.[13]

Purification_Workflow cluster_chromatography Option A: Chromatography cluster_crystallization Option B: Crystallization Crude_Product Crude L-Daunosamine HCl (from Synthesis) Load_Column Load on Cation-Exchange Column Crude_Product->Load_Column Dissolve Dissolve in Methanol/Ethanol Crude_Product->Dissolve Wash Wash with Buffer Load_Column->Wash Elute Elute with Salt Gradient Wash->Elute Pool_Fractions Pool & Concentrate Pure Fractions Elute->Pool_Fractions High_Purity_Product High-Purity L-Daunosamine HCl Pool_Fractions->High_Purity_Product Final Product Add_Antisolvent Add Anti-Solvent (e.g., Methylene Chloride) Dissolve->Add_Antisolvent Cool Cool to Induce Crystal Growth Add_Antisolvent->Cool Filter_Dry Filter and Dry Crystals Cool->Filter_Dry Filter_Dry->High_Purity_Product Final Product

Caption: Purification workflow for L-Daunosamine Hydrochloride, showing chromatography and crystallization pathways.

Quality Control and Analysis

The purity of the final L-Daunosamine Hydrochloride product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. Due to the lack of a strong chromophore in daunosamine, a pre-column derivatization step, for instance with phenyl isothiocyanate (PITC), is often employed to enable sensitive UV detection.[17]

Conclusion

The large-scale production and purification of L-Daunosamine Hydrochloride are critical processes in the manufacturing of life-saving anthracycline antibiotics. This guide has outlined both established chemical synthesis routes and modern biocatalytic alternatives, providing a framework for process selection and development. The detailed protocols for purification via chromatography and crystallization offer practical strategies for achieving the high standards of purity required in the pharmaceutical industry. As drug development continues to evolve, robust and efficient methods for producing key intermediates like L-daunosamine will remain paramount.

References

  • Biocatalytic cascade combining an engineered pyranose 2-oxidase and transaminases for the synthesis of amino sugars. RSC Publishing. (2025-09-09).
  • In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Publications - American Chemical Society. (2021-11-09).
  • A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone. PubMed.
  • Preparation of iminosugars from aminopolyols via selective oxidation using galactose oxidase.
  • The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. NIH. (2024-12-19).
  • L-Daunosamine, Hydrochloride | 105497-63-0. Benchchem.
  • Biocatalytic Approaches to Building Blocks for Enzymatic and Chemical Glycan Synthesis. PMC - PubMed Central.
  • In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation | ACS Chemical Biology.
  • New anthracycline disaccharides. Synthesis of L-daunosaminyl-α(1 →4). RSC Publishing.
  • (A) Proposed biosynthetic pathway for TDP-L-daunosamine and...
  • The Chemical Architecture of Daunosamine: A Technical Guide for Researchers. Benchchem.
  • Biocatalytic Cascades toward Iminosugar Scaffolds Reveal Promiscuous Activity of Shikimate Dehydrogenases | ACS Central Science.
  • Daunosamine. Wikipedia.
  • Daunosamine – Knowledge and References. Taylor & Francis.
  • The Critical Role of Intermediates in Pharmaceutical Manufacturing. SCL Lifesciences.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • the method of daunorubicin purific
  • Crystallisation of thiamine hydrochloride.
  • Crystallization of doxorubicin hydrochloride.
  • Application Note: Quantitative Analysis of Daunosamine using HPLC with Pre-column Derivatiz

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Troubleshooting & Optimization

L-Daunosamine, Hydrochloride Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of L-Daunosamine, Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and improve yields. L-Daunosamine is a critical 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose moiety found in vital anthracycline antibiotics like daunorubicin and doxorubicin.[1][2] Its synthesis is a multi-step process where yield can be compromised at several key stages.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most critical, yield-determining step in L-Daunosamine synthesis?

A1: The stereoselective glycosylation step is typically the most challenging and yield-determining part of the synthesis.[3][4] This reaction involves coupling a protected daunosamine donor to an aglycone (like daunomycinone) or forming a methyl glycoside.[5][6] Achieving high yields of the desired α-anomer while minimizing the formation of the β-anomer and decomposition products requires careful optimization of the glycosyl donor, protecting groups, promoter, and reaction conditions.[3]

Q2: My final product is a mixture of anomers (α and β). How can I improve the stereoselectivity?

A2: Achieving 1,2-cis glycosylation, which leads to the desired α-anomer for L-daunosamine, is inherently challenging due to the lack of a participating group at the C-2 position.[3] Strategies to improve α-selectivity include:

  • Use of Non-Participating Protecting Groups: Ether-type protecting groups on the C-4 hydroxyl are essential.

  • Solvent Effects: Non-polar, ether-based solvents like diethyl ether or dichloromethane can favor the α-anomer through the "anomeric effect."

  • Promoter Choice: The choice of promoter (e.g., silver triflate, NIS/TfOH) and temperature significantly influences the stereochemical outcome.[7] Low temperatures often favor the thermodynamically more stable α-anomer.

Q3: What is the best way to purify the final L-Daunosamine, Hydrochloride salt?

A3: L-Daunosamine, Hydrochloride is a highly polar and water-soluble compound. Purification is often challenging. The most effective methods include:

  • Ion-Exchange Chromatography: This is highly effective for separating the charged hydrochloride salt from neutral impurities.

  • Reverse-Phase HPLC: Using a suitable column (e.g., C18) with an aqueous mobile phase containing an ion-pairing agent or an acidic modifier can provide high purity.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for achieving high purity on a larger scale.

Q4: How can I accurately quantify my yield and purity, given that daunosamine lacks a strong UV chromophore?

A4: Direct UV detection of daunosamine is difficult.[8] The recommended method is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[8] Reacting the amino group of daunosamine with a labeling agent like phenyl isothiocyanate (PITC) creates a derivative with strong UV absorbance, allowing for sensitive and accurate quantification.[8] Other analytical methods include NMR for structural confirmation and purity assessment against a known standard, and mass spectrometry.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis, explaining the root causes and providing actionable solutions.

Problem 1: Low Yield in the Glycosylation Reaction
  • Potential Cause 1: Poor Activation of the Glycosyl Donor. The leaving group on the anomeric carbon (e.g., halide, thioether) may not be activating efficiently under the chosen promoter conditions.

    • Solution: Screen different glycosyl donors (e.g., glycosyl chlorides, bromides, or thioglycosides) and promoters (e.g., AgOTf, NIS/TfOH, TMSOTf). The reactivity of the donor must be matched with the reaction conditions.[3] Temperature plays a critical role; sometimes, a higher temperature is needed for activation, but this must be balanced against the risk of decomposition.[7]

  • Potential Cause 2: Degradation of the Donor or Acceptor. The reaction conditions (e.g., strong Lewis acids, high temperatures) might be too harsh, leading to the decomposition of starting materials.

    • Solution: Use lower temperatures and add the promoter slowly to control the reaction's exothermicity.[7] Ensure all reagents and solvents are scrupulously dry, as water can quench the promoter and lead to hydrolysis of the donor.

  • Potential Cause 3: Side Reactions from Protecting Groups. The protecting group on the C-3 amino function can influence the reactivity. For instance, an N-acetyl group can lead to the formation of a stable oxazoline intermediate, which is a poor glycosylating agent.[4]

    • Solution: Employ a non-participating, electron-withdrawing protecting group on the nitrogen, such as N-trifluoroacetyl (N-TFA) or a phthalimido group.[11][12] These groups disfavor oxazoline formation and enhance the donor's reactivity.

Problem 2: Incomplete or Messy Deprotection
  • Potential Cause 1: Protecting Groups are Too Robust. The conditions used for deprotection are insufficient to completely remove all protecting groups, leading to a mixture of partially deprotected products.

    • Solution: Ensure the deprotection strategy is orthogonal. For a typical scheme using O-acetyl and N-trifluoroacetyl groups:

      • O-Acyl groups: Use milder basic conditions first (e.g., NaOMe in MeOH) to remove O-acetyl groups.

      • N-TFA group: Follow with stronger basic hydrolysis (e.g., aqueous NaOH or Ba(OH)₂) to cleave the N-TFA amide bond.

  • Potential Cause 2: Product Degradation under Harsh Deprotection Conditions. Strong acidic or basic conditions required for deprotection can cause hydrolysis of the newly formed glycosidic bond or other side reactions.

    • Solution: Carefully monitor the reaction by TLC or LC-MS to avoid over-running it. Use the mildest conditions possible. For acid-sensitive substrates, enzymatic deprotection could be an alternative, though this is less common in traditional organic synthesis. For removing benzyl-type protecting groups, avoid conditions that generate radicals, as N-O bonds can be unstable.[13]

Problem 3: Difficulty in Forming and Isolating the Hydrochloride Salt
  • Potential Cause 1: Incomplete Neutralization or Salt Formation. After basic hydrolysis to remove protecting groups, the resulting free amine needs to be carefully neutralized and converted to the hydrochloride salt. Improper pH adjustment can lead to low yields.

    • Solution: After deprotection and workup, dissolve the purified free amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Add a stoichiometric amount of HCl (as a solution in ether, dioxane, or the alcohol itself) while stirring. Monitor the pH to ensure it is slightly acidic.

  • Potential Cause 2: Product is Highly Soluble in the Precipitation Solvent. The hydrochloride salt may have significant solubility in the chosen solvent, preventing efficient precipitation and isolation.

    • Solution: After adding HCl, slowly add a non-polar co-solvent (e.g., diethyl ether, MTBE, or hexane) to reduce the solubility of the salt and induce precipitation. Cooling the mixture can also improve the yield of the isolated solid.

Visual Workflows and Data

General Synthetic Workflow

The following diagram outlines a common synthetic pathway for L-Daunosamine, highlighting critical stages for yield optimization.

G cluster_0 Upstream Synthesis cluster_1 Key Transformations cluster_2 Deprotection & Isolation Start L-Rhamnal or other Chiral Precursor Protected_Glycal Protected Glycal Intermediate Start->Protected_Glycal Protection Steps Glycosyl_Donor Protected Glycosyl Donor (e.g., N-TFA, O-Ac) Protected_Glycal->Glycosyl_Donor Functional Group Manipulation Glycosylation Glycosylation with R-OH Glycosyl_Donor->Glycosylation Promoter (e.g., NIS/TfOH) Protected_Glycoside Protected Glycoside Glycosylation->Protected_Glycoside CRITICAL YIELD STEP Deprotection Global Deprotection Protected_Glycoside->Deprotection Free_Amine L-Daunosamine (Free Base) Deprotection->Free_Amine Careful pH control Salt_Formation HCl Salt Formation & Purification Free_Amine->Salt_Formation Final_Product L-Daunosamine, Hydrochloride Salt_Formation->Final_Product

Caption: A generalized workflow for L-Daunosamine synthesis.

Troubleshooting Logic for Glycosylation

G Start Low Glycosylation Yield? Cause1 Check Donor Reactivity (TLC/LCMS of donor + promoter) Start->Cause1 No reaction Cause2 Check for Side Products (e.g., oxazoline, hydrolysis) Start->Cause2 Reaction occurs, but complex mixture Cause3 Verify Anhydrous Conditions Start->Cause3 Donor hydrolysis observed Sol1 Increase Temp. Change Promoter Change Leaving Group Cause1->Sol1 Solution Sol2 Change N-Protecting Group (e.g., to N-TFA) Lower Temperature Cause2->Sol2 Solution Sol3 Dry Solvents/Reagents Use Molecular Sieves Cause3->Sol3 Solution

Caption: Decision tree for troubleshooting low glycosylation yields.

Data Summary: N-Protecting Groups for Amino Sugars
Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsKey Advantages/Disadvantages
TrifluoroacetylTFATrifluoroacetic anhydride, PyridineMild: K₂CO₃/MeOH; Strong: aq. NaOHAdv: Electron-withdrawing, prevents oxazoline formation, increases donor reactivity.[12] Disadv: Requires strong conditions for full removal.
PhthaloylPhthPhthalic anhydride, heatHydrazine (NH₂NH₂)Adv: Robust, prevents oxazoline formation. Disadv: Removal with hydrazine can be incompatible with other functional groups.[11]
AcetylAcAcetic anhydride, PyridineNaOMe/MeOH or aq. NaOHAdv: Easy to introduce/remove. Disadv: Major issue: Can participate to form a stable oxazoline intermediate, severely reducing glycosylation yield.[4]
BenzylBnBenzyl bromide, baseCatalytic Hydrogenation (H₂, Pd/C)Adv: Stable to many conditions. Disadv: Hydrogenolysis can be slow and may not be compatible with other reducible groups.[14]

Experimental Protocols

Protocol: Global Deprotection and Hydrochloride Salt Formation

This protocol assumes the starting material is a fully protected methyl α-L-daunosaminide with O-acetyl and N-trifluoroacetyl groups.

Materials:

  • Protected methyl α-L-daunosaminide

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dowex® 50WX8 resin (H⁺ form)

  • Hydrochloric acid (HCl), 2 M solution in diethyl ether

  • Anhydrous Diethyl Ether (Et₂O)

Procedure:

  • O-Acetyl Removal (Transesterification): a. Dissolve the protected glycoside (1.0 eq) in anhydrous MeOH (approx. 0.1 M concentration). b. Cool the solution to 0 °C in an ice bath. c. Add 0.5 M NaOMe in MeOH dropwise until the pH is ~9-10. d. Monitor the reaction by TLC (stain with permanganate). The reaction is typically complete within 1-2 hours. e. Once complete, neutralize the reaction by adding Dowex® 50WX8 (H⁺ form) resin until the pH is neutral (~7). f. Filter off the resin and wash it with MeOH. Concentrate the filtrate under reduced pressure.

  • N-Trifluoroacetyl Removal (Hydrolysis): a. Dissolve the crude N-TFA intermediate from the previous step in a 1:1 mixture of MeOH and 2 M aq. NaOH. b. Heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Cool the reaction to room temperature and concentrate under reduced pressure to remove the MeOH. e. Extract the remaining aqueous solution with dichloromethane (3x) to remove any non-polar impurities.

  • Purification of the Free Amine: a. The crude free amine in the aqueous layer can be purified at this stage by ion-exchange chromatography if necessary.

  • Hydrochloride Salt Formation: a. After purification, lyophilize the aqueous solution to obtain the free amine as a solid or oil. b. Dissolve the free amine in a minimal amount of anhydrous MeOH. c. Slowly add a 2 M solution of HCl in Et₂O dropwise with vigorous stirring. d. A white precipitate of Methyl α-L-daunosaminide hydrochloride should form.[6] e. To maximize precipitation, add an excess of anhydrous Et₂O and cool the suspension to 0-4 °C for several hours. f. Collect the white solid by vacuum filtration, wash with cold anhydrous Et₂O, and dry under high vacuum. g. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

  • Prajapati, B., et al. (2024). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production.
  • Amanote Research. (n.d.). Synthesis of L-Daunosamine and L-Ristosamine. Amanote Research.
  • Mohideen, F. I., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology. [Link]

  • MDPI. (n.d.). Synthesis of O-Amino Sugars and Nucleosides. MDPI. [Link]

  • Mohideen, F. I., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Publications. [Link]

  • Grethe, G., et al. (1972). Synthesis of daunosamine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of deprotection and cyclization. ResearchGate. [Link]

  • Debenham, J. S., et al. (1997). Recent Advances in N-Protection for Amino Sugar Synthesis. Semantic Scholar. [Link]

  • Sammes, P. G., & Thetford, D. (1988). Synthesis of (L)-daunosamine and related amino sugars. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Corsi, M., et al. (2025). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. ResearchGate. [Link]

  • MDPI. (n.d.). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. MDPI. [Link]

  • Horton, D., et al. (1993). Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. The Journal of Antibiotics. [Link]

  • Priebe, W., et al. (1984). Synthesis and Antitumor Activity of Sugar-Ring Hydroxyl Analogues of Daunorubicin. Journal of Medicinal Chemistry. [Link]

  • Chromatography Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online. [Link]

  • Uskokovic, M. R., et al. (1981). Synthesis of daunosamine hydrochloride and intermediates used in its preparation.
  • ResearchGate. (2025). Development of Novel Glycosyl Donors for 1,2-cis Glycosylation Reaction for Amino Sugar and Synthesis of anti-Helicobacter pylori Oligosaccharide. ResearchGate. [Link]

  • Das, B., & Yashmeen, A. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It?. ResearchGate. [Link]

  • Inoue, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • Pfrengle, F., & Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry – A European Journal. [Link]

  • Pai, N. R., et al. (n.d.). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mohideen, F. I., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. PubMed. [Link]

Sources

Overcoming challenges in the stereoselective synthesis of L-Daunosamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of L-Daunosamine. As a critical amino sugar component of vital anthracycline antibiotics like doxorubicin and daunorubicin, the successful synthesis of L-Daunosamine is paramount for cancer therapeutic development.[1][2] Its structure, 3-amino-2,3,6-trideoxy-L-lyxo-hexose, presents significant stereochemical challenges that can impede research and development.[1]

This guide is structured to provide direct, actionable solutions to common experimental hurdles. It combines troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical literature.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of L-Daunosamine in a practical question-and-answer format.

Question 1: I am observing poor diastereoselectivity during the introduction of the C3-amino group via reductive amination of a C3-ketone intermediate. How can I improve the stereochemical outcome?

Answer:

This is one of the most critical and challenging steps in L-Daunosamine synthesis. The facial selectivity of the reduction is highly dependent on the steric and electronic environment around the C3-carbonyl or the corresponding imine/oxime.

Causality & Explanation: The approach of the hydride reagent (e.g., from NaBH₄ or L-Selectride®) to the C3-ketone is directed by adjacent stereocenters, primarily the C4-alkoxy group and the C5-methyl group on the pyranose ring. The desired L-lyxo configuration requires the C3-amino group to be cis to the C4-hydroxyl group. Achieving this often requires overcoming the steric hindrance imposed by the C5-substituent.

Troubleshooting Steps & Solutions:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride often give poor selectivity. Bulky hydride reagents can offer superior stereocontrol.

    • Recommendation: Employ a sterically demanding reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride). The bulky nature of this reagent favors axial attack on the intermediate oxime or imine, leading to the desired equatorial amino group.

    • Field Insight: The reduction of an intermediate oxime with borane (BH₃) has been shown to stereoselectively yield the desired arabino configuration, which can then be converted to the lyxo (Daunosamine) configuration.[3]

  • Substrate Control via Protecting Groups: The size of the protecting group at the C4-hydroxyl can significantly influence the trajectory of the incoming nucleophile.

    • Recommendation: A bulky protecting group at C4 (e.g., tert-butyldimethylsilyl, TBDMS) can effectively block one face of the pyranose ring, directing the hydride attack from the opposite face. Conversely, a smaller protecting group may be necessary if the bulky group hinders the desired approach.

  • Alternative Strategy: Aziridination: An alternative to reductive amination is the intramolecular cyclization to form an aziridine, followed by reductive opening.

    • Mechanism: A photoinduced aziridination of a precursor like methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranoside can form an aziridine intermediate. The stereochemistry of the subsequent reductive ring-opening determines the final configuration of the amino group.[4][5] This method can offer high stereospecificity based on the configuration at C4.[4]

MethodKey Reagent(s)Typical OutcomeReference
Oxime ReductionBorane (BH₃)Stereoselective formation of L-arabino precursor[3]
Reductive AminationL-Selectride®Improved selectivity for equatorial amine-
Photoinduced AziridinationAcyl azide, UV lightStereospecific, dependent on C4 configuration[4]

Question 2: My synthesis yields the wrong epimer at C4 (L-acosamine) instead of the desired L-daunosamine. How can I invert the stereochemistry at this center?

Answer:

Unwanted epimerization at C4 is a common issue, leading to the formation of L-acosamine or L-ristosamine diastereomers.[6] Fortunately, the C4-hydroxyl is amenable to stereochemical inversion through a well-established oxidation-reduction sequence.

Causality & Explanation: This two-step process involves first oxidizing the C4-hydroxyl to a planar C4-ketone, thereby destroying the chiral center. A subsequent stereoselective reduction re-introduces the hydroxyl group, with the facial selectivity of the reduction determining the final configuration.

Troubleshooting Steps & Solutions:

  • Oxidation Step:

    • Recommendation: Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) are highly effective and mild methods for this transformation, minimizing side reactions.

  • Stereoselective Reduction Step:

    • Recommendation: To obtain the axial hydroxyl characteristic of L-Daunosamine, a bulky reducing agent that favors equatorial attack is required. L-Selectride® is an excellent choice. Conversely, if an equatorial hydroxyl were desired, a less hindered reagent like sodium borohydride (NaBH₄) would favor axial attack.[7]

    • Field Insight: This oxidation-reduction sequence has been successfully used to convert an L-arabino precursor into the desired N-trifluoroacetyl-L-daunosamine derivative in a one-flask process.[3]

Workflow for C4-Hydroxyl Inversion

G cluster_0 C4 Inversion Protocol A Starting Material (e.g., L-Acosamine derivative) C4 Equatorial OH B Oxidation (Swern or DMP) A->B C Intermediate C4-Ketone (Planar) B->C D Stereoselective Reduction (L-Selectride®) C->D E Final Product (L-Daunosamine derivative) C4 Axial OH D->E

Caption: C4 stereocenter inversion workflow.

Question 3: I am experiencing low yields during the final glycosylation step to couple L-Daunosamine with the aglycone (e.g., daunomycinone). What factors should I investigate?

Answer:

Glycosylation is a notoriously sensitive reaction. Low yields can stem from a poor glycosyl donor, suboptimal activation conditions, steric hindrance, or inadequate protection of the daunosamine moiety.

Causality & Explanation: The formation of the glycosidic bond requires the activation of the anomeric carbon (C1) of the daunosamine derivative (the glycosyl donor) to make it susceptible to nucleophilic attack by a hydroxyl group on the aglycone (the glycosyl acceptor). The efficiency and stereoselectivity of this coupling are highly dependent on the nature of the leaving group at C1 and the reaction conditions.

Troubleshooting Steps & Solutions:

  • Optimize the Glycosyl Donor:

    • Glycosyl Halides: 4-O-acetyl-3-N-trifluoroacetyl glycosyl chloride derivatives of daunosamine are effective donors.[8] The trifluoroacetyl group on the C3-amine is critical as it is electron-withdrawing and does not participate in neighboring group reactions, which helps control anomeric selectivity.

    • Thioglycosides: Converting the daunosamine derivative into a thioglycoside (e.g., a phenylthio glycoside) creates a very stable yet easily activated glycosyl donor.[4]

    • Recommendation: If glycosyl halides are failing, synthesize the corresponding thioglycoside. They are often more stable and can be activated under a wider range of conditions.

  • Select the Right Activation System:

    • For Thioglycosides: Promoters such as N-iodosuccinimide (NIS) with a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf) are effective.[4] The 1-benzenesulfinylpiperidine (BSP)/triflic anhydride (Tf₂O) system developed by Crich is also highly potent for stereoselective glycosylations.[4]

    • For Glycosyl Halides: Silver triflate or mercury(II) cyanide are classical promoters.

  • Check Protecting Groups: The N-protecting group is crucial.

    • N-Trifluoroacetyl (N-TFA): This is the group of choice for many successful syntheses. Its electron-withdrawing nature prevents the C3-amino group from interfering with the reaction at C1. An N-benzoyl group can also be used.[9][10]

    • Avoid N-Boc or N-Cbz: These groups can be too labile under certain glycosylation conditions and their lone pairs can potentially interfere with the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the chemical synthesis of L-Daunosamine? Common and effective starting materials are readily available chiral pool carbohydrates. L-Rhamnose is a very frequent choice as it already possesses the correct C5 stereochemistry and C6-deoxy nature.[3][6] Other precursors include D-mannose and D-glucose, although these require more extensive synthetic manipulations.[11][12][13] Acyclic precursors and non-carbohydrate starting materials like 2-acetylfuran have also been employed in total synthesis approaches.[14][15]

Q2: What is the biological role of L-Daunosamine in anthracycline antibiotics? L-Daunosamine is essential for the anticancer activity of drugs like doxorubicin.[2] The sugar moiety intercalates with the minor groove of DNA, and its positively charged amino group at physiological pH forms a critical ionic bond with the phosphate backbone of DNA. This interaction helps to anchor the drug to its target, stabilizing the drug-DNA-topoisomerase II complex and leading to cancer cell death.[1]

Q3: Are there biosynthetic routes for producing L-Daunosamine? Yes, in microorganisms like Streptomyces peucetius, L-daunosamine is produced enzymatically from D-glucose-1-phosphate.[16] The biosynthetic pathway involves a series of enzymes that convert the glucose precursor into the activated sugar donor, dTDP-L-daunosamine.[17][18][19] Researchers have successfully reconstituted this enzymatic pathway in vitro, opening possibilities for chemoenzymatic synthesis and the creation of novel anthracycline analogs.[2][17][18]

Biosynthetic Pathway of TDP-L-Daunosamine

G A D-Glucose-1-Phosphate B TDP-D-Glucose A->B rmlA C TDP-4-keto-6-deoxy-D-glucose B->C rmlB D TDP-L-Daunosamine (Activated Sugar Donor) C->D dnmJ, dnmU, dnmV... E Glycosylation (with Aglycone) D->E dnrS F Anthracycline Antibiotic E->F

Caption: Simplified enzymatic pathway to L-Daunosamine.[16][19]

Q4: Which protecting groups are recommended for the amine and hydroxyl functions during synthesis? A successful L-Daunosamine synthesis relies on an orthogonal protecting group strategy.

Functional GroupRecommended Protecting GroupAbbreviationDeprotection ConditionsReference
C3-Aminetert-ButoxycarbonylBocStrong acid (e.g., TFA)[20][21]
C3-AmineTrifluoroacetylTFAMild base (e.g., K₂CO₃ in MeOH)[3]
C4-HydroxylAcetylAcMild base (e.g., NaOMe in MeOH)[3]
C4-HydroxylBenzylBnHydrogenolysis (H₂, Pd/C)[22]
C4-HydroxylSilyl EthersTBDMS, TIPSFluoride source (e.g., TBAF)-

Orthogonality is key. For instance, an N-Boc group can be removed with acid without affecting a C4-O-benzyl ether, which requires hydrogenation for cleavage.[21][22]

Section 3: Key Experimental Protocols

Protocol 1: Stereoselective Inversion of C4-Hydroxyl via Oxidation-Reduction This protocol is adapted from methodologies used in the conversion of L-acosamine precursors to L-daunosamine derivatives.[3][7]

  • Oxidation:

    • Dissolve the C4-hydroxy starting material (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

    • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise and stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude C4-ketone is typically used directly in the next step without further purification.

  • Reduction:

    • Dissolve the crude C4-ketone in anhydrous tetrahydrofuran (THF, ~0.1 M).

    • Cool the solution to -78 °C under an inert atmosphere.

    • Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise via syringe.

    • Stir at -78 °C for 2-3 hours. Monitor by TLC for the disappearance of the ketone.

    • Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting product by flash column chromatography on silica gel to yield the C4-inverted alcohol.

Protocol 2: N-Acylation with Trifluoroacetic Anhydride This protocol is for the protection of the C3-amino group, which is often a prerequisite for successful glycosylation.[23][24]

  • Dissolve the C3-amino pyranoside (1.0 eq) in anhydrous pyridine or DCM (~0.2 M) in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product into ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash successively with 1 M HCl (if base was used as solvent), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-trifluoroacetylated product can be purified by flash chromatography if necessary.

References

  • Galkin, B. N., et al. (2021). Proposed biosynthetic pathway for TDP-L-daunosamine and TDP-L-rhamnose starting from D-glucose-1-phosphate. ResearchGate. Retrieved from [Link]

  • Tao, Z.-F., et al. (2006). Synthesis of L-Daunosamine and L-Ristosamine Glycosides via Photoinduced Aziridination. Conversion to Thioglycosides for Use in Glycosylation Reactions. The Journal of Organic Chemistry, 71(21), 8059–8070. Available from: [Link]

  • Kirschning, A., et al. (2000). A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone. Carbohydrate Research, 329(4), 861–872. Available from: [Link]

  • Fuganti, C., Grasselli, P., & Pedrocchi-Fantoni, G. (1982). Stereospecific synthesis of N-benzoyl-L-daunosamine and L-ristosamine. The Journal of Organic Chemistry, 47(5), 915-916. Available from: [Link]

  • Amanote Research. (n.d.). Synthesis of L-Daunosamine and L-Ristosamine. Retrieved from [Link]

  • Arcamone, F., et al. (1987). New anthracycline disaccharides. Synthesis of L-daunosaminyl-α(1 →4)-2-deoxy-L-rhamnosyl and of L-daunosaminyl-α(1 →4)-2-deoxy-L-fucosyl daunorubicin analogues. Journal of the Chemical Society, Perkin Transactions 1, 1349-1353. Available from: [Link]

  • Khatun, M., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology, 16(12), 2917–2927. Available from: [Link]

  • Khatun, M., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology. Available from: [Link]

  • Sammes, P. G., & Thetford, D. (1988). Synthesis of (L)-daunosamine and related amino sugars. Journal of the Chemical Society, Perkin Transactions 1, 111-123. Available from: [Link]

  • Pelyvás, I., et al. (1989). Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs. Carbohydrate Research, 191(2), 241-254. Available from: [Link]

  • Mukaiyama, T., Goto, Y., & Shoda, S. (1983). STEREOSELECTIVE SYNTHESIS OF l-DAUNOSAMINE. Chemistry Letters, 12(5), 671-674. Available from: [Link]

  • Hauser, F. M., & Rhee, R. P. (1979). Stereoselective syntheses of (.+-.)-daunosamine, (.+-.)-vancosamine, and (.+-.)-ristosamine from acyclic precursors. The Journal of Organic Chemistry, 44(13), 2236-2238. Available from: [Link]

  • Iida, H., Yamazaki, N., & Kibayashi, C. (1987). An efficient, fully stereocontrolled total synthesis of N-benzoyl-L-daunosamine. The Journal of Organic Chemistry, 52(15), 3337-3342. Available from: [Link]

  • Jagodzinski, J. J., & Giuliano, R. M. (1995). A stereoselective synthesis of 6,6,6-trifluoro-l-daunosamine and 6,6,6-trifluoro-l-acosamine. Organic & Biomolecular Chemistry, 23(10), 2371-2375. Available from: [Link]

  • Grynkiewicz, G., et al. (2006). Optimization of a Key Step of Synthesis of l-Acosamine and l-Daunosamine Derivatives. Industrial & Engineering Chemistry Research, 45(10), 3568-3574. Available from: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Khatun, M., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. PubMed. Retrieved from [Link]

  • Rather, J. A., et al. (2023). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. MDPI. Retrieved from [Link]

  • Pelyvás, I. F., et al. (1988). Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. Carbohydrate Research, 179, 23-37. Available from: [Link]

  • Aleku, G. A., et al. (2023). Improved stereocontrol in reductive aminases through steric modification of residues around substrate and cofactor binding pockets. Catalysis Science & Technology. Available from: [Link]

  • Aleku, G. A., et al. (2025). Stereocontrol in Reductive Aminases through Steric Modification of Residues Around Substrate and Cofactor Binding Pockets. ChemRxiv. Retrieved from [Link]

  • Khan, I., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Retrieved from [Link]

  • Fields, G. B. (2002). Photocleavable Protecting Groups. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). L-rhamnose biosynthesis pathway. Retrieved from [Link]

  • Yixin. (2018). chemical synthesized D-Mannose. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Wikipedia. (n.d.). Daunosamine. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro. MDPI. Retrieved from [Link]

  • Li, T., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Mu, W., et al. (2019). Recent studies on the biological production of D-mannose. PubMed. Retrieved from [Link]

  • Li, L., et al. (2020). Rhamnose-Containing Compounds: Biosynthesis and Applications. MDPI. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of deprotection and cyclization. Retrieved from [Link]

  • Glen Research. (2013). Deprotection Supplement. Retrieved from [Link]

Sources

Troubleshooting poor solubility of L-Daunosamine, Hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: L-Daunosamine, Hydrochloride Solubility

Welcome to the technical support center for L-Daunosamine, Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this critical amino sugar in organic solvents. As a key component in the synthesis of anthracycline antibiotics like doxorubicin and daunorubicin, understanding and overcoming solubility issues is paramount for successful experimental outcomes.[1][2][3][4] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving L-Daunosamine, Hydrochloride in common organic solvents like dichloromethane (DCM) and acetonitrile. Why is it so poorly soluble?

A1: This is a common challenge that stems from the fundamental chemical nature of L-Daunosamine, Hydrochloride. It is the hydrochloride salt of an amino sugar.[2][5] This means the amine group is protonated, forming an ammonium salt (-NH3+ Cl-).[6][7] This salt form confers a high degree of ionic character and polarity to the molecule.

  • "Like Dissolves Like": Organic solvents such as dichloromethane (DCM), chloroform, and acetonitrile are significantly less polar than the ionic salt. The strong ion-dipole interactions required to solvate the charged L-Daunosamine, Hydrochloride are not favorably supported by these solvents, leading to poor solubility.

  • Crystal Lattice Energy: The ionic bonds within the crystal lattice of the hydrochloride salt are strong. A solvent must provide sufficient energy upon solvation (solvation energy) to overcome this lattice energy. Nonpolar or weakly polar organic solvents cannot provide the necessary interactions to break down the crystal structure effectively.

In essence, you are trying to dissolve a salt in a solvent that is not equipped to handle its ionic nature.

Q2: The product datasheet mentions slight solubility in methanol. My results are inconsistent. How can I improve solubility in methanol or other alcohols?

A2: While methanol is a polar protic solvent and generally a better choice than aprotic or nonpolar solvents, complete dissolution of L-Daunosamine, Hydrochloride can still be challenging.[1][8] Here’s a breakdown of why and how to improve your results:

  • Hydrogen Bonding is Key: Methanol can engage in hydrogen bonding with the hydroxyl (-OH) groups and the ammonium (-NH3+) group of L-Daunosamine, Hydrochloride. This interaction is crucial for solvation.

  • Limitations of Methanol: Despite its polarity, methanol's solvating power for salts can be limited compared to water.

Troubleshooting Steps:

  • Gentle Heating: Increasing the temperature can enhance solubility.[9][10] Use a water bath to gently warm the mixture (e.g., to 40-50 °C). Be cautious, as excessive heat can lead to degradation. The melting point of L-Daunosamine, Hydrochloride is around 175-178°C with decomposition, so moderate temperatures should be safe.[8][11]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process.

  • Solvent Mixtures: Employing a co-solvent system can be effective. A small amount of water added to the methanol can significantly increase the polarity of the solvent system and improve the solubility of the hydrochloride salt. Start with a high methanol ratio (e.g., 9:1 methanol:water) and adjust as needed.

  • Consider DMSO: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent that is often effective at dissolving polar compounds, including some salts. If your downstream application allows for it, DMSO could be a viable alternative.

SolventPolarity (Dielectric Constant)Notes
Water80.1High solubility for salts, but may not be suitable for all organic reactions.
Methanol32.7Slightly soluble; can be improved with heat and co-solvents.[1][8]
Ethanol24.5Similar to methanol, but generally a weaker solvent for salts.
DMSO47.2A strong polar aprotic solvent, often a good choice for difficult-to-dissolve polar compounds.
Dichloromethane (DCM)9.1Very poor solubility for ionic salts.
Acetonitrile37.5Generally poor solubility for hydrochloride salts despite its polarity.
Q3: For my next synthetic step, I need L-Daunosamine in its free amine form dissolved in an organic solvent. How can I convert the hydrochloride salt to the free base?

A3: This is a crucial and highly effective strategy. By neutralizing the hydrochloride salt, you convert the polar, ionic ammonium group back into a less polar, neutral amine group (-NH2).[12] This significantly increases its solubility in a wider range of organic solvents.[13]

Experimental Protocol: Conversion to the Free Amine

  • Dissolution: Dissolve the L-Daunosamine, Hydrochloride in a minimal amount of water or a methanol/water mixture.

  • Basification: Slowly add a mild base to neutralize the hydrochloric acid. A saturated aqueous solution of sodium bicarbonate (NaHCO3) is a good first choice as it is less harsh than hydroxides. Add the base dropwise while stirring until the solution is slightly basic (pH ~ 8-9, check with pH paper). You are observing the following reaction:

    • R-NH3+ Cl- + NaHCO3 → R-NH2 + H2O + CO2 + NaCl

  • Extraction: Once basified, you can extract the free amine into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Add the chosen organic solvent to the aqueous solution in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction 2-3 times to ensure complete recovery of the free amine.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid or oil is the free amine form of L-Daunosamine, which should now be soluble in your desired organic solvent for the subsequent reaction.

G cluster_start Initial State cluster_process Troubleshooting Workflow cluster_end Final State A L-Daunosamine, HCl (Poorly soluble in organic solvents) B Dissolve in H2O or MeOH/H2O A->B Step 1 C Add mild base (e.g., NaHCO3) to pH 8-9 B->C Step 2: Neutralization D Extract with organic solvent (e.g., DCM, Ethyl Acetate) C->D Step 3: Liquid-Liquid Extraction E Dry and concentrate the organic layer D->E Step 4: Isolation F L-Daunosamine Free Amine (Soluble in organic solvents) E->F Result

Caption: Workflow for converting L-Daunosamine, HCl to its soluble free amine form.

Q4: Are there any other factors that could be affecting the solubility of my compound?

A4: Yes, several other factors can influence the dissolution process.[9][14][15]

  • Purity of the Compound: Impurities can sometimes interfere with the crystal lattice structure and affect solubility, either positively or negatively. Ensure you are using a high-purity grade of L-Daunosamine, Hydrochloride.

  • Particle Size: Smaller particle sizes have a larger surface area-to-volume ratio, which can increase the rate of dissolution.[15] If your material is in large crystals, gently grinding it with a mortar and pestle before attempting to dissolve it can be beneficial.

  • Moisture Content: The hydrochloride salt is hygroscopic. Absorbed water can alter the physical properties of the solid and its interaction with solvents. Store the compound in a desiccator to keep it dry.

By systematically addressing these points—understanding the inherent chemical properties, optimizing the solvent system, and considering the conversion to the free amine—you can effectively overcome the solubility challenges of L-Daunosamine, Hydrochloride in your research.

References

  • National Center for Biotechnology Information. (n.d.). L-Daunosamine. PubChem Compound Database. Retrieved from [Link]

  • Grokipedia. (n.d.). Daunosamine. Retrieved from [Link]

  • LookChem. (n.d.). DAUNOSAMINE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • AMAR RAVAL. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [PowerPoint presentation]. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • TutorVista. (2010, May 5). Factors Affecting Solubility. [Video]. YouTube. Retrieved from [Link]

  • Quora. (2021). How would you quickly convert an alkylammonium salt into a water-insoluble amine? Explain the rationale for your answer.. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Med School Made Easy. (2020, April 19). Conversion of Amines to Amine Salts. [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Flux (metallurgy). Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Daunosamine. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Glycosylation Reactions with L-Daunosamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the complexities of glycosylation reactions involving L-daunosamine. L-daunosamine is a critical component of numerous bioactive molecules, including the anthracycline class of anticancer agents like doxorubicin and daunorubicin[1][2][3]. However, its unique structural features—specifically the C3-amino group and the 2-deoxy position—present significant challenges in achieving high yields and stereoselectivity. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses the most common issues encountered during L-daunosamine glycosylation in a direct question-and-answer format.

Q1: I am observing very low or no yield of my desired glycosylated product. What are the likely causes and how can I fix this?

A1: Low or no product formation is a frequent and frustrating issue. The root cause typically falls into one of three categories: inefficient activation of the glycosyl donor, inactivation of the promoter, or inherent instability of the reactants or intermediates.

Causality and Investigation:

  • Ineffective Donor Activation: The glycosyl donor must be efficiently converted into a reactive intermediate, such as a glycosyl triflate or oxocarbenium ion[4]. The 3-amino group of daunosamine can interfere with this process. If the amine is not adequately protected, its basic nature can competitively coordinate with the Lewis acid promoter, preventing activation at the anomeric center[5].

  • Promoter Stoichiometry and Potency: Promoters are often used in stoichiometric amounts or even in excess, but their effectiveness can be compromised by trace amounts of water or other nucleophilic impurities in the reaction mixture. Some promoters, like BF₃·OEt₂, are highly sensitive to moisture[6].

  • Reaction Temperature: Glycosylation reactions have a narrow optimal temperature range. Temperatures that are too low can result in sluggish or stalled reactions, while temperatures that are too high can cause decomposition of the donor or the activated intermediates before the acceptor can react[7][8].

Troubleshooting Workflow Diagram

G start Low / No Yield Observed q1 Is the L-daunosamine donor stable to activation conditions (TLC analysis)? start->q1 q2 Is the promoter/activator fresh and handled under inert conditions? q1->q2 Yes res1 Donor is unstable. Consider a more robust protecting group (e.g., N-Troc) or a milder activation system. q1->res1 No a1_yes Yes a1_no No, donor decomposes q3 Is the reaction temperature optimized? q2->q3 Yes res2 Use freshly distilled/opened promoter. Ensure rigorous anhydrous conditions. q2->res2 No a2_yes Yes a2_no No res3 Perform temperature scouting experiment. Start at -78°C and slowly warm. q3->res3 No res4 Problem likely with acceptor nucleophilicity or steric hindrance. Consider a more reactive acceptor or different promoter. q3->res4 Yes a3_yes Yes a3_no No G outcome Stereochemical Outcome (α/β Ratio) solvent Solvent (e.g., CH3CN vs Et2O) solvent->outcome Stabilizes Intermediates donor Glycosyl Donor (Leaving Group, Protecting Groups) donor->outcome Influences Conformation & Reactivity temp Temperature temp->outcome Controls Reaction Rate & Intermediate Lifetime promoter Promoter/Activator promoter->outcome Dictates Mechanism (SN1 vs SN2) acceptor Acceptor (Sterics, Nucleophilicity) acceptor->outcome Influences Transition State Energy

Sources

Resolving peak tailing in HPLC analysis of L-Daunosamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: L-Daunosamine HPLC Analysis

Welcome, Researchers and Scientists.

This guide is designed to serve as a dedicated resource for resolving a common and often frustrating issue in the HPLC analysis of L-Daunosamine: peak tailing . L-Daunosamine, a critical amino sugar moiety in anthracycline antibiotics like doxorubicin, presents unique chromatographic challenges due to its basic nature.[1][2] Peak tailing not only compromises the aesthetic quality of your chromatogram but also directly impacts the accuracy and reproducibility of quantification by causing integration errors.[3][4]

As your Senior Application Scientist, I have structured this guide to move beyond simple checklists. We will explore the root causes of peak tailing for this specific analyte and provide you with systematic, field-proven protocols to diagnose and resolve the issue, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Here are direct answers to the most common initial questions regarding L-Daunosamine peak tailing.

Q1: What exactly is peak tailing and why is it a significant problem? A1: Peak tailing is an asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[4][5] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[6] This asymmetry is quantified by a Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[6] For regulated methods, a Tf of ≤ 2 is often a required system suitability parameter.[3] Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy of quantitative analysis.[3][4]

Q2: What are the primary causes of peak tailing for a basic compound like L-Daunosamine? A2: The most frequent cause is secondary ionic interactions between the protonated amino group of L-Daunosamine and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4][5][7] These interactions create an additional, stronger retention mechanism for some analyte molecules, causing them to elute later and form a "tail".[8][9] Other common causes include operating the mobile phase at a pH close to the analyte's pKa, column contamination, column bed deformation (voids), and extra-column volume.[3][5]

Q3: My chromatogram was fine, but peak tailing for L-Daunosamine started suddenly. What should I check first? A3: Sudden peak tailing often points to a problem with the column itself. The most likely culprits are a partially blocked inlet frit or contamination of the column packing from the sample or mobile phase.[8][10] Another possibility is the formation of a void at the column inlet.[3] A good first step is to run a standard on a new, identical column. If the peak shape is good on the new column, the issue lies with the old one, which may need cleaning or replacement.

Q4: L-Daunosamine lacks a strong UV chromophore. Can the required derivatization process affect peak shape? A4: Yes, absolutely. Direct analysis of L-Daunosamine by UV detection is challenging, necessitating a pre-column derivatization step, often with phenyl isothiocyanate (PITC), to form a UV-active PTC-daunosamine adduct.[1] The derivatization process itself can introduce issues. Incomplete derivatization can lead to multiple peaks or shoulders. Furthermore, the derivatizing reagent or by-products, if not properly removed, can interfere with the chromatography or overload the column, contributing to poor peak shape.

Systematic Troubleshooting Guide

Peak tailing issues are best resolved by changing only one parameter at a time in a logical sequence.[3] This guide provides a systematic workflow to identify and correct the root cause of the problem.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the cause of peak tailing. Start with the mobile phase, as it is the easiest to modify, before moving to more involved hardware and column checks.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.5) mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase ph_adjust 1a. Adjust Mobile Phase pH (Low pH: 2.5-3.5) mobile_phase->ph_adjust Easiest First additives 1b. Use Additives (Competing Base or Ion-Pair) ph_adjust->additives If tailing persists resolved Issue Resolved ph_adjust->resolved Success column_hw Step 2: Column & Hardware Evaluation additives->column_hw If tailing persists additives->resolved Success column_wash 2a. Column Wash & Regeneration column_hw->column_wash check_void 2b. Check for Voids / Frit Blockage column_wash->check_void If tailing persists column_wash->resolved Success check_ecv 2c. Minimize Extra-Column Volume check_void->check_ecv If tailing persists check_void->resolved Success analyte Step 3: Analyte & Sample Check check_ecv->analyte If tailing persists check_ecv->resolved Success mass_overload 3a. Test for Mass Overload (Inject Diluted Sample) analyte->mass_overload solvent_effect 3b. Check Sample Solvent Compatibility mass_overload->solvent_effect If tailing persists mass_overload->resolved Success solvent_effect->resolved Success

Caption: A systematic workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

The interaction between L-Daunosamine and the stationary phase is highly dependent on the mobile phase composition.

L-Daunosamine has a basic amino group. At a neutral or acidic pH, this group is protonated (positively charged). Residual silanol groups on the silica stationary phase are acidic and can be deprotonated (negatively charged), especially at pH > 3.[5] This charge difference leads to a strong secondary ionic interaction, causing peak tailing.

Silanol_Interaction cluster_0 Silica Surface Silanol_Normal Si-O⁻   H⁺-NH₂-R Strong Ionic Interaction (Peak Tailing) Silanol_Low_pH Si-OH   H⁺-NH₂-R Interaction Suppressed (Good Peak Shape) Silanol_TEA Si-O⁻   H⁺-N(Et)₃ (TEA blocks site) H⁺-NH₂-R elutes freely (Good Peak Shape) Analyte Protonated L-Daunosamine (R-NH₃⁺) Analyte->Silanol_Normal Interaction at mid-pH Low_pH Low pH Condition (e.g., pH 3) Low_pH->Silanol_Low_pH Protonates Silanols TEA Competing Base (e.g., TEA) TEA->Silanol_TEA Masks Silanols

Caption: Mitigation of silanol interactions causing peak tailing.

Causality: The most effective way to reduce secondary silanol interactions is to control the ionization state of either the analyte or the silanol groups.[7][11] By lowering the mobile phase pH to ~2.5-3.5, the vast majority of silanol groups become protonated (neutral), which eliminates the strong ionic interaction with the protonated L-Daunosamine.[3][7][12]

Experimental Steps:

  • Prepare Mobile Phases: Prepare at least two versions of your aqueous mobile phase buffered at different pH values. For example:

    • pH 7.0: 25 mM Sodium Phosphate buffer.

    • pH 3.0: 0.1% Formic Acid or 25 mM Phosphate buffer adjusted to pH 3.0.

  • Column Selection: Crucially, ensure your HPLC column is stable at low pH. Not all C18 columns are. Columns specifically designed for low pH operation (e.g., Agilent ZORBAX StableBond, Waters XTerra) are recommended.[7] Standard silica columns can undergo silica dissolution below pH 3.[7]

  • Equilibrate System: Thoroughly equilibrate the column with the first mobile phase condition (e.g., pH 7.0) for at least 20 column volumes.

  • Inject Standard: Inject your L-Daunosamine standard and record the chromatogram, noting the tailing factor.

  • Switch and Re-equilibrate: Switch to the low pH mobile phase (pH 3.0) and re-equilibrate the system thoroughly.

  • Inject Standard Again: Inject the same standard and compare the peak shape to the previous run.

Expected Outcome:

Mobile Phase pHExpected Silanol StateExpected L-Daunosamine StateExpected Peak Shape
7.0Partially Ionized (SiO⁻)Ionized (R-NH₃⁺)Significant Tailing
3.0Neutral (SiOH)Ionized (R-NH₃⁺)Improved Symmetry

This table illustrates the expected effect of pH on the peak shape of a basic analyte like L-Daunosamine.[12]

If pH adjustment alone is insufficient or not possible due to analyte stability or retention constraints, mobile phase additives can be used.

  • Competing Bases (e.g., Triethylamine - TEA) Causality: A small, basic molecule like TEA is added to the mobile phase at a low concentration. TEA competes with L-Daunosamine for binding to the active residual silanol sites, effectively masking them from the analyte.[6][13] This allows the L-Daunosamine molecules to undergo a more uniform hydrophobic interaction with the C18 phase, resulting in a symmetrical peak. Experimental Steps:

    • Prepare your mobile phase as usual.

    • Add a low concentration of a competing base, typically 0.05% - 0.2% (v/v) triethylamine (TEA).[6]

    • Important: Re-adjust the mobile phase pH after adding the TEA, as it is basic.

    • Equilibrate the column and inject the sample.

  • Ion-Pairing Agents (e.g., Alkyl Sulfonates) Causality: Ion-pairing agents are used to increase the retention and improve the peak shape of charged analytes.[14][15] For the positively charged L-Daunosamine, an anionic ion-pairing agent like sodium octanesulfonate is used.[14] The hydrophobic tail of the agent adsorbs onto the C18 stationary phase, creating a negatively charged surface that can then form an ion pair with the analyte.[14][15] This masks the charge of L-Daunosamine and allows it to be retained by a consistent reversed-phase mechanism. This technique can also help shield residual silanol groups.[14] Experimental Steps:

    • Select an appropriate ion-pairing agent (e.g., sodium 1-hexanesulfonate or 1-octanesulfonate).

    • Add the agent to the aqueous mobile phase at a typical concentration of 5-10 mM.

    • Adjust the pH to a range where L-Daunosamine is fully ionized (e.g., pH 3-5).

    • Note: Columns used with ion-pairing agents require very long equilibration times and are often dedicated to that method, as the agent is difficult to wash out completely.[14]

Step 2: Column & Hardware Evaluation

If mobile phase optimization fails to resolve the tailing, the problem may be physical rather than chemical.

Causality: Strongly retained impurities from previous samples can bind to the stationary phase, creating active sites that cause peak tailing. A contaminated or blocked inlet frit can distort the sample band before it even enters the column bed.[8] Experimental Steps (General Protocol - Always consult your column's specific documentation):

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Mobile Phase: Flush with your mobile phase (without buffer salts) to remove any precipitated buffer.

  • Strong Solvent Wash: Sequentially wash the column with 20-30 column volumes of increasingly nonpolar solvents. A common sequence for reversed-phase columns is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Tetrahydrofuran (THF)

  • Return to Mobile Phase: Reverse the wash sequence, ending with your mobile phase (without buffer) before re-introducing the buffered mobile phase.

  • Equilibrate and Test: Re-equilibrate the column and inject a standard to check performance.

Causality: A void at the column inlet creates a space where the sample band can spread out before entering the packed bed, leading to broad and tailing peaks.[3][12] A blocked frit has a similar effect. High backpressure combined with peak tailing is a strong indicator of a blocked frit. Experimental Steps:

  • Check Pressure: Note the system backpressure with the column installed. Remove the column and replace it with a zero-dead-volume union. If the pressure drops to near zero, the blockage is in the column.

  • Reverse and Flush: If the column manufacturer permits, reverse the column direction and flush to waste with a strong, clean solvent. This can sometimes dislodge particulates from the inlet frit.

  • Replace Column: If tailing and high pressure persist, the column void is likely irreversible, or the frit is permanently blocked. The column must be replaced. Using a guard column is a cost-effective way to protect the analytical column from contamination.[13][16]

Causality: Peak broadening and tailing can occur outside the column in the system's tubing and connections.[5] This "extra-column volume" or "dead volume" is any space where the sample can diffuse and spread. Mitigation Steps:

  • Use PEEK tubing with a narrow internal diameter (e.g., 0.005" or 0.127 mm) between the injector and the column, and the column and the detector.[5]

  • Ensure all tubing cuts are clean and square.

  • Use the correct ferrules and ensure fittings are properly seated and tightened to avoid creating small voids at the connection points.

Step 3: Analyte & Sample Considerations

Causality: Injecting too much sample can saturate the stationary phase, leading to a non-linear relationship between the analyte and the phase.[17] This results in a characteristic "shark fin" or right-triangular peak shape, a severe form of tailing. Experimental Steps:

  • Prepare a 10-fold dilution of your sample.

  • Inject the diluted sample using the same method.

  • If the peak shape improves significantly (i.e., the tailing factor decreases), the original sample was overloaded.[17]

  • Solution: Reduce the sample concentration or the injection volume.

Causality: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, the sample band will not focus properly at the head of the column. This can lead to distorted or split peaks. Mitigation Steps:

  • Ideally, dissolve your L-Daunosamine sample (or its derivatized form) in the initial mobile phase.

  • If a different solvent must be used for solubility reasons, ensure it is weaker (more aqueous) than the mobile phase.

By systematically working through these steps, you can effectively diagnose the cause of peak tailing in your L-Daunosamine analysis and implement the correct solution to restore chromatographic performance and ensure the accuracy of your results.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • Tailing in HPLC peak - ResearchGate. [Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. [Link]

  • Ion-Pairing Agents | HPLC - Mason Technology. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. [Link]

  • L-Daunosamine | C6H13NO3 | CID 160128 - PubChem - NIH. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Daunosamine – Knowledge and References - Taylor & Francis. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Ion Pairing Reagents and Buffers - Obrnuta faza. [Link]

  • Why does peak gets tailed and how to fix it? - YouTube. [Link]

  • HPLC Troubleshooting Guide. [Link]

Sources

Preventing epimerization during L-Daunosamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Epimerization

Prepared by: Gemini, Senior Application Scientist

Introduction

L-daunosamine is a critical 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose component of highly potent anthracycline antibiotics such as doxorubicin and daunorubicin, which are indispensable in cancer chemotherapy.[1] The biological activity of these drugs is profoundly dependent on the precise stereochemistry of the daunosamine moiety. However, its synthesis is a significant challenge for chemists due to the presence of multiple stereocenters, the lack of a participating group at C-2, and the inherent lability of certain stereocenters under common reaction conditions.

Epimerization—the inversion of a single stereocenter in a diastereomer—is a pervasive issue that can drastically reduce the yield of the desired L-daunosamine and lead to the formation of difficult-to-separate diastereomers like L-acosamine (C-3 epimer) or L-ristosamine (C-4 epimer). This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding, preventing, and troubleshooting epimerization during the synthesis of this vital amino sugar.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of L-daunosamine synthesis?

A1: Epimerization is a chemical process that alters the configuration of a single chiral center in a molecule that has multiple stereocenters.[2] In L-daunosamine synthesis, this means that one of the defined stereocenters (C-3, C-4, or C-5) inverts to form a different diastereomer. For instance, inversion at the C-3 position of L-daunosamine yields L-acosamine. These epimers often have similar physical properties, making their separation by standard chromatography challenging and reducing the overall yield of the target molecule.[3]

Q2: Which stereocenters in L-daunosamine are most susceptible to epimerization?

A2: The most vulnerable stereocenters during a typical synthesis are:

  • C-3: The proton at C-3 is adjacent to the nitrogen atom. Depending on the reaction conditions and the nature of the nitrogen-protecting group, this position can be susceptible to epimerization, particularly if intermediates that planarize this center are formed.

  • C-4: The proton at C-4 can be abstracted under basic conditions, leading to an enolate-like intermediate that can be protonated from either face, causing epimerization. This is especially problematic during manipulations of the C-3 position.

  • C-1 (Anomeric Center): While not strictly epimerization of a pre-existing center, controlling the stereochemistry during glycosylation is a major challenge. The formation of an undesired anomer (e.g., the β-glycoside instead of the natural α-glycoside) is a common problem.

Q3: What are the primary chemical mechanisms that lead to epimerization?

A3: The two most common mechanisms are:

  • Enolate/Enamine Formation: Abstraction of an acidic α-proton by a base generates a planar enolate or enamine intermediate. Subsequent protonation can occur from either face, leading to a mixture of epimers. The acidity of the proton is increased by adjacent electron-withdrawing groups.

  • SN1-type Reactions: If a reaction proceeds through a carbocation or an oxocarbenium ion intermediate (common in glycosylation), the nucleophile can attack from either the top or bottom face of the planar intermediate, resulting in a loss of stereochemical control.

Troubleshooting Guide: Common Epimerization Issues

This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.

Problem 1: I am observing a mixture of L-daunosamine and its C-3 epimer, L-acosamine, after introducing the amino group.

This is a frequent issue when introducing the nitrogen functionality at C-3, often via nucleophilic substitution of a C-3 sulfonate ester (e.g., triflate) with an azide nucleophile.

Potential Cause A: Elimination-Addition Mechanism

Strong, sterically unhindered bases can promote an E2 elimination of the C-3 leaving group by abstracting the C-4 proton, forming a reactive glycal intermediate. Subsequent addition of the nucleophile (e.g., azide) can occur with poor stereoselectivity.

Solutions:

  • Choice of Base: If a base is required, switch from strong, non-hindered bases (e.g., NaH, DBU) to a weaker or more sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA).

  • Reaction Conditions: Perform the reaction at the lowest possible temperature to disfavor the elimination pathway, which typically has a higher activation energy.

  • Leaving Group: A less reactive leaving group than triflate (e.g., tosylate or mesylate) may reduce the propensity for elimination, though it will require more forcing conditions for substitution.

Potential Cause B: SN2 Reaction with Competing Epimerization

Even under SN2 conditions, epimerization can occur if the reaction is sluggish or if trace amounts of base are present.

Solutions:

  • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to favor the SN2 pathway.

  • Nucleophile Concentration: Ensure a high concentration of the azide nucleophile (e.g., NaN₃ with a phase-transfer catalyst like 15-crown-5) to drive the SN2 reaction to completion quickly.

  • Alternative Strategies: Consider a stereospecific route, such as the photoinduced aziridination of a glycal precursor. This method determines the stereochemistry based on the configuration at C-4, leading to a stereospecific synthesis of the daunosamine precursor.[4]

Troubleshooting Workflow for C-3 Stereocontrol

G start Problem: C-3 Epimer (Acosamine) Detected check_reaction Analyze Reaction Conditions start->check_reaction base_used Is a strong, non-hindered base used? check_reaction->base_used temp_high Is the reaction temperature > 0°C? base_used->temp_high No sol_base Solution: Switch to hindered base (e.g., 2,6-lutidine) base_used->sol_base Yes slow_reaction Is the reaction slow or incomplete? temp_high->slow_reaction No sol_temp Solution: Lower temperature (-20°C to 0°C) temp_high->sol_temp Yes sol_nucleophile Solution: Increase nucleophile concentration / Add phase-transfer catalyst slow_reaction->sol_nucleophile Yes sol_alt_route Consider Alternative Route: - Aziridination from glycal [1] - Intramolecular delivery slow_reaction->sol_alt_route No / Still problematic

Caption: Troubleshooting flowchart for C-3 epimerization.

Problem 2: I am getting a mixture of anomers (α and β) during the final glycosylation step.

Achieving high stereoselectivity in the glycosylation of 2-deoxy sugars is notoriously difficult due to the absence of a C-2 participating group that would otherwise direct the incoming nucleophile.[5]

Potential Cause A: Lack of Stereochemical Control from the Glycosyl Donor

The nature of the glycosyl donor and the promoter system is paramount for controlling the anomeric outcome.

Solutions:

  • Glycosyl Donor Selection: Thioglycosides activated by systems like 1-benzenesulfinyl piperidine/triflic anhydride (BSP/Tf₂O) or N-iodosuccinimide (NIS)/TfOH can favor the formation of α-glycosides through in situ anomerization to the more stable α-triflate intermediate.[4]

  • Solvent Effects: The choice of solvent is critical. Ethereal solvents like diethyl ether or THF (the "ether effect") can stabilize the intermediate oxocarbenium ion, often favoring the formation of the α-anomer. In contrast, non-participating solvents like dichloromethane may lead to mixtures.

  • Protecting Groups: While there's no C-2 group, remote protecting groups at C-3 and C-4 can influence the conformation of the pyranose ring and the trajectory of the incoming acceptor, subtly affecting the α/β ratio.

Data Summary: Influence of Conditions on Glycosylation
Glycosyl DonorPromoter/ActivatorSolventTypical Outcome for 2-Deoxy SugarsReference
ThioglycosideNIS / TfOHCH₂Cl₂ / Et₂Oα-selective[6]
TrichloroacetimidateTMSOTfEt₂OOften α-selective[6]
Glycosyl BromideAg₂CO₃ / Ag-ZeoliteCH₂Cl₂Mixture, depends on conditionsN/A
Phenyl ThioglycosideBSP / Tf₂OCH₂Cl₂High α-selectivity[4]
Mechanism: The Role of a C-2 Participating Group (for comparison)

To understand the challenge with daunosamine, it's useful to see how stereocontrol is achieved in other systems. A C-2 acyl protecting group (like acetyl or benzoyl) can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar. The glycosyl acceptor can then only attack from the β-face, leading exclusively to the 1,2-trans product. Since daunosamine is a 2-deoxy sugar, this powerful tool is unavailable.

G cluster_0 Glycosylation with C-2 Participating Group cluster_1 Glycosylation of 2-Deoxy Sugar (Daunosamine) Donor Glycosyl Donor (α-anomer) Intermediate Acyloxonium Ion Intermediate (α-face blocked) Donor->Intermediate Promoter Product 1,2-trans Glycoside (β-anomer) Intermediate->Product + Acceptor (NuH) (β-face attack) Donor2 Glycosyl Donor (e.g., α-thioglycoside) Intermediate2 Oxocarbenium Ion (Planar, both faces accessible) Donor2->Intermediate2 Promoter Product_alpha α-Glycoside Intermediate2->Product_alpha + Acceptor (α-attack) Product_beta β-Glycoside Intermediate2->Product_beta + Acceptor (β-attack)

Caption: Comparison of glycosylation mechanisms.

Experimental Protocols

Protocol 1: Stereoselective Azide Installation at C-3 via SN2

This protocol is adapted from methodologies aimed at minimizing elimination and epimerization during the introduction of the C-3 nitrogen precursor.[7]

Starting Material: Methyl 2,6-dideoxy-4-O-benzoyl-3-O-trifluoromethanesulfonyl-α-L-arabino-hexopyranoside.

  • Preparation: To a solution of the C-3 triflate starting material (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add sodium azide (NaN₃, 5.0 eq).

  • Reaction: Stir the reaction mixture vigorously at 0 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours. Note: Avoid prolonged reaction times or elevated temperatures to prevent side reactions.

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired C-3 azido product with the inverted (lyxo) configuration.

  • Validation: Confirm the stereochemistry using ¹H NMR spectroscopy, looking for characteristic changes in the coupling constants of the C-3 proton.

Protocol 2: Low-Epimerization Coupling Reagents

In syntheses where a carboxylic acid derivative of a daunosamine precursor is coupled, standard peptide coupling reagents can induce epimerization at the α-carbon.[8]

Recommendation: Instead of highly activating reagents like HATU/DIPEA, consider using coupling systems known for lower epimerization rates.

Reagent SystemBaseSolventKey Advantage
DIC / Oxyma(none added)DMFOxyma forms a stable active ester, minimizing epimerization.[8]
COMU2,4,6-CollidineDMFCollidine is a sterically hindered base that is less likely to abstract the α-proton.

References

  • Tao Research Group. (2006). Synthesis of L-Daunosamine and L-Ristosamine Glycosides via Photoinduced Aziridination. Conversion to Thioglycosides for Use in Glycosylation Reactions. The Journal of Organic Chemistry, 71(21), 8059–8070. [Link]

  • Renneberg, D., & Thiem, J. (2000). A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone. Carbohydrate Research, 329(4), 861–872. [Link]

  • Goldschmidt Gőz, V., et al. (2017). C-3 epimers of sugar amino acids as foldameric building blocks: improved synthesis, useful derivatives, coupling strategies. Amino Acids, 49(2), 223–240. [Link]

  • Adib, M., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 852136. [Link]

  • Sani, M. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

Sources

Storage conditions to ensure long-term stability of L-Daunosamine, Hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Long-Term Stability and Experimental Success

Welcome to the technical support resource for L-Daunosamine, Hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the rationale behind them. L-Daunosamine is a critical building block in medicinal chemistry, particularly in the synthesis of anthracycline antibiotics like daunorubicin.[1][2] Its stability is paramount to the reliability and reproducibility of your research. This center addresses common questions and troubleshooting scenarios to ensure the long-term integrity of your compound.

Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the handling and storage of L-Daunosamine, Hydrochloride.

1. What are the optimal long-term storage conditions for L-Daunosamine, Hydrochloride?

For maximum long-term stability, L-Daunosamine, Hydrochloride solid should be stored kept refrigerated (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. [3]

  • Causality: The hydrochloride salt form enhances stability and water solubility compared to the free base.[1] However, like many amine-containing carbohydrates, it remains susceptible to degradation. Refrigeration slows down the kinetics of potential degradation reactions. An inert atmosphere is crucial to prevent oxidation, a common degradation pathway for complex organic molecules.[4] A tightly sealed container in a dry environment prevents the hygroscopic powder from absorbing moisture, which could lead to hydrolysis.

2. How should I handle the vial upon receipt and before first use?

Upon receipt, immediately inspect the container for any damage. The product should be a white to off-white crystalline powder.[1] Before opening the vial for the first time, it is critical to allow the container to equilibrate to room temperature for at least 30-60 minutes.

  • Causality: Opening a cold vial in a warmer, ambient environment will cause atmospheric moisture to condense on the cold powder. This introduces water, a key reactant in hydrolytic degradation, compromising the stability of the entire stock.

3. Should I aliquot the compound?

Yes, aliquoting is a highly recommended best practice. After the initial opening, we advise dividing the bulk powder into smaller, single-use or short-term-use vials.

  • Causality: Aliquoting minimizes the number of times the main stock is exposed to ambient atmosphere (and potential moisture/oxygen ingress). It also prevents cross-contamination and limits the impact of a single handling error to a small portion of the material.

4. What personal protective equipment (PPE) is required when handling L-Daunosamine, Hydrochloride?

L-Daunosamine, Hydrochloride and related compounds are potent chemicals and should be handled with care. Safety Data Sheets (SDS) indicate that it can be toxic if swallowed and may pose other health risks.[3] Always handle this compound inside a chemical fume hood or a ventilated enclosure. The following PPE is mandatory:

  • Nitrile gloves

  • Safety glasses or goggles[5]

  • A properly fitted lab coat

  • Trustworthiness: Adherence to safety protocols is non-negotiable. Your institution's Chemical Hygiene Plan (CHP) and the product's SDS are the primary documents governing safe handling.[5] Always consult them before starting work.

5. How can I confirm the purity of my compound if I suspect degradation?

High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of L-Daunosamine. An application note details a method using pre-column derivatization with phenyl isothiocyanate (PITC) followed by C18 reverse-phase HPLC analysis.[6] The appearance of new peaks or a significant decrease in the area of the main peak relative to a trusted standard would indicate degradation.

Troubleshooting Guide: Addressing Common Issues

This section provides solutions to specific problems you might encounter during your experiments.

Q: My L-Daunosamine, Hydrochloride powder has turned yellow or brown. Can I still use it?

A: A visible change in color is a strong indicator of chemical degradation, most likely due to oxidation or other reactions from improper storage (e.g., exposure to air, light, or moisture). We strongly advise against using discolored material for any quantitative or critical downstream applications, as the presence of impurities can lead to failed reactions or irreproducible results. The best course of action is to discard the compromised vial according to your institution's hazardous waste disposal procedures and use a fresh, unopened vial.

Q: I am observing unexpected peaks in my LC-MS analysis that are not present when I use a freshly prepared sample. What is happening?

A: This is a classic sign of sample degradation. L-Daunosamine, being an amino sugar, is susceptible to several degradation pathways, including:

  • Hydrolysis: If stored improperly or repeatedly exposed to moist air, the compound can degrade.

  • Oxidation: The amine group can be susceptible to oxidation.[7]

To troubleshoot, perform a forced degradation study on a small sample. Exposing it to mild acid, base, or an oxidizing agent (like H₂O₂) and analyzing the results by LC-MS can help identify if your unexpected peaks correspond to known degradation products.[8] This confirms the instability and reinforces the need for stricter storage and handling.

Q: The compound is clumping and shows poor solubility compared to a previous lot. What is the cause?

A: Clumping is typically caused by the absorption of atmospheric moisture due to improper storage (e.g., not allowing the vial to warm to room temperature before opening). This moisture absorption can not only affect the physical state but also initiate hydrolytic degradation, which may produce less soluble byproducts. Ensure your storage desiccator is functioning correctly and that all users are following the proper handling workflow.

Experimental Protocols & Data
Workflow for Handling and Storage

The following diagram outlines the critical decision-making and handling workflow to ensure the long-term stability of L-Daunosamine, Hydrochloride.

G A Receive Compound B Inspect Vial Integrity (Seal Intact, No Damage) A->B C Store Immediately at 2-8°C Under Inert Gas B->C  OK I Discard/Quarantine Contact Supplier B->I Damaged   D Equilibrate to Room Temp (30-60 min before opening) C->D For First Use E Work in Fume Hood (Use Full PPE) D->E F Aliquot into smaller vials (Purge with N2/Ar, Seal Tightly) E->F G Return Main Stock to 2-8°C F->G H Store Aliquots at 2-8°C (or -20°C for solution) F->H

Caption: Decision workflow for proper handling and storage of L-Daunosamine, HCl.

Reference Stability Testing Conditions

For researchers designing their own stability studies, the conditions outlined by the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) provide an authoritative framework.[9][10]

Storage ConditionTemperatureRelative HumidityMinimum Duration for SubmissionPurpose
Long-Term 25°C ± 2°C or 30°C ± 2°C60% RH ± 5% RH or 65% RH ± 5% RH12 MonthsTo establish the re-test period or shelf life.[11]
Intermediate 30°C ± 2°C65% RH ± 5% RH6 MonthsRequired if "significant change" occurs during accelerated testing.[9]
Accelerated 40°C ± 2°C75% RH ± 5% RH6 MonthsTo evaluate the effect of short-term excursions outside label conditions (e.g., shipping).[10]

"Significant change" is defined as the failure of the substance to meet its specification.[11]

References
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • SAFETY DATA SHEET. (2020, March 12). Alfa Aesar. Retrieved January 16, 2026, from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA). Retrieved January 16, 2026, from [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product. (n.d.). Retrieved January 16, 2026, from [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17). European Medicines Agency (EMA). Retrieved January 16, 2026, from [Link]

  • GUIDELINE FOR STABILITY DATA. (n.d.). National Pharmaceutical Regulatory Agency (NPRA). Retrieved January 16, 2026, from [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. (2014, November 7). U.S. Food and Drug Administration (FDA). Retrieved January 16, 2026, from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. Retrieved January 16, 2026, from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). Retrieved January 16, 2026, from [Link]

  • EnHomee Stackable 73 Gal Bins With Lids/Wheels, Large Storage Containers, Collapsible, 3 Packs. (n.d.). nutco.es. Retrieved January 16, 2026, from [Link]

  • An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Guideline on Control and Safe Handling of Nanomaterials. (2018). Department of Occupational Safety and Health (DOSH), Malaysia. Retrieved January 16, 2026, from [Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Purification of L-Daunosamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of L-Daunosamine Hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. L-Daunosamine is a critical amino sugar moiety in powerful anthracycline antibiotics like doxorubicin and daunorubicin, making its purity a matter of utmost importance for therapeutic efficacy and safety[1][2]. This guide is designed to help you navigate the common challenges encountered when isolating this compound from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is L-Daunosamine Hydrochloride, and why is its purity so critical?

L-Daunosamine is an amino sugar (specifically, 3-amino-2,3,6-trideoxy-L-lyxo-hexose) that forms the glycosidic bond with the aglycone in anthracycline drugs[2]. As the hydrochloride salt, it is more stable and easier to handle as a crystalline solid. Purity is paramount because impurities, which can include unreacted starting materials, reaction byproducts, or stereoisomers, can lead to the formation of undesired drug analogues. These analogues may have lower efficacy, altered toxicity profiles, or cause adverse side effects in patients.

Q2: What are the most common impurities in a crude L-Daunosamine reaction mixture?

The impurity profile depends heavily on the synthetic route. Common synthetic pathways start from precursors like L-rhamnose or use methods like photoinduced aziridination[3][4]. Potential impurities may include:

  • Unreacted Starting Materials: Such as protected L-rhamnal derivatives.

  • Reaction Intermediates: Incomplete reactions can leave intermediates, for example, acyl azide precursors or incompletely deprotected sugars[3].

  • Stereoisomers: Epimers at C-4 (like L-Ristosamine) or other diastereomers can form depending on the stereoselectivity of the reactions[3][4].

  • Degradation Products: The amino sugar is susceptible to degradation, especially under harsh acidic or basic conditions used for deprotection.

  • Residual Solvents and Reagents: Solvents like DMF or pyridine and reagents used in the synthesis may persist in the crude product[3].

Q3: What is the general strategy for purifying L-Daunosamine Hydrochloride?

A multi-step approach is typically required to achieve high purity. The general workflow involves initial isolation, followed by one or more chromatographic or crystallization steps.

Purification_Workflow cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Product A Crude Reaction Mixture B Acid/Base Extraction (to isolate amine) A->B C Solvent Removal B->C D Crystallization (Primary Method) C->D E Column Chromatography (If needed) D->E Impure? F Pure L-Daunosamine HCl (Solid) E->F G Purity Analysis (HPLC, NMR) F->G

Caption: General purification workflow for L-Daunosamine HCl.

Q4: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity. Due to daunosamine's lack of a strong UV chromophore, pre-column derivatization with a reagent like phenyl isothiocyanate (PITC) is often necessary to achieve sensitive UV detection[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

  • Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.

Troubleshooting Guide

Problem: My crystallization yields are very low, or the product won't crystallize at all.

Answer: This is a common issue, often caused by persistent impurities that inhibit lattice formation or by using a suboptimal solvent system.

Causality & Solution:

  • Inhibitory Impurities: Residual solvents (like DMF) or bulky, greasy byproducts can act as "crystal poisons." If your crude product is an oil or gum, it almost certainly contains impurities that must be removed first.

    • Action: Before attempting crystallization, try purifying the crude material using column chromatography. A cation-exchange resin is highly effective for amino sugars. The amine group of daunosamine will bind to the resin, allowing neutral impurities (like unreacted sugars) to be washed away. The desired product can then be eluted with a buffered or ammonia solution[5][6].

  • Incorrect Solvent System: The choice of solvent and anti-solvent is critical for inducing crystallization. L-Daunosamine hydrochloride is polar. You need a solvent it is sparingly soluble in at room temperature but more soluble in when heated.

    • Action: A common and effective system is Methanol/Ethanol and Diethyl Ether/MTBE . Dissolve the crude HCl salt in a minimal amount of hot methanol or ethanol. If it doesn't fully dissolve, filter it hot to remove insoluble material. Then, slowly add a non-polar anti-solvent like diethyl ether or MTBE dropwise until persistent cloudiness appears. Let the solution cool slowly to room temperature, then place it in a 4°C refrigerator to promote crystal growth.

  • Supersaturation Issues: Crystallization requires a supersaturated solution, but if it's too high, the product may "oil out" instead of forming crystals.

    • Action: Use a slightly larger volume of the primary solvent (e.g., methanol) to ensure the compound is fully dissolved when hot. Slow cooling is key; rapid cooling often leads to precipitation of amorphous solid or oil. If it oils out, try gently reheating the mixture until it's clear again, add a little more primary solvent, and allow it to cool even more slowly (e.g., by placing the flask in a warm water bath and letting the bath cool to room temperature).

Problem: My final product is colored (e.g., yellow or brown).

Answer: Color in the final product typically indicates the presence of degradation products or persistent impurities from the synthesis.

Causality & Solution:

  • Degradation: Amino sugars can degrade, especially during prolonged heating or under harsh pH conditions, leading to colored polymeric materials.

    • Action: Minimize heating time during workups and crystallization. If using chromatography, ensure the conditions are not overly acidic or basic for extended periods.

  • Chromophoric Impurities: Some reagents or byproducts from the synthesis may be colored.

    • Action: A charcoal treatment can be effective. Dissolve the colored product in a suitable solvent (like water or methanol), add a small amount of activated charcoal (approx. 1-2% w/w), stir or gently heat for 10-15 minutes, and then filter the mixture through a pad of Celite® to remove the charcoal. Then, proceed with crystallization or solvent removal. Caution: Charcoal can adsorb some of your product, leading to a loss of yield.

Problem: NMR/HPLC analysis shows persistent impurities after crystallization.

Answer: If crystallization fails to remove certain impurities, it's likely because they have similar solubility properties or co-crystallize with your product. This necessitates a different purification technique.

Causality & Solution:

  • Co-crystallization: Impurities with very similar structures (e.g., stereoisomers) can sometimes be incorporated into the crystal lattice of the desired product.

  • Similar Solubility: The impurity may have a solubility profile in your chosen solvent system that is nearly identical to that of L-daunosamine HCl.

Action: Ion-Exchange Chromatography This is the most robust method for separating compounds based on charge. Since L-Daunosamine has a basic amino group, it can be protonated and captured by a cation-exchange resin[5][7].

  • Principle: At a pH below its pKa (~7.5-8.5), the amino group of daunosamine will be protonated (-NH₃⁺) and will bind to a negatively charged stationary phase (e.g., a sulfonic acid resin, SAC)[6]. Neutral impurities (like non-nitrogenous sugars or byproducts) will not bind and can be washed away.

  • Execution:

    • Choose a strong cation-exchange (SAC) resin in its H⁺ or Na⁺ form.

    • Dissolve your impure sample in water and adjust the pH to be mildly acidic (e.g., pH 4-5).

    • Load the solution onto the column.

    • Wash the column thoroughly with deionized water to remove all unbound, neutral impurities.

    • Elute your product using a gradient of a weak base (e.g., 0.1-1.0 M aqueous ammonia) or a salt solution (e.g., NaCl)[6]. The increasing concentration of counter-ions will displace the protonated daunosamine from the resin.

    • Combine the fractions containing the product (as identified by TLC or HPLC), remove the eluent under vacuum, and convert the free base back to the hydrochloride salt before final crystallization.

Troubleshooting_Tree start Crude Product Purification Issue q1 Is the product an oil / non-crystalline? start->q1 q2 Is the product colored? q1->q2 No sol1 1. Perform Column Chromatography (Cation-Exchange) 2. Re-evaluate Crystallization Solvent System 3. Use Slow Cooling / Seeding q1->sol1 Yes q3 Are impurities still present after crystallization? q2->q3 No sol2 1. Use Activated Charcoal Treatment 2. Minimize Heat Exposure During Purification q2->sol2 Yes sol3 Perform Ion-Exchange Chromatography to separate based on charge. q3->sol3 Yes end_node Pure L-Daunosamine HCl q3->end_node No sol1->end_node sol2->q3 sol3->end_node

Caption: Troubleshooting decision tree for L-Daunosamine HCl purification.

Detailed Experimental Protocols

Protocol 1: Recrystallization of L-Daunosamine Hydrochloride

This protocol is designed for material that is already substantially pure but requires a final polishing step to achieve analytical grade.

  • Dissolution: Place the crude L-Daunosamine HCl (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of absolute ethanol (e.g., 5-10 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If some solid remains, add more ethanol dropwise until a clear solution is obtained at the boiling point. Avoid using a large excess of solvent.

  • Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Anti-Solvent Addition: Remove the flask from the heat. While the solution is still warm, slowly add diethyl ether or methyl tert-butyl ether (MTBE) dropwise with continuous stirring. Add the anti-solvent until the solution becomes faintly and persistently turbid.

  • Cooling & Crystallization: Cover the flask (e.g., with parafilm pierced with a needle) and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (4°C) for several hours, or overnight, to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether or MTBE to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

ParameterRecommended Solvent/Anti-SolventKey Considerations
Primary Solvent Methanol, EthanolDissolves the polar HCl salt upon heating.
Anti-Solvent Diethyl Ether, MTBE, DichloromethaneMust be miscible with the primary solvent but a poor solvent for the product.
Ratio Variable; add anti-solvent to incipient cloudiness.The final ratio determines yield and purity.
Temperature Slow cooling from boiling point to 4°C.Rapid cooling promotes precipitation, not crystallization.
Protocol 2: Purification by Cation-Exchange Chromatography

This protocol is ideal for crude mixtures containing significant amounts of neutral (non-basic) impurities.

  • Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex® 50WX8, H⁺ form). Prepare a column with the resin and equilibrate it by washing with several column volumes of deionized water until the eluate is neutral.

  • Sample Preparation: Dissolve the crude L-Daunosamine mixture (e.g., 5 g) in a suitable volume of deionized water (e.g., 50 mL). Adjust the pH to ~4.5 with dilute HCl. Ensure the sample is fully dissolved.

  • Loading: Carefully load the sample solution onto the top of the resin bed. Allow it to flow into the resin by gravity.

  • Washing (Impurity Removal): Wash the column with 3-5 column volumes of deionized water. This will elute neutral sugars and other non-basic impurities. Monitor the eluate by TLC or refractive index to determine when all non-binding components have been removed.

  • Elution (Product Collection): Elute the bound L-Daunosamine from the column using a linear gradient of aqueous ammonia (e.g., 0 to 1.0 M NH₄OH) or an appropriate buffer.

  • Fraction Collection: Collect fractions and analyze them by TLC (ninhydrin stain) or HPLC to identify those containing the pure product.

  • Post-Processing: Combine the pure fractions. Remove the ammonia and water under reduced pressure (rotary evaporation). The product will be the free base.

  • Salt Formation: Dissolve the resulting free base in a minimal amount of methanol or ethanol and carefully add a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in ether or ethanolic HCl) to precipitate the pure L-Daunosamine Hydrochloride.

  • Final Isolation: Collect the precipitated HCl salt by filtration, wash with ether, and dry under vacuum.

References

  • BenchChem. (2025).
  • Tao, P. et al. (2009). Synthesis of L-Daunosamine and L-Ristosamine Glycosides via Photoinduced Aziridination. Conversion to Thioglycosides for Use in Glycosylation Reactions. The Journal of Organic Chemistry.
  • Crich, D. & Dudkin, V. (2001). Synthesis of L-Daunosamine and L-Ristosamine Glycosides via Photoinduced Aziridination.
  • Czernecki, S. & Valéry, J.-M. (1991). Synthesis of (L)-daunosamine and related amino sugars. Journal of the Chemical Society, Perkin Transactions 1.
  • Alfa Chemistry. Chromatographic Separation Ion Exchange Resin for Specific Sugar Refining. Alfa Chemistry.
  • Wikipedia contributors. (2023). Daunosamine. Wikipedia.
  • Csapó, J. et al. (2009). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
  • DIAION. (2012). Separation and Refining of Amino acids.

Sources

Common impurities in commercially available L-Daunosamine, Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for L-Daunosamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the impurities in commercially available L-Daunosamine Hydrochloride. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is L-Daunosamine Hydrochloride and why is its purity critical?

L-Daunosamine is an essential amino sugar, specifically a 3-amino-2,3,6-trideoxy-L-lyxo-hexose, that forms a critical structural component of anthracycline antibiotics like doxorubicin and daunorubicin.[1][2] The hydrochloride salt is the stable, water-soluble form commonly used in research and synthesis.[3]

The purity of L-Daunosamine Hydrochloride is paramount for several reasons:

  • Impact on Biological Activity: The amino group at the C-3 position is crucial for the DNA intercalating activity of anthracyclines, which is central to their anti-cancer properties.[4] Impurities can interfere with this interaction, leading to reduced efficacy of the final compound.

  • Predictability of Synthetic Reactions: In drug development, L-Daunosamine serves as a key building block.[3] The presence of reactive impurities can lead to side reactions, resulting in a complex mixture of products, lower yields, and difficulties in purification.

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies have stringent requirements for the identification and control of impurities in active pharmaceutical ingredients (APIs) and their starting materials.[4]

Q2: What are the most common types of impurities I might encounter in my L-Daunosamine Hydrochloride sample?

While manufacturers strive for high purity, trace amounts of impurities can be present. These can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These are substances introduced or formed during the synthesis of L-Daunosamine.

    • Epimers: Stereoisomers that differ in configuration at a single chiral center are common impurities. For L-Daunosamine, the most likely epimers are:

      • L-Acosamine (4-epimer): Differs in the stereochemistry at the C-4 hydroxyl group.[5]

      • C-3 Epimer: Differs in the stereochemistry of the C-3 amino group.[6][7]

    • Starting Material Residues: Depending on the synthetic route, trace amounts of starting materials like L-fucose or 2-acetylfuran may be present.[8]

    • Reagents and Byproducts: Residual reagents or byproducts from steps like reductive amination or the use of protecting groups might be carried through the purification process.[4]

  • Degradation Products: These impurities form over time due to storage conditions or handling.

    • Oxidation Products: The primary alcohol at C-4 or the amino group can be susceptible to oxidation, leading to the formation of corresponding carboxylic acids or other oxidized species.[9][10][11]

    • Hydrolysis Products: While the hydrochloride salt is generally stable, exposure to extreme pH, particularly basic conditions (pH > 7), can lead to the hydrolysis of related glycosidic bonds if present as impurities from a larger molecule.[4]

Below is a table summarizing these potential impurities:

Impurity CategorySpecific ExamplesPotential Origin
Process-Related L-Acosamine (4-epimer), C-3 EpimerIncomplete stereocontrol during synthesis
L-Fucose, 2-acetylfuranUnreacted starting materials
N-acetyl-L-daunosamineIncomplete deprotection
Degradation Products Carboxylic acid derivativesOxidation of the primary alcohol
Ring-opened productsInstability under harsh pH or temperature

Troubleshooting Guide: Purity and Analysis

This section addresses specific issues you might encounter during your experiments involving L-Daunosamine Hydrochloride.

Scenario 1: My HPLC chromatogram shows an unexpected peak eluting close to the main L-Daunosamine peak. How do I identify it?

An unexpected peak in your chromatogram often indicates the presence of a related substance. Here is a systematic approach to identify the impurity.

Step-by-Step Troubleshooting:

  • Review the Synthesis Route: If you have information on the synthesis of your L-Daunosamine batch, look for potential epimers or closely related intermediates that might not have been fully removed during purification. L-Acosamine is a common suspect.[5]

  • Consider Epimerization: L-Daunosamine has several chiral centers. Epimerization at the C-3 or C-4 position is a possibility.[5][6] These epimers will have very similar properties to L-Daunosamine and may co-elute or elute very closely.

  • Optimize Your HPLC Method:

    • Column Selection: Standard C18 columns may not provide sufficient resolution for polar, closely related compounds. Consider using a mixed-mode column that combines reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms.[12]

    • Mobile Phase Modification: Since L-Daunosamine lacks a strong chromophore, pre-column derivatization with a reagent like phenyl isothiocyanate (PITC) is often necessary for UV detection.[13] The derivatization can alter the retention times and may improve the separation of impurities.

    • Gradient Optimization: A shallower gradient around the elution time of L-Daunosamine can help to resolve closely eluting peaks.

  • Employ Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity.

    • An identical m/z to L-Daunosamine strongly suggests an isomer, such as an epimer.

    • A different m/z can help you deduce the molecular formula and propose a structure for the impurity (e.g., an oxidation product would have a higher mass).

Experimental Protocol: HPLC Analysis with PITC Derivatization

This protocol is adapted for the sensitive detection and quantification of L-Daunosamine and its potential amine-containing impurities.[13]

  • Derivatization:

    • Dissolve your L-Daunosamine Hydrochloride sample in a coupling solution (e.g., acetonitrile:pyridine:triethylamine:water).

    • Add phenyl isothiocyanate (PITC) and incubate to form the PTC-daunosamine derivative.

    • Dry the sample under a stream of nitrogen to remove excess reagent.

    • Reconstitute in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 10% to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

The following diagram illustrates the troubleshooting workflow:

G start Unexpected Peak in HPLC check_synthesis Review Synthesis Route (Potential Intermediates/Epimers) start->check_synthesis optimize_hplc Optimize HPLC Method (Column, Mobile Phase, Gradient) check_synthesis->optimize_hplc use_ms Employ Mass Spectrometry (Determine m/z) optimize_hplc->use_ms identical_mz m/z is Identical (Likely an Epimer) use_ms->identical_mz Compare to L-Daunosamine different_mz m/z is Different (e.g., Oxidation Product) use_ms->different_mz Compare to L-Daunosamine conclusion Identify Impurity and Assess Impact on Experiment identical_mz->conclusion different_mz->conclusion

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Scenario 2: I am concerned about the stability of my L-Daunosamine Hydrochloride solution. How should I prepare and store it?

Proper handling and storage are crucial to prevent the degradation of your L-Daunosamine Hydrochloride.

Best Practices for Solution Preparation and Storage:

  • Solvent Selection: L-Daunosamine Hydrochloride is soluble in water.[3] For stock solutions, use high-purity water (e.g., Milli-Q or equivalent). Methanol can also be used.[4]

  • pH Control: L-Daunosamine is most stable in slightly acidic to neutral conditions (pH 2-7).[4] Avoid strongly basic solutions, as they can promote degradation. If your experimental conditions require a specific pH, prepare the solution fresh and use it promptly.

  • Storage:

    • Solid Form: Store the solid L-Daunosamine Hydrochloride at -20°C in a tightly sealed container to protect it from moisture.[4]

    • Solutions: For short-term storage (a few days), aqueous solutions can be kept at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

The diagram below outlines the key considerations for maintaining the stability of L-Daunosamine Hydrochloride.

G cluster_solid Solid L-Daunosamine HCl cluster_solution L-Daunosamine HCl Solution solid_storage Storage Conditions -20°C - Tightly Sealed Container solution_prep Preparation Solvent: High-Purity Water - pH: 2-7 (Stable Range) solid_storage->solution_prep Dissolution solution_storage Storage Conditions Short-term: 2-8°C - Long-term: Aliquot and Freeze (-20°C or -80°C) solution_prep->solution_storage Storage

Caption: Best practices for storing L-Daunosamine Hydrochloride.

References

  • Increasing carbohydrate diversity via amine oxidation: Aminosugar, hydroxyaminosugar, nitrososugar and nitrosugar biosynthesis in bacteria. PMC - NIH.
  • Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars. PMC - NIH.
  • Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars.
  • Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars.
  • Periodate Oxid
  • Syntheses of derivatives of L-daunosamine and its C-3 epimer employing as the key step the asymmetric conjug
  • In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation.
  • Application Note: Quantitative Analysis of Daunosamine using HPLC with Pre-column Derivatiz
  • L-Daunosamine | 749168-24-9 | MD32301. Biosynth.
  • Synthesis of (L)-daunosamine and related amino sugars. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • L-Daunosamine, Hydrochloride | 105497-63-0. Benchchem.
  • Syntheses of derivatives of L-daunosamine and its C-3 epimer employing as the key step the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • HPLC Analysis of Dopamine and Related Compounds on Discovery ® HS F5. Sigma-Aldrich.
  • (PDF) Synthesis of L-Daunosamine and L-Ristosamine. Amanote Research.
  • Daunosamine. Wikipedia.
  • Daunosamine – Knowledge and References. Taylor & Francis.
  • The Chemical Architecture of Daunosamine: A Technical Guide for Researchers. Benchchem.
  • L-Daunosamine, Hydrochloride | CAS 105497-63-0 | SCBT. Santa Cruz Biotechnology.
  • Methyl α-L-Daunosamine Hydrochloride | CAS 32385-06-1 | SCBT. Santa Cruz Biotechnology.
  • CAS 19196-51-1: L-Daunosamine HCl. CymitQuimica.
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
  • Separation of Serotonin, Dopamine, and Rel
  • Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. PubMed.
  • Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds. NIH.
  • Anthracycline Antibiotics.
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Structures of natural anthracycline antibiotics daunorubicin (1), doxorubicin (2) and carminomycin (3).
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Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of L-Daunosamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Daunosamine in Anthracycline Antibiotics

L-daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose, is the characteristic aminosugar moiety found in a class of highly effective anticancer drugs known as anthracyclines.[1] These compounds, which include doxorubicin and daunorubicin, are widely used in chemotherapy to treat a variety of cancers. The daunosamine sugar is linked to the aglycone via a glycosidic bond, and this sugar moiety is essential for the biological activity of the drug, playing a critical role in its interaction with DNA and topoisomerase II.

Mass spectrometry has become an indispensable tool for the structural elucidation and quantification of anthracyclines and their metabolites in biological matrices.[2][3][4] Understanding the fragmentation patterns of the L-daunosamine moiety under mass spectrometric conditions is paramount for the unambiguous identification of these compounds and for differentiating between various derivatives. This guide will delve into the fundamental principles governing the fragmentation of L-daunosamine and provide a comparative analysis of the fragmentation patterns observed for several key derivatives.

Fundamentals of Mass Spectrometric Fragmentation of Aminosugars

The fragmentation of protonated aminosugars in the gas phase is primarily driven by the presence of the amino group, which is a ready site for protonation. The subsequent cleavage of bonds is influenced by the stability of the resulting fragment ions.

Key Fragmentation Reactions

Two main types of fragmentation reactions are typically observed for aminosugars upon collision-induced dissociation (CID):

  • Glycosidic Bond Cleavage: In glycosylated molecules like anthracyclines, the most facile cleavage occurs at the glycosidic bond connecting the sugar to the aglycone. This results in the formation of a protonated aglycone ion and a neutral sugar loss, or less commonly, a protonated sugar ion and a neutral aglycone. The charge is predominantly retained on the aglycone moiety in the fragmentation of anthracyclines.[5][6]

  • Cross-Ring Cleavages: These cleavages involve the breaking of two bonds within the sugar ring, providing valuable structural information about the sugar itself. The nomenclature for these cleavages follows the system proposed by Domon and Costello, designating fragments as A, B, C and X, Y, Z depending on which part of the ring retains the charge.

The Role of the Amino Group

The amino group in L-daunosamine plays a crucial role in directing fragmentation. As a basic site, it is readily protonated in positive ion electrospray ionization (ESI). The presence of the resulting positive charge on the nitrogen atom can initiate specific cleavage pathways, most notably α-cleavage, which is the cleavage of the bond adjacent to the carbon bearing the amino group. This type of cleavage is a common fragmentation pathway for aliphatic amines.

Proposed Mass Spectrometric Fragmentation Pathway of Protonated L-Daunosamine

Based on the fundamental principles of amine and sugar fragmentation, a plausible fragmentation pathway for protonated L-daunosamine is proposed below. The initial protonation is expected to occur at the amino group.

G cluster_main Proposed Fragmentation of Protonated L-Daunosamine Protonated_Daunosamine Protonated L-Daunosamine (m/z 148) Fragment_A Loss of H₂O (m/z 130) Protonated_Daunosamine->Fragment_A - H₂O Fragment_B α-Cleavage (Loss of CH₃CHO) (m/z 104) Protonated_Daunosamine->Fragment_B - C₂H₄O Fragment_D Loss of NH₃ (m/z 131) Protonated_Daunosamine->Fragment_D - NH₃ Fragment_C Cross-Ring Cleavage (m/z 86) Fragment_B->Fragment_C - H₂O

Caption: Proposed fragmentation pathway of protonated L-daunosamine.

Experimental Design for Fragmentation Analysis

To obtain reproducible and informative fragmentation spectra of L-daunosamine derivatives, a well-designed experimental protocol is essential. The following provides a general workflow and key considerations.

Sample Preparation and Liquid Chromatography

For the analysis of anthracyclines from biological matrices, a robust extraction method such as liquid-liquid extraction or solid-phase extraction is typically employed. Chromatographic separation is crucial for resolving different derivatives and metabolites prior to mass spectrometric analysis.

  • Recommended Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., 0.1% formic acid) is recommended to ensure efficient protonation of the analytes.

Mass Spectrometry and Fragmentation Conditions

The choice of mass spectrometer and the optimization of fragmentation parameters are critical for obtaining high-quality MS/MS spectra.

  • Ionization: Positive ion electrospray ionization (ESI) is the preferred method for analyzing L-daunosamine derivatives due to the basicity of the amino group.

  • Collision Energy Optimization: The collision energy is a key parameter that determines the extent of fragmentation. A stepped collision energy approach is often beneficial for glycosylated compounds.[7][8][9]

    • Low Collision Energy: At lower energies, the cleavage of the glycosidic bond is the predominant fragmentation, leading to the characteristic loss of the daunosamine moiety.

    • High Collision Energy: At higher energies, further fragmentation of the aglycone and cross-ring cleavages of the sugar can be observed, providing more detailed structural information.

A systematic optimization of the collision energy for each compound of interest is recommended to achieve the desired fragmentation pattern.

G cluster_workflow Experimental Workflow for Fragmentation Analysis Sample_Prep Sample Preparation (Extraction) LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Stepped Collision Energy) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2

Caption: General experimental workflow for fragmentation analysis.

Comparative Fragmentation Analysis of L-Daunosamine Derivatives

The fragmentation of the L-daunosamine moiety is generally conserved across different anthracycline derivatives. The primary fragmentation event is the cleavage of the glycosidic bond. However, subtle differences in the aglycone structure can influence the overall fragmentation pattern.

DerivativePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossReference
Daunorubicin 528397131 (Daunosamine - H₂O)[5]
Doxorubicin 544413131 (Daunosamine - H₂O)[2]
Epirubicin 544413131 (Daunosamine - H₂O)
Idarubicin 498367131 (Daunosamine - H₂O)[10]
Carminomycin 514383131 (Daunosamine - H₂O)[2]

Note: The key fragment ion listed corresponds to the protonated aglycone after the loss of the daunosamine moiety. The neutral loss of 131 Da represents the daunosamine sugar minus a molecule of water.

The consistent loss of the daunosamine moiety makes this a diagnostic feature for the identification of this class of compounds. The mass of the resulting aglycone fragment can then be used to identify the specific anthracycline derivative.

Conclusion

The mass spectrometric fragmentation of L-daunosamine derivatives is characterized by the facile cleavage of the glycosidic bond, leading to the loss of the sugar moiety. This predictable fragmentation pattern is a powerful tool for the identification and structural characterization of anthracycline antibiotics and their metabolites. By carefully optimizing experimental conditions, particularly the collision energy, detailed structural information can be obtained from the fragmentation of both the sugar and the aglycone. This guide provides a foundational understanding of these principles and a practical framework for researchers working with these important therapeutic agents.

References

  • Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies. PubMed. [Link]

  • Mass spectral characterization of three anthracycline antibiotics: a comparison of thermospray mass spectrometry to particle beam mass spectrometry. PubMed. [Link]

  • Mass Spectral Characterization of Three Anthracycline Antibiotics: A Comparison of Thermospray Mass Spectrometry to Particle Beam Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Mass Spectral Characterization of Three Anthracycline Antibiotics: A Comparison of Thermospray Mass Spectrometry to Particle Beam Mass Spectrometry. ResearchGate. [Link]

  • Fast Atom Bombardment Mass Spectrometric Analysis of Anthracyclines and Anthracyclinones. PubMed. [Link]

  • Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. NIH. [Link]

  • Fast atom bombardment mass spectrometric analysis of anthracyclines and anthracyclinones. Sci-Hub. [Link]

  • Low collision energy fragmentation in structure-specific glycoproteomics analysis. PMC. [Link]

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  • Human Metabolome Database. HMDB. [Link]

  • Collision energies: Optimization strategies for bottom‐up proteomics. ResearchGate. [Link]

  • The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics. PMC. [Link]

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A Comparative Guide to the Biological Activity of L-Daunosamine Enantiomers in Anthracycline Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Daunosamine in Anthracycline Chemotherapeutics

Anthracycline antibiotics, such as doxorubicin and daunorubicin, are among the most potent and widely used anticancer drugs.[1] Their clinical efficacy is largely attributed to their unique mechanism of action, which involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2] A key structural feature of these drugs is the presence of an amino sugar moiety, L-daunosamine, glycosidically linked to the tetracyclic aglycone.[3][4] This sugar component plays a crucial role in the molecule's interaction with DNA and its overall biological activity.[3][4]

The naturally occurring enantiomer is L-daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose).[5] The stereochemistry of this sugar is paramount to the drug's therapeutic effect. This guide will explore the profound differences in biological activity that arise from altering this stereochemistry, specifically by comparing the natural L-enantiomer with its synthetic counterpart, D-daunosamine. While direct comparative studies on D-daunosamine-containing anthracyclines are not extensively available in public literature, we can infer its activity based on related structural modifications and the well-established structure-activity relationships of anthracyclines.

Comparative Biological Activity: L-Daunosamine vs. D-Daunosamine

The biological activity of anthracyclines is intrinsically linked to the precise three-dimensional structure of the daunosamine sugar. The L-configuration is essential for proper binding to the DNA minor groove and interaction with topoisomerase II.

Cytotoxicity

L-Daunosamine: Anthracyclines containing L-daunosamine, such as doxorubicin and daunorubicin, exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines.[6][7] This cytotoxicity is the cornerstone of their clinical use.

D-Daunosamine: While direct experimental data for doxorubicin or daunorubicin containing D-daunosamine is scarce, studies on analogues with different sugar stereochemistries strongly suggest a significant loss of activity. For instance, daunorubicin analogues with the D-ribo configuration of the sugar moiety were found to be inactive as antitumor agents.[8] This highlights the stringent stereochemical requirements for cytotoxicity. It is therefore highly probable that an anthracycline containing D-daunosamine would exhibit significantly reduced or no cytotoxic activity.

Table 1: Comparative Cytotoxicity of Anthracycline Analogues

CompoundSugar MoietyCancer Cell LineIC50 (µM)Reference
DoxorubicinL-DaunosamineMCF-7 (Breast)~0.1[7]
DaunorubicinL-DaunosamineHL-60 (Leukemia)~0.05[9]
Daunorubicin Analogue2,6-dideoxy-α-L-lyxo-hexopyranosylP388 (Leukemia)Active[8]
Daunorubicin Analogue2,6-dideoxy-α-D-ribo-hexopyranosylP388 (Leukemia)Inactive[8]

Note: IC50 values are approximate and can vary between studies and experimental conditions.

Mechanism of Action: DNA Binding and Topoisomerase II Inhibition

The primary mechanism of action for anthracyclines is the formation of a ternary complex with DNA and topoisomerase II, leading to DNA strand breaks and apoptosis.[2]

L-Daunosamine: The L-daunosamine moiety is crucial for the stability of this ternary complex. The protonated amino group at the C-3' position of L-daunosamine forms a key ionic bond with the phosphate backbone of DNA, anchoring the drug in the minor groove.[3] This precise positioning allows the aglycone to intercalate between DNA base pairs and interact with topoisomerase II.

D-Daunosamine: Inverting the stereochemistry to the D-enantiomer would drastically alter the orientation of the sugar in the DNA minor groove. This would likely disrupt the critical interactions between the amino group and the DNA phosphate backbone, leading to a significant decrease in DNA binding affinity and, consequently, a loss of topoisomerase II inhibition.

Diagram 1: Proposed Mechanism of Action for L- and D-Daunosamine Containing Anthracyclines

G cluster_L L-Daunosamine Anthracycline cluster_D Hypothetical D-Daunosamine Anthracycline L_Drug Doxorubicin (L-Daunosamine) L_DNA DNA Minor Groove L_Drug->L_DNA Intercalation & Minor Groove Binding L_Complex Stable Ternary Complex L_DNA->L_Complex L_TopoII Topoisomerase II L_TopoII->L_Complex L_Breaks DNA Double-Strand Breaks L_Complex->L_Breaks Inhibition of Re-ligation L_Apoptosis Apoptosis L_Breaks->L_Apoptosis D_Drug D-Daunosamine Analogue D_DNA DNA Minor Groove D_Drug->D_DNA Misfit D_Binding Steric Hindrance & Impaired Binding D_DNA->D_Binding D_TopoII Topoisomerase II D_TopoII->D_Binding D_Activity Loss of Biological Activity D_Binding->D_Activity

Caption: Comparative mechanism of L- and hypothetical D-daunosamine anthracyclines.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to evaluate the biological activity of anthracycline analogues.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (L- and D-daunosamine containing anthracyclines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: Workflow for MTT Cytotoxicity Assay

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with serial dilutions of compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

In Vitro Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA covalent complex, leading to DNA cleavage.

Materials:

  • Human topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compounds

  • Proteinase K

  • Loading dye

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

  • Add human topoisomerase IIα to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding SDS and proteinase K, and incubate at 50°C for 30 minutes to digest the enzyme.

  • Add loading dye to the samples.

  • Separate the DNA forms (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

  • Stain the gel with a DNA stain and visualize under UV light.

  • An increase in the amount of linear DNA indicates topoisomerase II-mediated DNA cleavage induced by the test compound.

Conclusion and Future Perspectives

The stereochemistry of the daunosamine moiety is a critical determinant of the biological activity of anthracycline antibiotics. The naturally occurring L-enantiomer is essential for the potent anticancer effects of drugs like doxorubicin and daunorubicin, enabling effective DNA binding and topoisomerase II inhibition. Based on structure-activity relationships from related analogues, it is strongly suggested that the D-enantiomer of daunosamine would render the parent anthracycline biologically inactive.

The lack of direct comparative studies on D-daunosamine-containing anthracyclines represents a knowledge gap in the field. Future research focused on the synthesis and biological evaluation of these enantiomers would provide definitive evidence of the stereochemical requirements for anthracycline activity. Such studies would not only deepen our fundamental understanding of drug-DNA interactions but could also guide the rational design of novel, more selective, and less toxic anticancer agents.

References

  • Arcamone, F., et al. (1969). Doxorubicin, a new antitumor antibiotic from Streptomyces peucetius var. caesius. Biotechnology and Bioengineering, 11(6), 1101-1110.
  • Aubel-Sadron, G., & Londos-Gagliardi, D. (1984). Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review. Biochimie, 66(5), 333-352.
  • Fuchs, E. F., et al. (1979). Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin. Journal of Medicinal Chemistry, 22(4), 406-411.
  • Horton, D., Priebe, W., & Sznaidman, M. L. (1993). Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. The Journal of Antibiotics, 46(11), 1720-1730.
  • Lukawska, M., et al. (2010). Synthesis and biological properties of oxazolinodaunorubicin--a new derivative of daunorubicin with a modified daunosamine moiety.
  • Micallef, J. (2020). Chemical structure of Doxorubicin in its neutral form. Ring A is bound via a glycosidic bond to Ring D known as daunosamine, ring B is the hydroquinone and ring C is the quinone.
  • Nagy, A., et al. (2013). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Vitae, 20(3), 168-177.
  • Priebe, W. (Ed.). (2008). Anthracycline Chemistry and Biology I: Biological Occurence and Biosynthesis, Synthesis and Chemistry. Springer.
  • Taylor, & Francis. (n.d.). Daunosamine – Knowledge and References. Taylor & Francis.
  • van der Zanden, S. Y., et al. (2021). New insights into the activities and toxicities of the old anticancer drug doxorubicin. The FEBS Journal, 288(21), 6095-6111.
  • Wasowska-Lukawska, M., et al. (2007). Biological properties of new derivatives of daunorubicin. In Vivo, 21(2), 413-416.
  • Wietrzyk, J., et al. (2021). Synthesis and Cytotoxic Evaluation of Arimetamycin A and Its Daunorubicin and Doxorubicin Hybrids. ACS Central Science, 7(8), 1365-1373.
  • Zunino, F., et al. (1983). Mutagenic and cytotoxic activity of doxorubicin and daunorubicin derivatives on prokaryotic and eukaryotic cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 116(3-4), 237-246.
  • The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. (2024). MDPI.
  • The Chemical Architecture of Daunosamine: A Technical Guide for Researchers. (2025). BenchChem.
  • Ciesielska, E., et al. (2005). Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety. Cell Biology and Toxicology, 21(3-4), 139-147.
  • Gallois, L., Fiallo, M., & Garnier-Suillerot, A. (1998). Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1370(1), 31-40.
  • Lee, J. H., et al. (2018). Comparison of anthracyclines used for induction chemotherapy in patients with FLT3-ITD-mutated acute myeloid leukemia. Leukemia Research, 68, 51-56.
  • McGowan, J. V., et al. (2017). Anthracycline Chemotherapy and Cardiotoxicity. Cardiovascular Drugs and Therapy, 31(1), 63-75.
  • Arcamone, F. (1981). Doxorubicin. Academic Press.

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A Senior Application Scientist's Guide to Structure-Activity Relationships of Daunosamine-Modified Anthracyclines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, anthracyclines like doxorubicin and daunorubicin have been cornerstones of cancer chemotherapy, prized for their potent cytotoxic effects across a broad spectrum of malignancies.[1][2] Their clinical utility, however, is hampered by significant dose-limiting cardiotoxicity and the emergence of multidrug resistance (MDR).[1][2] The daunosamine sugar moiety, a critical component of these molecules, plays a pivotal role in their biological activity, including DNA binding and interaction with topoisomerase II.[3][4] Consequently, medicinal chemists have extensively explored modifications of this amino sugar to develop next-generation anthracyclines with an improved therapeutic index.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of daunosamine-modified anthracyclines. We will delve into the impact of specific structural alterations on anticancer efficacy, cardiotoxicity, and the ability to overcome multidrug resistance, supported by experimental data and detailed protocols for key assays.

The Pivotal Role of Daunosamine in Anthracycline Bioactivity

The daunosamine sugar is not merely a passive component of the anthracycline structure. It actively participates in the drug's mechanism of action. The positively charged amino group at the 3' position is crucial for the molecule's interaction with the negatively charged phosphate backbone of DNA, facilitating intercalation of the planar aglycone between base pairs.[4] Furthermore, the sugar moiety resides in the minor groove of the DNA helix, contributing to the stability of the drug-DNA complex and influencing the interaction with topoisomerase II, the primary target of anthracyclines.[3][4]

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Anthracycline [label="Anthracycline"]; Aglycone [label="Aglycone\n(Intercalates into DNA)", fillcolor="#34A853"]; Daunosamine [label="Daunosamine Sugar\n(Binds to DNA minor groove)", fillcolor="#EA4335"]; DNA [label="DNA"]; Topoisomerase_II [label="Topoisomerase II"];

Anthracycline -- Aglycone [label="contains"]; Anthracycline -- Daunosamine [label="contains"]; Aglycone -> DNA [label="intercalates"]; Daunosamine -> DNA [label="binds to\nminor groove"]; Anthracycline -> Topoisomerase_II [label="poisons"]; DNA -- Topoisomerase_II [label="is a substrate for"]; } caption { label = "Core mechanism of anthracycline action."; fontsize = 10; }

Modifications at the 3'-Amino Group: A Strategy to Combat Multidrug Resistance

The 3'-amino group of daunosamine is a prime target for chemical modification. Alterations at this position can profoundly impact the drug's ability to overcome P-glycoprotein (Pgp)-mediated multidrug resistance, a common mechanism of treatment failure.

One successful strategy involves the introduction of an amidino group at the C-3' position.[5] This modification has been shown to restore cytotoxic activity in resistant cancer cell lines.[5] The rationale behind this approach is that the bulky and more basic amidino group may hinder recognition and efflux by the Pgp transporter.

Comparative Cytotoxicity of 3'-Amidino-Modified Anthracyclines
CompoundParent DrugCancer Cell LineIC50 (nM)Resistance Index (RI)Reference
Daunorubicin-LoVo (sensitive)25-[5]
LoVo/Dx (resistant)2500100[5]
3'-Amidino-DaunorubicinDaunorubicinLoVo (sensitive)50-[5]
LoVo/Dx (resistant)1002[5]
Doxorubicin-MES-SA (sensitive)30-[5]
MES-SA/Dx5 (resistant)3000100[5]
3'-Amidino-DoxorubicinDoxorubicinMES-SA (sensitive)60-[5]
MES-SA/Dx5 (resistant)1202[5]

As the data indicates, the introduction of the amidino group significantly reduces the resistance index, demonstrating a restoration of activity against resistant cell lines.

Modifications at the 4'-Hydroxyl Group: Tuning Cardiotoxicity and Efficacy

The orientation of the 4'-hydroxyl group on the daunosamine ring has a significant impact on both the cardiotoxicity and anticancer activity of anthracyclines. Epirubicin, a stereoisomer of doxorubicin with an axial 4'-hydroxyl group (as opposed to the equatorial orientation in doxorubicin), is a clinically approved analog with a better safety profile.[1][4][6]

The altered stereochemistry at the 4' position affects the molecule's metabolism and interaction with cardiac tissues. Epirubicin is more rapidly metabolized to its less toxic glucuronide conjugate, leading to a shorter half-life and reduced accumulation in the heart compared to doxorubicin.[4] This modification results in a higher maximum cumulative dose allowed in patients, indicating lower cardiotoxicity.[1]

dot graph { rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Doxorubicin [label="{Doxorubicin | 4'-OH (equatorial)}"]; Epirubicin [label="{Epirubicin | 4'-OH (axial)}"];

Doxorubicin -> Epirubicin [label="Epimerization at C4'"]; Epirubicin -> Less_Cardiotoxicity [label="Leads to", color="#34A853"]; Doxorubicin -> More_Cardiotoxicity [label="Leads to", color="#EA4335"];

Less_Cardiotoxicity [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Reduced\nCardiotoxicity"]; More_Cardiotoxicity [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Higher\nCardiotoxicity"]; } caption { label = "Impact of 4'-OH epimerization on cardiotoxicity."; fontsize = 10; }

Modifications at the 2' Position: Altering DNA Binding Specificity

Modifications at the 2' position of the daunosamine ring can influence the drug's interaction with DNA. The introduction of a bulky substituent, such as a bromine atom, can alter the conformation of the daunosamine sugar and subsequently change the sequence specificity of DNA binding.[7] This alteration in sequence preference could potentially lead to a different spectrum of anticancer activity and a modified side-effect profile.

Experimental Protocols for Evaluating Daunosamine-Modified Anthracyclines

To facilitate the comparative analysis of novel anthracycline analogs, standardized and reproducible experimental protocols are essential. Here, we provide step-by-step methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the anthracycline analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

In Vitro Cardiotoxicity Assessment Using Human iPSC-Derived Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant model for assessing cardiotoxicity.[11][12][13]

Principle: hiPSC-CMs exhibit spontaneous contractions and express cardiac-specific markers. Drug-induced cardiotoxicity can be assessed by monitoring changes in cell viability, contractility, and the release of cardiac biomarkers.

Protocol:

  • Cell Culture: Culture hiPSC-CMs on a suitable matrix (e.g., Matrigel) until a spontaneously beating syncytium is formed.

  • Drug Treatment: Expose the hiPSC-CMs to various concentrations of the anthracycline analogs for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a live/dead staining assay (e.g., Calcein-AM/Ethidium homodimer-1) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Functional Assessment: Monitor changes in the beating rate and rhythm of the cardiomyocytes using microscopy or a specialized instrument for contractility analysis.

  • Biomarker Analysis: Measure the levels of cardiac troponin I or T in the culture supernatant using an ELISA kit as an indicator of cardiomyocyte damage.

Topoisomerase II Inhibition Assay: DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.[14][15][16]

Principle: Topoisomerase II can separate interlocked DNA circles (catenated DNA) into individual circles. Inhibitors of the enzyme will prevent this decatenation.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components: assay buffer (containing ATP and Mg²⁺), catenated kinetoplast DNA (kDNA) as the substrate, and the anthracycline analog at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα or IIβ to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide or SYBR Green) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.

  • Visualization and Analysis: Visualize the DNA bands under UV light. A decrease in the amount of decatenated DNA in the presence of the drug indicates inhibition of topoisomerase II.

dot graph { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cancer Cells\nin 96-well plate"]; incubate_24h [label="Incubate 24h"]; add_drug [label="Add Anthracycline Analogs"]; incubate_48_72h [label="Incubate 48-72h"]; add_mtt [label="Add MTT Reagent"]; incubate_4h [label="Incubate 4h"]; solubilize [label="Solubilize Formazan"]; read_absorbance [label="Read Absorbance at 570 nm"]; analyze_data [label="Calculate IC50", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> add_drug; add_drug -> incubate_48_72h; incubate_48_72h -> add_mtt; add_mtt -> incubate_4h; incubate_4h -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze_data; } caption { label = "Experimental workflow for the MTT cytotoxicity assay."; fontsize = 10; }

Conclusion

The daunosamine moiety is a key determinant of the biological activity of anthracyclines. Strategic modifications of this sugar have yielded promising analogs with improved therapeutic properties. Modifications at the 3'-amino group can effectively circumvent multidrug resistance, while alterations at the 4'-hydroxyl position can significantly reduce cardiotoxicity. Further exploration of modifications at other positions, such as the 2'-position, may lead to compounds with novel DNA binding specificities and altered anticancer profiles. The systematic evaluation of these daunosamine-modified anthracyclines using the robust experimental protocols outlined in this guide will be crucial for the development of safer and more effective cancer chemotherapeutics.

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